molecular formula C4H10N2O2S B1454444 3-Amino-1-(methanesulfonyl)azetidine CAS No. 1340300-17-5

3-Amino-1-(methanesulfonyl)azetidine

Número de catálogo: B1454444
Número CAS: 1340300-17-5
Peso molecular: 150.2 g/mol
Clave InChI: AUJHZIGJKOITDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-1-(methanesulfonyl)azetidine is a useful research compound. Its molecular formula is C4H10N2O2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-1-(methanesulfonyl)azetidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1-(methanesulfonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(methanesulfonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-methylsulfonylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJHZIGJKOITDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734648
Record name 1-(Methanesulfonyl)azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340300-17-5
Record name 1-(Methanesulfonyl)azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-(methanesulfonyl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1-(methanesulfonyl)azetidine is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid azetidine core serves as a versatile scaffold, while the primary amine and methanesulfonyl groups provide key points for molecular interactions and further functionalization.[1] As a critical building block, precise structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and verify the structure of this compound. The methodologies, data interpretation, and underlying scientific principles are detailed to offer researchers a practical and in-depth understanding.

Molecular Structure and Spectroscopic Implications

The structure of 3-Amino-1-(methanesulfonyl)azetidine (C₄H₁₀N₂O₂S) contains several key features that dictate its spectroscopic signature:

  • Azetidine Ring: A strained four-membered ring that influences the chemical environment of its protons and carbons.

  • Methanesulfonyl Group (Ms): A strong electron-withdrawing group that significantly deshields adjacent nuclei, leading to downfield shifts in NMR spectra. Its S=O bonds produce strong, characteristic absorptions in the IR spectrum.

  • Primary Amine (-NH₂): Provides characteristic N-H stretching vibrations in the IR spectrum and exchangeable protons in the ¹H NMR spectrum.

A thorough analysis requires integrating data from multiple spectroscopic techniques to build a cohesive and unambiguous structural assignment.

cluster_mol Molecular Structure mol

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The comprehensive spectroscopic analysis of 3-Amino-1-(methanesulfonyl)azetidine relies on the synergistic use of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. MS confirms the molecular formula, IR identifies key functional groups, and NMR provides the detailed atomic framework and connectivity. Together, these techniques deliver an unambiguous and robust characterization, which is essential for the quality control and application of this important chemical building block in research and development.

References

  • PubChem. 3-amino-1-(methanesulfonyl)azetidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-Amino-1-(methanesulfonyl)azetidine | C4H10N2O2S | CID 63766018. National Center for Biotechnology Information. Available at: [Link]

  • Sinfoo Biotech. 3-Amino-1-(methanesulfonyl)azetidine. Available at: [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1148. Available at: [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link]

  • Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48187-48227. Available at: [Link]

  • Hill, M. R., & Elsabahy, M. (2016). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry, 7(28), 4646-4653. Available at: [Link]

  • Xia, Z., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Acta Pharmaceutica Sinica B, 12(11), 4213-4224. Available at: [Link]

  • PubChem. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Liu, D., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(4), M1739. Available at: [Link]

  • Akutsu, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4268. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(Methylsulfonyl)azetidin-3-amine (CAS No. 1340300-17-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)azetidin-3-amine, a heterocyclic building block of increasing interest in medicinal chemistry. The document delves into its chemical and physical properties, outlines synthetic approaches, and discusses its potential applications in drug discovery, supported by available data and relevant scientific literature. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

1-(Methylsulfonyl)azetidin-3-amine, with CAS number 1340300-17-5, is a saturated four-membered heterocyclic amine. Its structure is characterized by an azetidine ring substituted with a methanesulfonyl group on the nitrogen atom and an amino group at the 3-position. The incorporation of the strained azetidine ring and the polar sulfonyl group imparts unique conformational constraints and physicochemical properties, making it an attractive scaffold for the development of new pharmaceuticals. The azetidine motif can serve as a bioisostere for other cyclic and acyclic amines, potentially improving pharmacological profiles such as potency, selectivity, and metabolic stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Methylsulfonyl)azetidin-3-amine is crucial for its effective utilization in synthesis and drug design. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and data from related compounds.

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)azetidin-3-amine

PropertyValueSource
CAS Number 1340300-17-5
Chemical Name 1-(Methylsulfonyl)azetidin-3-amine
Synonyms 3-Amino-1-(methanesulfonyl)azetidine[1]
Molecular Formula C4H10N2O2S[2][3]
Molecular Weight 150.20 g/mol [2]
Appearance Not specified (likely a solid)-
Solubility Expected to be soluble in polar organic solvents.-
Melting Point Not specified-
Boiling Point Not specified-
pKa Not specified (amine group expected to be basic)-
Storage Recommended storage at 2-8°C in a dry, dark place.[3][4]

Synthesis and Purification

General Synthetic Workflow

The synthesis generally commences from a suitable precursor, such as 1-benzhydrylazetidin-3-one, and proceeds through the formation of the amine functionality, followed by the introduction of the methanesulfonyl group.

G A 1-Benzhydrylazetidin-3-one B 1-Benzhydrylazetidin-3-amine A->B Reductive Amination C Azetidin-3-amine B->C Deprotection (e.g., Hydrogenolysis) D 1-(Methylsulfonyl)azetidin-3-amine C->D Sulfonylation (Methanesulfonyl chloride, base)

Figure 1. A potential synthetic workflow for 1-(Methylsulfonyl)azetidin-3-amine.

Conceptual Step-by-Step Protocol

The following protocol is a conceptual representation based on general organic synthesis principles for similar compounds[5][6].

Step 1: Reductive Amination of 1-Benzhydrylazetidin-3-one

  • Dissolve 1-benzhydrylazetidin-3-one in a suitable solvent such as methanol or dichloromethane.

  • Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction by quenching with water or a basic solution, followed by extraction with an organic solvent.

  • Purify the crude 1-benzhydrylazetidin-3-amine by column chromatography.

Step 2: Deprotection of the Azetidine Nitrogen

  • Dissolve the purified 1-benzhydrylazetidin-3-amine in a suitable solvent like ethanol or methanol.

  • Add a palladium catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude azetidin-3-amine.

Step 3: Sulfonylation of Azetidin-3-amine

  • Dissolve the crude azetidin-3-amine in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, 1-(Methylsulfonyl)azetidin-3-amine, by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of 1-(Methylsulfonyl)azetidin-3-amine are critical. Standard analytical techniques that would be employed for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the chemical environment of the protons and carbons in the azetidine ring and the methylsulfonyl group.

  • Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) would be used to determine the molecular weight of the compound and to support its structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized compound.

Biological Activity and Applications in Drug Development

The incorporation of the 1-(methylsulfonyl)azetidin-3-amine moiety into larger molecules can be a strategic approach in drug design. The azetidine ring acts as a rigid scaffold that can orient substituents in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The sulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a compound.

While specific biological activity data for 1-(Methylsulfonyl)azetidin-3-amine itself is limited in the public domain, the broader class of sulfonamides and azetidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects[9][10][11]. Therefore, 1-(Methylsulfonyl)azetidin-3-amine serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its use has been noted in the patent literature for the development of inhibitors of various enzymes and receptors.

Sourcing and Procurement

1-(Methylsulfonyl)azetidin-3-amine is commercially available from a number of chemical suppliers. Researchers should carefully consider the purity and the analytical data provided by the supplier before purchase.

Table 2: Representative Suppliers of 1-(Methylsulfonyl)azetidin-3-amine

SupplierPurityProduct Number
BLD Pharm95%BD258167
AIFCHEM≥95%A831777
Chem-Impex>97%258167
Ambeed97%A340300175
Chemsky97%CS-0097746

Note: This is not an exhaustive list, and availability and product details may vary.

Conclusion

1-(Methylsulfonyl)azetidin-3-amine is a promising building block for medicinal chemistry and drug discovery. Its unique structural features offer opportunities to explore new chemical space and develop novel therapeutic agents with improved pharmacological properties. This technical guide has provided a summary of its properties, synthetic strategies, and potential applications, aiming to facilitate its use in research and development. Further investigation into the biological activities of derivatives of this compound is warranted.

References

An In-Depth Technical Guide to the Pharmacological Profile of N-Sulfonylated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated N-heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its unique conformational constraints and favorable physicochemical properties.[1][2] When functionalized with an N-sulfonyl group, this privileged structure gains access to a diverse range of pharmacological activities, positioning it as a versatile core for the development of novel therapeutics. This guide provides a detailed exploration of the synthesis, biological evaluation, and therapeutic potential of N-sulfonylated azetidines. We will delve into their roles as potent enzyme inhibitors, antimicrobial agents, and modulators of central nervous system targets, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Rise of a Privileged Scaffold

The strategic incorporation of small, strained ring systems is a powerful tactic in drug design to enforce specific conformations and explore novel chemical space.[2] The azetidine moiety, once considered synthetically challenging, is now increasingly accessible and recognized for its ability to impart desirable properties such as improved metabolic stability, solubility, and molecular rigidity.[1][3]

The addition of an N-sulfonyl group (R-SO₂-) to the azetidine nitrogen further enhances its utility. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with biological targets.[4][5] The N-acyl sulfonamide motif, in particular, can serve as a bioisostere for carboxylic acids, offering comparable acidity (pKa 3.5-4.5) but with increased hydrolytic and enzymatic stability.[6] This combination of a rigid azetidine core and the versatile N-sulfonyl group creates a powerful platform for designing highly specific and potent pharmacological agents.

This guide will systematically explore the key therapeutic areas where N-sulfonylated azetidines have shown significant promise.

Core Pharmacological Activities

N-sulfonylated azetidines have demonstrated a broad spectrum of biological effects, primarily centered around enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

The rigid framework of the azetidine ring, coupled with the directed interactions of the sulfonyl group, makes these compounds particularly effective at targeting enzyme active sites.

2.1.1. Carbonic Anhydrase and Cholinesterase Inhibition

Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases (CAs), enzymes crucial for processes like pH regulation and fluid balance.[7][8] N-phenylsulfonamide derivatives have been shown to be potent inhibitors of CA isoenzymes I and II.[8] Furthermore, this class of compounds has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7][8] Certain derivatives have exhibited inhibition constants (Kᵢ) in the low nanomolar range, highlighting their potential as therapeutic leads for glaucoma, edema, and neurodegenerative disorders.[8]

2.1.2. Inhibition of N-ribosyl Hydrolases and Phosphorylases

Azetidine analogues of DADMe-immucillins have been developed as potent transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN).[9] These enzymes are involved in critical metabolic pathways, and their inhibition has therapeutic potential. Despite their simpler, achiral structure compared to parent compounds, these azetidine-based inhibitors achieve remarkable potency, with equilibrium dissociation constants as low as 229 pM, making them promising drug candidates.[9]

Antimicrobial and Antiviral Activity

The azetidine-2-one (β-lactam) ring is a cornerstone of antibiotic therapy.[10] Extending this concept, novel N-sulfonylated azetidine derivatives have been synthesized and evaluated for their antimicrobial properties.

Several studies have demonstrated that substituted phenyl azetidin-2-one sulfonyl derivatives possess significant in-vitro antibacterial and antifungal activity.[11] Compounds featuring electron-withdrawing groups on the phenyl ring often show the highest potency, with some derivatives exhibiting activity comparable or superior to the standard antibiotic ampicillin.[11] The mechanism often involves the inhibition of essential bacterial enzymes. While promising, some of these compounds have shown only weak antiviral activity against a panel of viruses including Human Coronavirus and Influenza B.[11]

Other research has focused on synthesizing N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. These compounds were tested against a range of Gram-positive and Gram-negative bacteria.[12][13] While many showed high minimum inhibitory concentrations (MICs > 512 µg/mL), specific derivatives displayed notable activity against Staphylococcus epidermidis and Pseudomonas aeruginosa (MIC = 128 µg/mL).[14]

Synthetic Strategies and Methodologies

The synthesis of N-sulfonylated azetidines typically involves a multi-step process, beginning with the formation of a Schiff base, followed by cyclization to form the azetidine ring, and subsequent N-sulfonylation if not already incorporated.

General Synthetic Workflow

A common pathway involves the condensation of an appropriate sulfonamide derivative with an aldehyde to form a Schiff base (imine). This intermediate then undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine to construct the 2-azetidinone ring.[14] This versatile approach allows for diversity at multiple positions of the final molecule.

G cluster_start Starting Materials A Sulfonamide Derivative (e.g., Sulfadiazine) C Condensation Reaction (Schiff Base Formation) A->C B Aromatic Aldehyde B->C D N-(arylidene)hydrazinoacetyl sulfonamide Intermediate C->D F [2+2] Cycloaddition D->F E Cycloaddition Reagents (Chloroacetyl Chloride, Triethylamine) E->F G Final Product: N-Sulfonylated Azetidin-2-one F->G H Purification & Characterization (e.g., Chromatography, NMR, IR) G->H

Caption: General workflow for synthesizing N-sulfonylated azetidin-2-ones.

Detailed Experimental Protocol: Synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides

This protocol is adapted from methodologies described in the literature for synthesizing novel 2-azetidinones with sulfonamide structures.[14]

Rationale: This multi-step synthesis is a robust method to generate a library of diverse N-sulfonylated azetidines. The initial Schiff base formation is a reliable reaction, and the subsequent Staudinger [2+2] cycloaddition is a classic method for forming the β-lactam ring. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

Step-by-Step Methodology:

  • Step 1: Synthesis of Schiff Base Intermediate (e.g., Compound 4a₂):

    • Dissolve hydrazinoacetyl sulfonamide derivative (1.0 eq) in ethanol.

    • Add the desired aromatic aldehyde (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of the Azetidin-2-one Ring (e.g., Compound 5a₂):

    • In a flask, dissolve the Schiff base intermediate from Step 1 (1.0 eq) in dioxane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise while stirring.

    • To this mixture, add chloroacetyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 10-12 hours.

    • Pour the reaction mixture into ice-cold water.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Step 3: Purification and Validation:

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

    • Self-Validation: The structure and purity of the final compound must be confirmed using a suite of analytical techniques:

      • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the C=O stretch of the β-lactam ring (approx. 1740-1760 cm⁻¹) and the S=O stretches of the sulfonamide (approx. 1350 and 1160 cm⁻¹).[14]

      • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful incorporation of all fragments.[12]

      • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Structure-Activity Relationship (SAR) and Data

The biological activity of N-sulfonylated azetidines is highly dependent on the nature and position of substituents on both the azetidine ring and the sulfonyl group.

A study on N-(arylidene)hydrazinoacetyl sulfonamide derivatives and their corresponding azetidinone analogues revealed key SAR insights.[14] It was generally observed that:

  • Compounds derived from a sulfadiazine skeleton were more active than those derived from sulfisoxazole.[12]

  • The Schiff base precursors (N-(arylidene)hydrazinoacetyl sulfonamides) were often more potent antibacterials than their cyclized azetidinone analogues.[15] This suggests that for this particular series, the azetidinone ring may not be essential for the observed antibacterial effect, or that it negatively impacts properties like cell penetration.

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for selected compounds against various bacterial strains.

Compound IDParent SulfonamideBacterial StrainMIC (µg/mL)[14]
4a₂ SulfadiazineStaphylococcus epidermidis128
4a₂ Enterococcus faecalis256
4a₂ Pseudomonas aeruginosa128
4a₁ SulfadiazinePseudomonas aeruginosa256
4a₄ SulfadiazinePseudomonas aeruginosa128
4b₅ SulfisoxazolePseudomonas aeruginosa256
Ampicillin (Control)S. epidermidis< 8
Sulfanilamide (Control)S. epidermidis> 512

Data extracted from "Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures".[14]

Future Directions and Conclusion

The N-sulfonylated azetidine scaffold is a versatile and promising platform in modern drug discovery.[16][17] Current research has established its potential in enzyme inhibition and antimicrobial applications.[9][11]

Future research should focus on several key areas:

  • Expansion of Target Space: Exploring the activity of N-sulfonylated azetidine libraries against other enzyme classes (e.g., kinases, proteases) and receptor families.

  • Improving Pharmacokinetic Properties: Optimizing derivatives to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in-vivo efficacy.

  • Stereoselective Synthesis: Developing synthetic routes to access enantiomerically pure azetidines, as stereochemistry often plays a critical role in pharmacological activity.[3]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

References

  • Ulusoy, N., Gümüş, S., & Öcal, N. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4140-4156. [Link]

  • Ulusoy, N., Gümüş, S., & Öcal, N. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. PubMed, National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]

  • Ulusoy, N., Gümüş, S., & Öcal, N. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. [Link]

  • Ulusoy, N., Gümüş, S., & Öcal, N. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures | Request PDF. ResearchGate. [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC, NIH. [Link]

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone – A new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560. [Link]

  • Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

  • Dmytriv, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Evans, G. B., et al. (2008). Azetidine based transition state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. PubMed, National Center for Biotechnology Information. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]

  • Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery. [Link]

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. PubMed, National Center for Biotechnology Information. [Link]

  • Jones, C. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. PMC, NIH. [Link]

  • Davies, J. A. R., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC, NIH. [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. ResearchGate. [Link]

  • Couty, F., et al. (2005). Stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. PubMed, National Center for Biotechnology Information. [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed, National Center for Biotechnology Information. [Link]

Sources

The Ascendance of a Compact Scaffold: A Technical Guide to 3-Amino-1-(methanesulfonyl)azetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, the strategic use of compact, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the azetidine ring system has garnered significant attention for its ability to impart favorable physicochemical properties. This technical guide delves into the core attributes of a particularly promising building block: 3-Amino-1-(methanesulfonyl)azetidine . We will explore its synthesis, inherent chemical advantages, and strategic applications, providing a comprehensive resource for its incorporation into drug discovery pipelines. The methanesulfonyl group offers a stable, polar handle that can engage in crucial hydrogen bonding interactions, while the 3-amino group provides a versatile point for derivatization, making this scaffold a powerful tool for navigating and optimizing chemical space.

Introduction: The Strategic Value of the Azetidine Core

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1] Its growing popularity stems from its unique combination of properties. The inherent ring strain of azetidines (approximately 25-26 kcal/mol) makes them synthetically versatile intermediates for a variety of chemical transformations.[2] From a medicinal chemistry perspective, the introduction of an azetidine ring can significantly influence a molecule's conformational rigidity, metabolic stability, and aqueous solubility.[2] Unlike their more flexible acyclic counterparts, the constrained nature of the azetidine ring can lead to a more defined spatial arrangement of substituents, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3]

The subject of this guide, 3-Amino-1-(methanesulfonyl)azetidine, combines the advantageous framework of the azetidine ring with two key functional groups that are highly valued in medicinal chemistry. The methanesulfonyl group is a stable, polar moiety known to improve aqueous solubility and act as a hydrogen bond acceptor.[4] The 3-amino group serves as a readily functionalizable handle, allowing for the exploration of a wide range of chemical diversity.

Physicochemical Properties and Strategic Advantages

The unique arrangement of the methanesulfonyl and amino groups on the azetidine core gives rise to a set of physicochemical properties that are highly desirable in drug candidates.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C₄H₁₀N₂O₂SLow molecular weight, contributing to favorable ligand efficiency.
Molecular Weight 150.20 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
Topological Polar Surface Area (TPSA) 78.9 ŲContributes to good cell permeability and oral absorption.
cLogP (predicted) -1.4Indicates high hydrophilicity, which can lead to improved aqueous solubility.
Hydrogen Bond Donors 1 (from the amino group)Ability to engage in key interactions with biological targets.
Hydrogen Bond Acceptors 3 (2 from sulfonyl, 1 from amino)Provides multiple points for hydrogen bonding, enhancing target affinity.

Key Advantages:

  • Improved Solubility: The polar methanesulfonyl group and the amino functionality significantly enhance the aqueous solubility of molecules incorporating this scaffold, a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The methanesulfonamide moiety is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4]

  • Three-Dimensionality: As a non-planar, sp³-rich scaffold, it allows for the exploration of three-dimensional chemical space, often leading to improved target selectivity and reduced off-target effects compared to flat, aromatic systems.

  • Bioisosteric Replacement: The 1-(methanesulfonyl)azetidine core can serve as a bioisostere for other commonly used groups, such as morpholines or piperazines, while offering a distinct vector for substituent placement and potentially improved properties.

Synthesis of 3-Amino-1-(methanesulfonyl)azetidine

A robust and scalable synthesis of 3-Amino-1-(methanesulfonyl)azetidine is crucial for its widespread adoption in drug discovery programs. A logical and efficient multi-step synthesis can be devised based on commercially available starting materials and established chemical transformations. The overall strategy involves the protection of the amino group of a 3-aminoazetidine derivative, followed by N-sulfonylation of the azetidine ring, and subsequent deprotection.

Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic route to the target scaffold.

G cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Deprotection A tert-Butyl azetidin-3-ylcarbamate B Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM) C tert-Butyl (1-(methylsulfonyl)azetidin-3-yl)carbamate A->C Boc Protection D Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM) E 3-Amino-1-(methanesulfonyl)azetidine C->E Boc Deprotection F Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane

Caption: Proposed synthetic workflow for 3-Amino-1-(methanesulfonyl)azetidine.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a practical guide for the synthesis of the target scaffold and its protected intermediate.

Protocol 1: Synthesis of tert-Butyl (1-(methylsulfonyl)azetidin-3-yl)carbamate

This two-step procedure starts with the commercially available tert-butyl azetidin-3-ylcarbamate.

Step A: N-Mesylation of tert-Butyl azetidin-3-ylcarbamate

  • Reaction Setup: To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl (1-(methylsulfonyl)azetidin-3-yl)carbamate.

Protocol 2: Synthesis of 3-Amino-1-(methanesulfonyl)azetidine Hydrochloride (Final Product)

Step B: Deprotection of the Boc Group

  • Reaction Setup: Dissolve tert-butyl (1-(methylsulfonyl)azetidin-3-yl)carbamate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Reaction Progression: Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

  • Isolation: Upon completion, the hydrochloride salt of the product will often precipitate from the solution. The solid can be collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield 3-Amino-1-(methanesulfonyl)azetidine hydrochloride. Alternatively, the solvent can be removed under reduced pressure to obtain the product.

Applications in Drug Discovery: A Case Study in JAK Inhibitors

The utility of the 3-Amino-1-(methanesulfonyl)azetidine scaffold is exemplified by its incorporation into novel Janus kinase (JAK) inhibitors.[5] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.

In the design of novel JAK inhibitors, the {1-(methylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile was synthesized.[5] This compound incorporates the 3-amino-1-(methanesulfonyl)azetidine core, where the amino group has been further elaborated.

G cluster_0 Core Scaffold cluster_1 Pharmacophore Elaboration cluster_2 Final JAK Inhibitor A 3-Amino-1-(methanesulfonyl)azetidine B Coupling with (4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) -1H-pyrazol-1-yl)acetic acid A->B Amide Bond Formation C {1-(methylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) -1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile B->C Further Modification

Caption: Conceptual pathway for the incorporation of the scaffold into a JAK inhibitor.

In this context, the 1-(methanesulfonyl)azetidine moiety serves several key functions:

  • Vectorial Projection: The rigid azetidine ring positions the pharmacophoric pyrazolopyrimidine group in a specific orientation for optimal interaction with the ATP-binding site of the JAK enzyme.

  • Solubility Enhancement: The polar methanesulfonyl group contributes to the overall aqueous solubility of the inhibitor, a crucial parameter for oral drug delivery.

  • Metabolic Stability: The N-sulfonyl group is generally stable to metabolic enzymes, potentially leading to a longer half-life in vivo.

While specific quantitative structure-activity relationship (SAR) data for a series of analogs based on this exact scaffold is not publicly available, the inclusion of this moiety in patented JAK inhibitors underscores its value in generating novel chemical entities with therapeutic potential.[5]

Conclusion and Future Perspectives

3-Amino-1-(methanesulfonyl)azetidine represents a highly valuable and versatile chemical scaffold for contemporary drug discovery. Its unique combination of a rigid, three-dimensional core, a solubility-enhancing and metabolically stable methanesulfonyl group, and a readily functionalizable amino handle provides medicinal chemists with a powerful tool to address common challenges in drug design, such as improving physicochemical properties and exploring novel chemical space. The straightforward and scalable synthesis of this building block further enhances its attractiveness for use in large-scale library synthesis and lead optimization campaigns. As the demand for novel, differentiated, and patentable chemical matter continues to grow, the strategic incorporation of scaffolds like 3-Amino-1-(methanesulfonyl)azetidine is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(7), 1099-1131. [Link]

  • Pautex, F., et al. (1990). 3-aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No. 4,943,641. Washington, DC: U.S.
  • Wasserman, H. H., et al. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No. 4,966,979. Washington, DC: U.S.
  • Voievoda, N., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Li, G., et al. (2005). Preparation of amino acid amides. U.S.
  • Kozikowski, A. P., et al. (1989). Azetidine derivatives, compositions and their use.
  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]

  • Dixon, D. D., et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications, 11(1), 1-9. [Link]

  • Rodgers, J. D., et al. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,158,616. Washington, DC: U.S.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]

  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Carpino, L. A. (1960). t-BUTYL AZIDOFORMATE. Organic Syntheses, 40, 15. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s).
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Tongsheng Amino Acid. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride CAS:217806-26-3. Retrieved from [Link]

  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride. Retrieved from [Link]

Sources

In Silico Modeling of 3-Amino-1-(methanesulfonyl)azetidine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] This guide provides an in-depth, technical walkthrough for the in silico investigation of a representative member of this class, 3-Amino-1-(methanesulfonyl)azetidine. We move beyond rote protocols to provide a strategic framework for computational analysis, from initial target assessment to the dynamic simulation of molecular interactions. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to predict binding, elucidate mechanisms, and accelerate the discovery pipeline. We will explore a multi-faceted approach, integrating molecular docking, molecular dynamics, and pharmacophore modeling to build a comprehensive understanding of the compound's potential bioactivity.

The Compound of Interest: 3-Amino-1-(methanesulfonyl)azetidine

Physicochemical Profile

3-Amino-1-(methanesulfonyl)azetidine is a small molecule featuring a four-membered azetidine ring, a primary amine, and a methanesulfonyl group. This combination of a rigid, saturated heterocycle[2] with hydrogen-bond donating (amine) and accepting (sulfonyl) moieties makes it an intriguing building block for creating compounds with specific, targeted interactions.

PropertyValueSource
Molecular Formula C4H10N2O2SPubChem[3]
Molecular Weight 150.2 g/mol Sinfoo Biotech[4]
InChIKey AUJHZIGJKOITDS-UHFFFAOYSA-NPubChemLite[5]
Canonical SMILES CS(=O)(=O)N1CC(C1)NPubChem[3]
Predicted XlogP -1.6PubChemLite[5]

This table summarizes the core physicochemical properties of the compound of interest, sourced from reputable chemical databases.

Rationale for In Silico Investigation

The azetidine ring is no longer a mere curiosity but a validated scaffold in drug discovery, known for improving properties like solubility and metabolic stability.[1] The methanesulfonyl group can act as a strong hydrogen bond acceptor, while the amine provides a key interaction point as a hydrogen bond donor.[6] This inherent functionality suggests that 3-Amino-1-(methanesulfonyl)azetidine has the potential to engage in specific, high-affinity interactions with biological targets. An in silico approach allows us to explore these potential interactions rapidly and cost-effectively, prioritizing experimental resources for the most promising avenues.[7]

Foundational Strategy: Target Identification and System Preparation

The journey of a thousand discoveries begins with a single, well-prepared system. The meticulous collection and curation of structural data is a critical first step for any modeling project.[8]

Data Acquisition and Curation
  • Ligand Structure: The 3D structure of 3-Amino-1-(methanesulfonyl)azetidine can be sourced from databases like PubChem (CID 63766018).[3][8] It is crucial to ensure the correct protonation state at physiological pH (typically ~7.4), as this dramatically affects its interaction potential.

  • Protein Target Structure: Experimentally determined 3D structures of potential protein targets are typically downloaded from the Protein Data Bank (PDB).[9] When selecting a structure, key considerations include its resolution, the presence of co-crystallized native ligands, and the completeness of the protein chains.

Experimental Protocol: System Preparation

This protocol outlines the essential steps to prepare the protein-ligand system for subsequent modeling.

  • Protein Cleanup:

    • Load the downloaded PDB file into a molecular visualization tool (e.g., PyMOL, Chimera).

    • Remove all non-essential molecules, including water, ions, and co-solvents. Retain any crystallographic water molecules known to be critical for ligand binding if applicable.

    • Inspect the protein for missing residues or loops. If significant portions are missing, they may need to be modeled using homology modeling servers.

  • Protonation and Optimization:

    • Add polar hydrogen atoms to both the protein and the ligand. This is a critical step for accurately modeling electrostatic and hydrogen-bonding interactions.

    • Assign appropriate partial charges using a force field (e.g., CHARMM36, AMBER). For the ligand, quantum mechanical calculations (e.g., using Gaussian or an equivalent program) can provide more accurate charges.

  • Energy Minimization:

    • Perform a brief energy minimization of the entire system (protein and ligand) to relieve any steric clashes or unfavorable geometries introduced during preparation. This ensures a stable starting point for docking and simulation.

Predicting Binding: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[10] It serves as a computational "handshake," providing a static snapshot of the most likely binding pose.[7][10]

Causality Behind Docking Choices

The choice of docking algorithm and scoring function is pivotal. For initial screening, a faster algorithm like AutoDock Vina is often employed. The "search space" or "docking box" must be defined carefully. If a known binding site exists (e.g., from a co-crystallized ligand), the box should encompass this site. For blind docking, the box must cover the entire protein surface, which is computationally more intensive but necessary for identifying novel binding pockets.

Experimental Protocol: Molecular Docking Workflow

This protocol uses AutoDock Vina as a representative example.

  • Prepare Input Files:

    • Convert the prepared protein and ligand files into the PDBQT format using utilities like AutoDock Tools or OpenBabel.[11] This format includes atomic charges and atom type definitions required by Vina.

  • Define the Binding Site:

    • In AutoDock Tools, identify the coordinates for the center of the binding pocket.

    • Define the size of the grid box (e.g., 25 x 25 x 25 Å) to encompass the entire active site.[10]

  • Run the Docking Simulation:

    • Execute the Vina command from the terminal, specifying the receptor, ligand, and grid box parameters.[10]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

  • Analyze Results:

    • The primary output is a binding affinity score in kcal/mol; more negative values indicate stronger predicted binding.[10]

    • Visualize the top-ranked poses in PyMOL or Chimera. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between 3-Amino-1-(methanesulfonyl)azetidine and the protein residues.

Visualization: Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PREP System Preparation (Cleanup, Protonation) PDB->PREP LIG Ligand Structure (PubChem) LIG->PREP GRID Define Grid Box PREP->GRID DOCK Run Docking (Vina) GRID->DOCK SCORE Binding Affinity Score DOCK->SCORE POSE Pose Visualization & Interaction Analysis SCORE->POSE

Caption: A streamlined workflow for performing molecular docking analysis.

Understanding Dynamics: Molecular Dynamics (MD) Simulations

While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the movement of atoms over time, offering profound insights into the stability of the protein-ligand complex and the nature of their interactions in a simulated physiological environment.[12][13]

The Rationale for MD

An MD simulation validates a docking pose. A ligand that appears stable in a static dock might be unstable and dissociate over time in a dynamic simulation. MD allows us to assess the stability of key hydrogen bonds, observe conformational changes in the protein upon binding, and calculate more rigorous binding free energies.[13]

Experimental Protocol: GROMACS MD Simulation Workflow

This protocol provides a high-level overview of an MD simulation using GROMACS.

  • System Solvation:

    • Create a simulation box (e.g., cubic) around the docked protein-ligand complex.

    • Fill the box with a chosen water model (e.g., TIP3P) to solvate the system.

  • Ionization:

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added water molecules.

  • Equilibration:

    • Conduct a two-phase equilibration.[14] First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct density. Positional restraints are often applied to the protein and ligand during this phase.

  • Production Run:

    • Run the main MD simulation for a desired length of time (e.g., 100 nanoseconds), removing the positional restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions.

Visualization: MD Simulation Workflow

G START Docked Complex SOLVATE Solvate with Water START->SOLVATE IONS Add Ions SOLVATE->IONS MINIMIZE Energy Minimization IONS->MINIMIZE EQUIL_NVT Equilibration (NVT) MINIMIZE->EQUIL_NVT EQUIL_NPT Equilibration (NPT) EQUIL_NVT->EQUIL_NPT PROD_MD Production MD Run EQUIL_NPT->PROD_MD ANALYSIS Trajectory Analysis (RMSD, RMSF, H-Bonds) PROD_MD->ANALYSIS

Caption: The sequential stages of a molecular dynamics simulation.

Abstracting Key Features: Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for a drug's biological activity.[15] It distills the complex 3D interactions into a simple model of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15][16]

Ligand-Based vs. Structure-Based Approaches

The choice of pharmacophore modeling approach depends on the available data.

  • Ligand-Based: Used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features.[15]

  • Structure-Based: Employed when a high-quality structure of the protein-ligand complex is available. The model is derived directly from the key interactions observed in the binding site.[17][18]

Given our workflow, a structure-based pharmacophore derived from the post-MD simulation complex would be the most accurate and self-validating approach.

Experimental Protocol: Structure-Based Pharmacophore Generation
  • Select a Representative Structure:

    • From the MD trajectory, select a representative frame where the ligand is stably bound in a low-energy conformation.

  • Identify Interaction Features:

    • Using software like Schrödinger's PHASE or LigandScout, automatically identify the key interaction points between 3-Amino-1-(methanesulfonyl)azetidine and the protein.

    • This will map features such as:

      • A hydrogen bond donor (from the -NH2 group).

      • Hydrogen bond acceptors (from the -SO2 group).

      • A potential hydrophobic feature from the azetidine ring.

  • Generate the Pharmacophore Model:

    • The software will generate a 3D model consisting of these features with specific spatial constraints (distances and angles).

  • Model Validation and Use:

    • This model can then be used as a 3D query to screen large virtual databases for new molecules that match the pharmacophore, potentially identifying novel and diverse chemical scaffolds with the desired activity.[19]

Visualization: Pharmacophore Modeling Logic

G cluster_input cluster_model cluster_output LIGANDS Set of Active Ligands L_BASED Ligand-Based Pharmacophore LIGANDS->L_BASED Target Unknown COMPLEX Protein-Ligand Complex (Post-MD) S_BASED Structure-Based Pharmacophore COMPLEX->S_BASED Target Known VS Virtual Screening for New Hits L_BASED->VS S_BASED->VS

Sources

Predicted ADME Properties of 3-Amino-1-(methanesulfonyl)azetidine: A Computational Case Study for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. Promising drug candidates frequently fail in later stages of development due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.[1] Consequently, the early in silico assessment of these characteristics has become an indispensable strategy to identify and eliminate problematic compounds, thereby conserving resources and accelerating the development timeline for more viable candidates.[2][3] This guide presents a comprehensive, predictive ADME profile of 3-Amino-1-(methanesulfonyl)azetidine, a small molecule featuring a strained azetidine ring and a methanesulfonyl group—moieties of increasing interest in medicinal chemistry.[4][5] This document serves not only as an analysis of this specific compound but also as a methodological whitepaper for researchers, demonstrating how to leverage freely accessible computational tools to generate a robust, data-driven ADME assessment for novel chemical entities.

Introduction to the Candidate and the Imperative of ADME Profiling

1.1. The Subject Molecule: 3-Amino-1-(methanesulfonyl)azetidine

The molecule at the center of this investigation is 3-Amino-1-(methanesulfonyl)azetidine. Its structure (SMILES: C1C(N(C1)S(=O)(=O)C)N) is characterized by a four-membered azetidine ring, which provides conformational rigidity and a three-dimensional vector for substituent placement. The primary amine offers a key site for interaction or further functionalization, while the N-methanesulfonyl group significantly impacts the molecule's electronic properties and potential for hydrogen bonding. Understanding the interplay of these features is critical to predicting its behavior in a biological system.

1.2. The Role of In Silico ADME in Drug Discovery

The journey of a drug from administration to its target and subsequent elimination from the body is governed by its ADME properties. Poor pharmacokinetics (the "what the body does to the drug") is a leading cause of clinical trial failures. Experimental assessment of ADME is resource-intensive and not feasible for the vast number of compounds screened in early discovery.[1] Computational, or in silico, models provide a rapid, cost-effective, and high-throughput alternative to prioritize candidates with favorable ADME profiles before significant investment in synthesis and in vitro testing is made.[3]

Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

Before delving into complex pharmacokinetic predictions, an analysis of the fundamental physicochemical properties is essential. These parameters, such as lipophilicity, size, polarity, and solubility, are the primary determinants of a molecule's ADME profile.[6] We utilized the SwissADME web tool to generate these foundational descriptors.[7][8]

Table 1: Predicted Physicochemical Properties of 3-Amino-1-(methanesulfonyl)azetidine

PropertyPredicted ValueSignificance in ADME
Molecular Formula C₄H₁₀N₂O₂SBasic structural information.
Molecular Weight (MW) 150.20 g/mol Affects diffusion and filtration; well within "drug-like" space (<500 g/mol ).[7]
LogP (Consensus) -1.58Indicates high hydrophilicity (low lipophilicity), suggesting good aqueous solubility but potentially poor passive membrane permeability.
Water Solubility (LogS) -0.66 (Soluble)High predicted solubility is advantageous for formulation and absorption from the gastrointestinal tract.[7]
Topological Polar Surface Area (TPSA) 78.14 ŲA measure of polarity. This value is within the optimal range (20-130 Ų) for oral bioavailability.[7][9]
Hydrogen Bond Donors 1Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 4Influences solubility and target binding.
Rotatable Bonds 1Low number indicates high conformational rigidity, which can be favorable for target binding.
Lipinski's Rule of Five Yes (0 violations)A key filter for "drug-likeness"; the compound adheres to all rules, suggesting a higher probability of oral bioavailability.[10]
Bioavailability Score 0.55An empirical score based on multiple physicochemical properties, indicating good potential for oral bioavailability.

Data generated using the SwissADME web server.[7]

The analysis indicates a small, polar, and highly soluble molecule. Its low LogP and moderate TPSA suggest that while solubility will not be a concern, passive diffusion across lipid membranes (like the intestinal wall and blood-brain barrier) may be limited.

In Silico Predictive Workflow: A Step-by-Step Protocol

This section outlines the self-validating protocol used to generate the ADME data in this guide. The use of multiple, well-regarded platforms like SwissADME and pkCSM allows for cross-verification of predictions.[7][11][12]

Protocol 1: Generating a Predictive ADME Profile

  • Obtain Canonical SMILES: Secure the simplified molecular-input line-entry system (SMILES) string for the molecule. For 3-Amino-1-(methanesulfonyl)azetidine, the canonical SMILES is C1C(N(C1)S(=O)(=O)C)N. A reliable source for this is PubChem (CID 63766018).[13]

  • SwissADME Analysis:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[8]

    • Paste the SMILES string into the input box and execute the prediction.

    • Collect data on physicochemical properties, lipophilicity, water solubility, pharmacokinetics (GI absorption, BBB permeation, CYP inhibition), drug-likeness, and medicinal chemistry friendliness (PAINS alerts).[7]

  • pkCSM Analysis:

    • Navigate to the pkCSM web server ([Link]]

    • Paste the same SMILES string into the input field.

    • Select all relevant ADME and Toxicity prediction modules.

    • Execute the prediction and gather quantitative data on absorption, distribution, metabolism, excretion, and toxicity.[12]

  • Data Consolidation and Interpretation:

    • Aggregate the outputs from both platforms into a single summary table.

    • Analyze the predictions in concert, noting areas of consensus and divergence.

    • Synthesize the data into a holistic assessment of the molecule's potential strengths and liabilities.

Diagram 1: In Silico ADME Prediction Workflow

ADME_Workflow start Obtain Canonical SMILES (e.g., PubChem) swissadme SwissADME Server (swissadme.ch) start->swissadme Input SMILES pkcsm pkCSM Server (biosig.unimelb.edu.au/pkcsm) start->pkcsm Input SMILES consolidate Consolidate & Cross-Verify Predicted Data swissadme->consolidate pkcsm->consolidate interpret Synthesize & Interpret ADME Profile consolidate->interpret

Caption: A streamlined workflow for generating a predictive ADME profile using freely available web servers.

Comprehensive Predicted ADME Profile

The following sections detail the predicted ADME properties, synthesizing data from both SwissADME and pkCSM platforms.

4.1. Absorption

Absorption governs how much of the drug enters systemic circulation. For oral drugs, this primarily involves gastrointestinal (GI) absorption.

  • GI Absorption: SwissADME predicts High gastrointestinal absorption. This is supported by the molecule's adherence to Lipinski's rules, low molecular weight, and high solubility.

  • Caco-2 Permeability: The pkCSM prediction for Caco-2 permeability (a model for the intestinal wall) is a logPapp of 0.315 cm/s . Values >0.90 are considered high, so this suggests moderate to low permeability, consistent with the molecule's hydrophilic nature.

  • P-glycoprotein (P-gp) Interaction: Both SwissADME and pkCSM predict that the molecule is not a substrate of P-glycoprotein, an efflux pump that can remove drugs from cells and limit absorption. This is a favorable property.[2] It is also predicted to not be an inhibitor of P-gp.

Diagram 2: The BOILED-Egg Model for Absorption and Brain Penetration

BOILED_Egg Predicted Position of 3-Amino-1-(methanesulfonyl)azetidine cluster_egg Passive Permeation Prediction yolk white molecule xaxis->xaxis WLOGP (Lipophilicity) yaxis->yaxis TPSA (Polarity)

Caption: The BOILED-Egg model places our molecule in the high polarity, low lipophilicity region, predicting good GI absorption (in the white) but poor blood-brain barrier penetration (outside the yolk).[14]

4.2. Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.

  • Blood-Brain Barrier (BBB) Permeability: Both SwissADME and pkCSM predict the compound will not cross the BBB.[15] The pkCSM logBB value is -1.286 , where values >0.3 are considered to readily cross the barrier. This is expected given the molecule's high polarity and is a critical safety feature for non-CNS-targeted drugs.[6]

  • Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the concentration of free, active drug.[6] pkCSM predicts a low fraction bound of approximately 10% . This suggests that nearly 90% of the drug would be unbound and available to interact with its target and be cleared.

4.3. Metabolism

Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, into metabolites that are more easily excreted.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions. Predictions from SwissADME and pkCSM indicate that 3-Amino-1-(methanesulfonyl)azetidine is unlikely to be an inhibitor of the major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This is a very favorable metabolic profile.

  • Substrate Potential: The molecule is predicted to be a substrate of CYP2D6 and CYP3A4 , suggesting these enzymes may be involved in its metabolism.

  • Non-CYP Metabolism: It is important to consider alternative metabolic pathways. The strained azetidine ring could potentially undergo ring-opening. Studies have shown that azetidine rings can be opened via nucleophilic attack by glutathione, catalyzed by Glutathione S-transferases (GSTs), without prior CYP bioactivation.[16][17] This represents a plausible metabolic pathway that would not be flagged by standard CYP substrate models.

4.4. Excretion

Excretion is the removal of the drug and its metabolites from the body.

  • Total Clearance: pkCSM predicts a total clearance of 0.57 mL/min/kg . This value reflects a combination of hepatic (liver) and renal (kidney) clearance.

  • Renal Excretion: The compound is predicted to not be a substrate for the renal OCT2 transporter. Given its high water solubility and low molecular weight, direct renal filtration is the most probable primary route of excretion for the parent compound.[6]

4.5. Toxicity

Early prediction of potential toxicity is crucial to avoid costly late-stage failures.

  • AMES Toxicity: The AMES test identifies compounds that may be mutagens. pkCSM predicts the molecule is non-mutagenic .

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. The molecule is predicted to be a non-inhibitor of hERG I and hERG II. This is a critical safety checkpoint.

  • Hepatotoxicity: pkCSM predicts the compound is not hepatotoxic .

  • Skin Sensitization: The molecule is predicted to be a non-sensitizer .

Synthesis, Interpretation, and Strategic Outlook

The comprehensive in silico profile suggests that 3-Amino-1-(methanesulfonyl)azetidine possesses many characteristics of a promising drug candidate, particularly for oral administration targeting non-CNS tissues.

Strengths:

  • Drug-likeness: Excellent physicochemical properties, adhering to Lipinski's rules with a high bioavailability score.

  • Favorable Absorption: Predicted high GI absorption and is not a substrate for the P-gp efflux pump.

  • Safety Profile: Predicted not to cross the BBB, which is ideal for peripheral targets. Crucially, it shows no flags for AMES mutagenicity or hERG inhibition.

  • Low DDI Risk: Predicted to be a non-inhibitor of major CYP450 enzymes, suggesting a low risk of drug-drug interactions.

Potential Liabilities & Areas for Investigation:

  • Permeability: The high polarity, while good for solubility, results in predicted low passive permeability. This could lead to variability in absorption that may need to be addressed through formulation.

  • Metabolic Stability: While not a CYP inhibitor, it is a predicted substrate for CYP2D6 and CYP3A4. Furthermore, the potential for GST-mediated ring-opening of the azetidine moiety requires experimental investigation to determine its metabolic stability and potential for reactive metabolite formation.[16][17]

Diagram 3: Development Decision Tree Based on Predicted Profile

Decision_Tree start Candidate: 3-Amino-1-(methanesulfonyl)azetidine q1 Favorable PK/Safety Profile? start->q1 ans1_yes Proceed to In Vitro Validation q1->ans1_yes Yes (Predicted) ans1_no Deprioritize / Redesign q1->ans1_no No exp1 Confirm Metabolic Stability (Microsomes, Hepatocytes) ans1_yes->exp1 exp2 Verify Permeability (Caco-2 Assay) ans1_yes->exp2 exp3 Assess Off-Target Safety (hERG, CYP Inhibition Assays) ans1_yes->exp3

Caption: A logical decision pathway illustrating the next steps for a candidate with a promising in silico ADME profile.

Conclusion

This in-depth technical guide demonstrates the power of a structured, multi-tool in silico approach to ADME prediction. For 3-Amino-1-(methanesulfonyl)azetidine, the computational analysis reveals a profile with a high probability of successful development from a pharmacokinetic and safety perspective. It exhibits excellent drug-like properties, high predicted oral absorption, a clean safety profile with no BBB penetration, and a low risk of causing drug-drug interactions. The primary areas for focused experimental validation are the confirmation of its metabolic stability, particularly regarding the azetidine ring, and a precise characterization of its intestinal permeability. Based on this comprehensive computational assessment, 3-Amino-1-(methanesulfonyl)azetidine warrants prioritization for synthesis and subsequent in vitro ADME validation.

References

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

  • Click2Drug. Directory of computer-aided Drug Design tools. Available from: [Link]

  • bioRxiv. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)). (2021). Available from: [Link]

  • National Center for Biotechnology Information (PMC). In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]

  • Cambridge University Press. In silico ADME/T modelling for rational drug design. (2015). Available from: [Link]

  • PubChem. 3-Amino-1-(methanesulfonyl)azetidine. Available from: [Link]

  • National Center for Biotechnology Information (PMC). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Available from: [Link]

  • National Center for Biotechnology Information (PMC). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available from: [Link]

  • ResearchGate. ADME properties profile of the synthesized compounds. Available from: [Link]

  • Springer. ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning. (2018). Available from: [Link]

  • Biosig Lab. pkcsm/prediction. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Available from: [Link]

  • PubChem. 3-Amino-1-(diphenylmethyl)azetidine. Available from: [Link]

  • ResearchGate. The Predicted ADME Properties of the Amino Acid Based Alkylating Agents. Available from: [Link]

  • International Journal of Research Publication and Reviews. SwissADME-Guided Drug-Likeness Evaluation of 1,3,4-Oxadiazole Mannich Derivatives for Parkinson's Disease. (2025). Available from: [Link]

  • Optibrium. Which ADMET properties are important for me to predict?. Available from: [Link]

  • SwissADME. Frequently Asked Questions. Available from: [Link]

  • ResearchGate. SwissADME ([Link]) predicted properties of a selected.... Available from: [Link]

  • Biosig Lab. pkCSM. Available from: [Link]

  • SwissADME. SwissADME. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Available from: [Link]

  • Royal Society of Chemistry. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Available from: [Link]

  • PubMed. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). Available from: [Link]

  • ResearchGate. (PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). Available from: [Link]

  • ResearchGate. (PDF) Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Available from: [Link]

  • MDPI. The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. (2019). Available from: [Link]

  • OUCI. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available from: [Link]

  • ResearchGate. A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Available from: [Link]

  • National Center for Biotechnology Information (PMC). Amino Acid Metabolism. Available from: [Link]

  • National Center for Biotechnology Information. Metabolic Pathways of Other Amino Acids. Available from: [Link]

  • PubMed. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease. Available from: [Link]

  • PubMed. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). Available from: [Link]

  • AMiner. Genotoxicity and Acute Toxicity Evaluation of the Three Amino Acid Additives with Corynebacterium Glutamicum Biomass. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthetic Utilization of 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1][2][3] Its inclusion in drug candidates is often driven by the unique conformational constraints it imposes, reducing the entropic penalty of binding to a biological target. The four-membered ring is more stable than the highly strained aziridine but offers a more rigid, three-dimensional character than the flexible pyrrolidine ring.[3] 3-Amino-1-(methanesulfonyl)azetidine is a particularly valuable building block, combining the desirable properties of the azetidine core with a versatile primary amine for diverse functionalization. The N-methanesulfonyl (mesyl) group serves as a stable, electron-withdrawing protecting group that enhances the chemical stability of the azetidine ring and can influence the physicochemical properties of the final compound.[4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis and handling of this key intermediate. We will explore core synthetic transformations, offering detailed, field-proven protocols grounded in mechanistic principles.

Physicochemical Properties of 3-Amino-1-(methanesulfonyl)azetidine

PropertyValueSource
Molecular Formula C4H10N2O2SPubChem[5]
Molecular Weight 150.20 g/mol PubChem
Monoisotopic Mass 150.0463 DaPubChem[5]
Appearance Typically an off-white to yellow solid or oil-
SMILES CS(=O)(=O)N1CC(C1)NPubChem[5]
InChIKey AUJHZIGJKOITDS-UHFFFAOYSA-NPubChem[5]

Safety, Handling, and Storage

Safe and effective use of 3-Amino-1-(methanesulfonyl)azetidine begins with rigorous adherence to safety protocols. The compound is classified as causing skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[6][9]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[6] If irritation occurs, seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention if symptoms occur.[6]

Core Synthetic Application Protocols

The primary amino group of 3-Amino-1-(methanesulfonyl)azetidine is a versatile handle for a variety of crucial bond-forming reactions. The following protocols detail three of the most common and powerful applications.

Protocol 1: N-Acylation for Amide Bond Formation

Introduction & Mechanistic Rationale: The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. The primary amine of 3-amino-1-(methanesulfonyl)azetidine readily participates in acylation reactions with carboxylic acids. To facilitate this transformation, the carboxylic acid must first be activated. Common peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) are used. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the azetidine's amino group. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine starting material, liberating the free amine for reaction.

Workflow for N-Acylation

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Carboxylic Acid, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) in aprotic solvent (DMF/DCM) R1 Add 3-Amino-1-(methanesulfonyl)azetidine solution to the activated acid mixture P1->R1 Activation R2 Stir at Room Temperature (Monitor by LC-MS/TLC) R1->R2 W1 Quench reaction (e.g., with water or sat. NH4Cl) R2->W1 Completion W2 Extract with organic solvent (e.g., EtOAc) W1->W2 W3 Wash organic layer (brine), dry (Na2SO4), and concentrate W2->W3 P2 Purify by Flash Column Chromatography W3->P2

Caption: General workflow for the N-acylation of 3-Amino-1-(methanesulfonyl)azetidine.

Detailed Experimental Protocol (HATU Coupling):

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.0 eq.).

  • Activation: Add HATU (1.1 eq.) and dissolve the solids in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. This step generates the activated ester.

  • Amine Addition: In a separate vial, dissolve 3-Amino-1-(methanesulfonyl)azetidine (1.05 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Reaction Scheme for N-Acylation

Caption: Amide bond formation via HATU coupling.

Troubleshooting:

  • Problem: The reaction is sluggish or stalls.

    • Solution: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester. A slight excess (1.2 eq.) of the coupling reagent can be added.

  • Problem: Low yield after workup.

    • Solution: The product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers.

  • Problem: Epimerization of a chiral carboxylic acid.

    • Solution: Use a coupling reagent known to suppress racemization, such as COMU or PyBOP, and ensure the temperature is kept at or below room temperature.

Protocol 2: Reductive Amination

Introduction & Mechanistic Rationale: Reductive amination is a powerful method for forming carbon-nitrogen bonds, transforming the primary amine into a secondary or tertiary amine.[10][11] The process involves two key steps that can often be performed in a single pot.[12] First, the amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form a transient imine or iminium ion intermediate.[13] Second, a selective reducing agent, which is stable to the carbonyl group but reactive towards the iminium ion, reduces the C=N bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)3) is an ideal reagent for this purpose as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde or ketone.[13][14]

General Parameters for Reductive Amination

ParameterConditionRationale
Carbonyl Aldehyde or Ketone (1.0 eq.)Electrophilic partner for imine formation.
Reducing Agent NaBH(OAc)3 (1.2 - 1.5 eq.)Mildly hydridic; selectively reduces iminium ions.
Solvent Dichloroethane (DCE), DCM, THFAprotic solvents that do not interfere with the reaction.
Acid Catalyst Acetic Acid (catalytic, ~5% v/v)Accelerates imine/iminium ion formation.[13]
Temperature Room TemperatureSufficient for most substrates.

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and 3-Amino-1-(methanesulfonyl)azetidine (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops for a mmol scale reaction). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.3 eq.) to the mixture in portions. Effervescence (gas evolution) may be observed.

  • Reaction: Stir the reaction at room temperature and monitor by LC-MS or TLC until the starting materials are consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography.

Reaction Scheme for Reductive Amination

Caption: Reductive amination of an aldehyde with 3-Amino-1-(methanesulfonyl)azetidine.

Troubleshooting:

  • Problem: Reaction does not go to completion.

    • Solution: Ensure the carbonyl compound is of high purity. If using a less reactive ketone, the reaction may require gentle heating (e.g., 40 °C) or a longer reaction time.

  • Problem: Formation of a bis-alkylated (tertiary amine) byproduct.

    • Solution: Use only a slight excess of the amine (1.05-1.1 eq.). Adding the aldehyde slowly to the amine and reducing agent can also minimize this side reaction.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale: The primary amine of 3-amino-1-(methanesulfonyl)azetidine is a potent nucleophile capable of participating in Nucleophilic Aromatic Substitution (SNAr) reactions.[15] This reaction is effective when the aromatic ring contains one or more strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to a good leaving group (typically a halogen like F or Cl).[16] The reaction proceeds via a two-step addition-elimination mechanism. The amine attacks the electron-deficient aromatic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] In the second step, the leaving group is expelled, restoring the aromaticity of the ring. A base is typically required to scavenge the acid (e.g., HCl, HF) generated during the reaction.

Workflow for SNAr Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve aryl halide and 3-Amino-1-(methanesulfonyl)azetidine in polar aprotic solvent (DMSO/DMF) R1 Add base (e.g., K₂CO₃ or DIPEA) P1->R1 R2 Heat reaction mixture (e.g., 80-120 °C) R1->R2 R3 Monitor by LC-MS/TLC R2->R3 W1 Cool to RT and dilute with water R3->W1 Completion W2 Extract product with organic solvent (e.g., EtOAc) W1->W2 W3 Wash, dry, and concentrate organic layers W2->W3 P2 Purify by Chromatography or Recrystallization W3->P2

Caption: General workflow for an SNAr reaction using 3-Amino-1-(methanesulfonyl)azetidine.

Detailed Experimental Protocol:

  • Setup: To a vial or flask, add the electron-deficient aryl halide (1.0 eq.), 3-Amino-1-(methanesulfonyl)azetidine (1.2 eq.), and a base such as potassium carbonate (K2CO3) (2.0 eq.) or DIPEA (2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP to achieve a concentration of 0.2-0.5 M.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-140 °C). The optimal temperature will depend on the reactivity of the aryl halide (Ar-F > Ar-Cl).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a large volume of water. This will often precipitate the product if it is a solid. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Extraction/Filtration: If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If extracting, wash the organic layer several times with water to remove the high-boiling-point solvent (e.g., DMSO), followed by a brine wash.

  • Purification: Dry the organic extract over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatography or recrystallization.

Troubleshooting:

  • Problem: No reaction or slow conversion.

    • Solution: Increase the reaction temperature. Ensure the aryl halide is sufficiently activated with electron-withdrawing groups. Fluorinated arenes are generally more reactive than chlorinated ones in SNAr.

  • Problem: Formation of side products.

    • Solution: If the aryl halide has multiple leaving groups, controlling the stoichiometry (using the azetidine as the limiting reagent) can favor mono-substitution. Lowering the temperature may also improve selectivity.

Conclusion

3-Amino-1-(methanesulfonyl)azetidine is a robust and versatile building block for modern synthetic chemistry. Its primary amine provides a reliable nucleophilic handle for constructing amide, secondary amine, and arylamine functionalities through well-established and reproducible protocols. By understanding the mechanistic principles behind these transformations and adhering to careful experimental and safety procedures, researchers can effectively leverage this valuable synthon in the development of novel chemical entities.

References

  • PECRUS. tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1, Safety data sheet. [Online] Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Online] Available at: [Link]

  • PubChem. 3-amino-1-(methanesulfonyl)azetidine. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Alabugin, I. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Online] Available at: [Link]

  • Li, B., et al. (2012). The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. Journal of Chemical Research.
  • Poulsen, T. B., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Online] Available at: [Link]

  • Wang, C., et al. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 17(3), 563-567. [Online] Available at: [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(23), 14756–14781. [Online] Available at: [Link]

  • Itoh, T., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 821–826. [Online] Available at: [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1073842. [Online] Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49389. [Online] Available at: [Link]

  • Alabugin, I. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Online] Available at: [Link]

  • D'Erasmo, M. P., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5957-5973. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Online] Available at: [Link]

  • Beausoleil, E., et al. (2000). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Organic Chemistry, 65(26), 9004-9010.
  • Goti, A., et al. (2020). The reductive amination (RA) reaction.
  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? [Online] Available at: [Link]

  • The Synthetic Chemist. (2023). Reductive Amination. YouTube. [Online] Available at: [Link]

  • Reisman, L., et al. (2020). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry, 11(2), 269-273. [Online] Available at: [Link]

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(6), 384-385.
  • Fujisaki, F., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Online] Available at: [Link]

  • PubChem. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Bryce, M. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Online] Available at: [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(30), 8584-8604. [Online] Available at: [Link]

  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2919. [Online] Available at: [Link]

  • Google Patents. (1986). Procede de preparation de nouveaux derives de l'acide 3-amino 2-oxo azetidine 1-sulfamique. CA1201439A.
  • Al-Tel, T. H. (2009).

Sources

Application Notes & Protocols: 3-Amino-1-(methanesulfonyl)azetidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, conformationally restricted scaffolds is a cornerstone of modern drug design. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged structures that can impart favorable physicochemical and pharmacological properties.[1][2] This guide provides an in-depth exploration of 3-Amino-1-(methanesulfonyl)azetidine , a versatile building block for medicinal chemistry. We will dissect the strategic value of its constituent parts, provide detailed, field-proven protocols for its synthetic application, and illustrate its utility in structure-activity relationship (SAR) studies.

The Strategic Value of 3-Amino-1-(methanesulfonyl)azetidine

The pharmaceutical industry's growing emphasis on three-dimensional, sp³-rich structures has driven the adoption of novel scaffolds that move beyond traditional planar frameworks.[3] Azetidines offer a compelling balance of molecular rigidity and chemical stability, providing a platform to orient substituents in defined vectors for optimal target engagement.[2][4] The 3-Amino-1-(methanesulfonyl)azetidine building block is particularly valuable due to its trifunctional nature.

  • The Azetidine Core: This strained four-membered ring (ring strain ~25 kcal/mol) provides significant conformational rigidity.[3][5] Unlike flexible aliphatic linkers, the azetidine ring pre-organizes appended functional groups, which can reduce the entropic penalty of binding to a biological target and potentially lead to higher affinity and selectivity.[4]

  • The 3-Amino Group: This primary amine serves as a critical and versatile synthetic handle. It is a potent nucleophile, readily participating in a wide array of robust and well-established chemical transformations. This allows for the straightforward introduction of molecular diversity, making it an ideal anchor point for SAR exploration.

  • The N-Methanesulfonyl Group: The "mesyl" group is not merely a placeholder; it is a critical modulator of the scaffold's properties.

    • Basicity Attenuation: As a strong electron-withdrawing group, it significantly reduces the basicity of the azetidine ring nitrogen. This prevents the nitrogen from becoming a metabolic liability (e.g., through N-oxidation) and mitigates potential off-target effects associated with basic amines, such as hERG channel inhibition.

    • Improved Physicochemical Properties: The sulfonyl moiety is a polar, non-ionizable group that can improve aqueous solubility and reduce the overall lipophilicity of a molecule, addressing common challenges in drug development.[6][7]

    • Chemical Stability: Methanesulfonamides are highly stable to hydrolysis and common metabolic pathways, ensuring the integrity of the scaffold within a biological system.[8]

Comparative Physicochemical Impact

The introduction of the N-sulfonyl azetidine moiety can favorably modulate the properties of a lead compound.

PropertyTypical Challenge in Drug DiscoveryContribution of the 3-Amino-1-(methanesulfonyl)azetidine Scaffold
Solubility Poor aqueous solubility limits bioavailability.The polar sulfonyl group often enhances solubility.[6]
Lipophilicity (LogP) High lipophilicity can lead to poor PK/ADME properties.The scaffold can serve as a less lipophilic replacement for larger, greasy linkers.[7]
Metabolic Stability Susceptibility to oxidative metabolism (e.g., at basic nitrogens).The N-sulfonyl group is metabolically robust and deactivates the ring nitrogen.[9]
Binding Affinity Flexible linkers can have a high entropic cost upon binding.The rigid azetidine ring pre-organizes substituents, potentially increasing binding affinity.[4]
Molecular Rigidity Lack of conformational control can lead to poor selectivity.Provides defined exit vectors for substituents, aiding in rational design.[2]

Synthetic Pathways and Key Transformations

The utility of a building block is defined by the reliability of its incorporation into diverse molecular architectures. 3-Amino-1-(methanesulfonyl)azetidine excels in three fundamental, high-yield transformations crucial to medicinal chemistry.

Protocol 1: Amide Bond Formation via Acylation

Scientific Rationale: Amide bond formation is arguably the most utilized reaction in pharmaceutical synthesis. The primary amine of the azetidine scaffold is an excellent nucleophile for reaction with activated carboxylic acids. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent that minimizes racemization and operates under mild conditions with high efficiency.[10]

cluster_0 Amide Coupling Workflow Start Carboxylic Acid (R-COOH) + 3-Amino-1-(Ms)azetidine Activate Activate Carboxylic Acid (HATU, DIPEA in DMF) Start->Activate Step 1 Couple Nucleophilic Attack by Azetidine Amine Activate->Couple Step 2 Workup Aqueous Workup (e.g., H2O, EtOAc extraction) Couple->Workup Step 3 Purify Purification (e.g., Column Chromatography) Workup->Purify Step 4 Product Final Amide Product Purify->Product Step 5 cluster_1 Reductive Amination Workflow Start Aldehyde/Ketone + 3-Amino-1-(Ms)azetidine Imine Imine/Iminium Formation (Mildly Acidic, e.g., AcOH) Start->Imine Step 1 Reduce In Situ Reduction (NaBH(OAc)3) Imine->Reduce Step 2 Workup Aqueous Basic Workup (e.g., sat. NaHCO3) Reduce->Workup Step 3 Purify Purification (e.g., Column Chromatography) Workup->Purify Step 4 Product Final Secondary Amine Purify->Product Step 5 cluster_2 SNAr Workflow Start Electron-Deficient (Het)Arene-X + 3-Amino-1-(Ms)azetidine React Reaction in Polar Aprotic Solvent (e.g., DMSO, NMP) with Base (e.g., K2CO3, DIPEA) Start->React Heat Heating (Optional) (60-120 °C) React->Heat Workup Aqueous Workup (Dilute with H2O, Extract) Heat->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Final Arylated Amine Purify->Product cluster_3 Medicinal Chemistry Optimization Cycle Design Design: Replace flexible linker with rigid azetidine scaffold Synthesis Synthesis: Couple scaffold to core (e.g., SNAr Protocol 3) Design->Synthesis Assay Biological & Physical Assay (Potency, Solubility) Synthesis->Assay Analyze Analyze Data (SAR) Identify improved properties Assay->Analyze NextGen Design Next Generation (Decorate azetidine derivative) Analyze->NextGen NextGen->Design

Sources

Application Notes and Protocols: 3-Amino-1-(methanesulfonyl)azetidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of the Third Dimension in Fragment Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, moving beyond the brute-force approach of high-throughput screening (HTS) towards a more rational, efficient paradigm. By screening smaller, low-complexity molecules, FBDD offers a more thorough exploration of chemical space, often yielding higher quality starting points for lead optimization.[1][2] A critical evolution within FBDD is the increasing emphasis on three-dimensional (3D) scaffolds. Unlike flat, aromatic systems, 3D fragments provide defined vectors for chemical elaboration, enabling more precise and effective exploration of protein binding pockets.[3]

This guide focuses on one such scaffold of significant interest: 3-Amino-1-(methanesulfonyl)azetidine . This molecule elegantly combines a conformationally rigid azetidine core with polar functional groups, making it an exemplary tool for probing protein binding sites. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic value and detailed protocols for its deployment in an FBDD campaign.

Strategic Value Proposition: Why 3-Amino-1-(methanesulfonyl)azetidine?

The utility of a fragment is dictated by its physicochemical properties and its ability to engage in meaningful, high-quality interactions with a biological target. 3-Amino-1-(methanesulfonyl)azetidine is a compelling FBDD candidate for several reasons rooted in its unique structure.

Physicochemical Profile and Adherence to the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragments, favoring properties that lead to higher hit rates and better starting points for optimization.[4] Let's analyze 3-Amino-1-(methanesulfonyl)azetidine in this context:

Property"Rule of Three" Guideline3-Amino-1-(methanesulfonyl)azetidine ValueCompliance
Molecular Weight (MW) < 300 Da150.2 g/mol [5][6]Yes
cLogP ≤ 3-1.6 (predicted)[7]Yes
Hydrogen Bond Donors (HBD) ≤ 31 (from the primary amine)Yes
Hydrogen Bond Acceptors (HBA) ≤ 33 (2 from sulfonyl, 1 from amine N)Yes
Rotatable Bonds ≤ 31Yes

As demonstrated, the fragment comfortably adheres to the Ro3, positioning it as an ideal candidate for fragment libraries. Its low molecular weight and high polarity suggest excellent aqueous solubility, a critical requirement for the high screening concentrations often used in FBDD to detect weak binding events.[4]

The Power of the Azetidine Scaffold

The four-membered azetidine ring is a "privileged scaffold" in medicinal chemistry.[] Its key advantages include:

  • Conformational Rigidity: Unlike more flexible aliphatic chains, the strained azetidine ring restricts the spatial orientation of its substituents. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.[]

  • Three-Dimensionality: The non-planar nature of the azetidine ring introduces 3D character, allowing for more specific and directional interactions within a binding pocket compared to flat aromatic fragments.[3]

  • Defined Exit Vectors: The substituents on the azetidine ring point in well-defined directions. This is crucial for the hit-to-lead stage, as it provides clear vectors for synthetic elaboration to engage nearby sub-pockets within the target protein.[3][9]

Functional Significance of the Amino and Methanesulfonyl Groups
  • Primary Amine (3-position): This group serves a dual purpose. It is a potent hydrogen bond donor and can also act as an acceptor. Furthermore, under physiological pH, it is likely to be protonated, allowing it to form key salt-bridge or ionic interactions. This group also provides a straightforward synthetic handle for fragment "growing" strategies via amide coupling or reductive amination.

  • Methanesulfonyl Group (1-position): The sulfone moiety is a strong hydrogen bond acceptor and is metabolically stable.[10] Its inclusion significantly increases the polarity and aqueous solubility of the fragment, while its electron-withdrawing nature can influence the basicity of the azetidine nitrogen.[10] This group acts as a polar "anchor," capable of making strong, directional interactions with the protein target.

FBDD Workflow Integration

The following diagram illustrates a typical FBDD workflow, highlighting the stages where 3-Amino-1-(methanesulfonyl)azetidine would be applied and validated.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization LibPrep Fragment Library Preparation Screening Primary Screening (SPR, NMR, DSF) LibPrep->Screening [Fragment Stock Solution] Hit_ID Hit Identification Screening->Hit_ID [Raw Binding Data] OrthoScreen Orthogonal Screen (e.g., NMR if SPR primary) Hit_ID->OrthoScreen [Putative Hits] XRay X-ray Crystallography OrthoScreen->XRay [Confirmed Hits] Affinity Affinity Determination (e.g., ITC) XRay->Affinity [Structural Data] SBDD Structure-Based Design (SBDD) Affinity->SBDD [Validated Hit] MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem [Design Hypotheses] Lead Potent Lead Compound MedChem->Lead [Optimized Analogs]

FBDD workflow for 3-Amino-1-(methanesulfonyl)azetidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating 3-Amino-1-(methanesulfonyl)azetidine into an FBDD campaign.

Protocol 1: Fragment Stock Solution Preparation & Quality Control

Causality: The accuracy and reproducibility of any screening campaign depend entirely on the quality and precise concentration of the fragment stock solutions. Due to its polarity, 3-Amino-1-(methanesulfonyl)azetidine is expected to have excellent solubility in aqueous buffers and DMSO.

Methodology:

  • Source Material: Obtain 3-Amino-1-(methanesulfonyl)azetidine (CAS 1340300-17-5) from a reputable chemical vendor.[5][6][11]

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution.

  • Stock Preparation:

    • Accurately weigh approximately 15 mg of the fragment into a clean, tared vial.

    • Add DMSO to create a high-concentration primary stock, typically 100 mM. For example, for 15.02 mg of fragment (MW=150.2), add 1.0 mL of DMSO.

    • Ensure complete dissolution using gentle vortexing or sonication.

  • Quality Control (QC):

    • Purity Check: Analyze a diluted sample of the stock solution by LC-MS to confirm purity (>95%) and verify the mass corresponding to the protonated molecule ([M+H]⁺ ≈ 151.05).[7]

    • Concentration Verification: Use a quantitative NMR (qNMR) approach with a certified internal standard to confirm the precise concentration of the stock solution.

  • Storage: Store the primary stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Create intermediate stocks in the appropriate screening buffer as needed for experiments.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[4] It provides real-time kinetics and affinity information, making it a powerful primary screening tool.

Methodology:

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will yield a theoretical maximum response (Rmax) of approximately 50-100 RU for the fragment to ensure signal sensitivity.

    • Include a reference flow cell (e.g., deactivated or mock-coupled) to subtract bulk refractive index changes and non-specific binding.

  • Assay Conditions:

    • Running Buffer: Use a physiologically relevant buffer (e.g., HBS-EP+) with a matched concentration of DMSO to the sample solutions (typically 1-2%).

    • Fragment Concentration: Prepare a dilution series of 3-Amino-1-(methanesulfonyl)azetidine in running buffer. For primary screening, a single high concentration (e.g., 200 µM - 1 mM) is often used.

  • Screening Execution:

    • Inject the fragment solution over the target and reference flow cells.

    • Monitor the binding response (in RU) in real-time. A typical injection might consist of a 60-second association phase followed by a 120-second dissociation phase.

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis & Hit Triage:

    • Process the raw sensorgrams by subtracting both the reference channel and blank injection data.

    • A fragment is considered a preliminary "hit" if it produces a reproducible, concentration-dependent binding response that fits a 1:1 binding model.

    • Calculate the Ligand Efficiency (LE) for each hit. LE is a measure of binding energy per heavy atom and is a critical metric for prioritizing fragments.

      • LE = -RT * ln(KD) / N (where N is the number of heavy atoms).

      • For a fragment like ours (10 heavy atoms), a hit with a KD of 500 µM would have a respectable LE of ~0.45 kcal/mol/atom.

Illustrative Data:

Fragment IDConc. (µM)Response (RU)Approx. KD (µM)Ligand Efficiency (LE)Hit?
Azetidine-01 50015.24500.45Yes
Control-Cmpd5001.1> 5000N/ANo
Protocol 3: Hit Validation using NMR Spectroscopy

Causality: NMR is a powerful orthogonal method to validate hits from primary screens like SPR.[12] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) or WaterLOGSY, are particularly effective for detecting weak fragment binding without the need for isotope-labeled protein.

NMR_Validation cluster_STD Saturation Transfer Difference (STD) NMR Protein Target Protein (High MW) Complex Protein-Fragment Complex (Transient) Protein->Complex Fragment Fragment (Low MW) Fragment->Complex Transfer Saturation Transfer via NOE Complex->Transfer Binding Irradiation Selective Saturation of Protein Resonances Irradiation->Transfer Signal Attenuated Fragment Signal Observed Transfer->Signal

Principle of STD-NMR for fragment hit validation.

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples in a deuterated buffer (e.g., 20 mM phosphate, 150 mM NaCl, pD 7.4).

    • Sample 1 (Reference): 500 µM 3-Amino-1-(methanesulfonyl)azetidine.

    • Sample 2 (Test): 500 µM 3-Amino-1-(methanesulfonyl)azetidine plus 10-20 µM of the target protein.

  • NMR Acquisition:

    • Acquire two spectra for the Test sample on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

    • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at 0 ppm).

    • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., at 40 ppm).

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that were in close contact with the saturated protein.

  • Interpretation:

    • The presence of signals in the STD difference spectrum confirms that the fragment binds to the protein.

    • The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface, offering valuable structural insights for future optimization.

Protocol 4: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation. It provides atomic-level detail of the binding mode, confirming the interaction and revealing the precise orientation and key interactions of the fragment, which is essential for structure-based drug design.[9]

Methodology:

  • Protein Crystallization:

    • Generate high-quality crystals of the apo-protein using established conditions. The crystals must be robust enough to withstand the soaking procedure.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the crystallization mother liquor supplemented with 3-Amino-1-(methanesulfonyl)azetidine at a concentration of 1-10 mM. The high solubility of the fragment is advantageous here.

    • Transfer the apo-crystals into the soaking solution for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution before flash-cooling in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure to produce the final protein-ligand complex model.

  • Analysis:

    • Analyze the binding site to identify all key interactions (hydrogen bonds, ionic interactions, etc.) between the fragment and the protein.

    • Identify unoccupied pockets and "hot spots" adjacent to the bound fragment. This information will directly guide the medicinal chemistry strategy for fragment elaboration.

Conclusion and Future Directions

3-Amino-1-(methanesulfonyl)azetidine represents a high-value building block for modern fragment libraries. Its combination of 3D rigidity, high polarity, and strategically placed functional groups makes it an excellent probe for diverse protein targets. The protocols outlined in this guide provide a clear, validated framework for its successful application in an FBDD campaign, from initial hit identification through to detailed structural characterization. By leveraging such well-designed fragments, research teams can significantly enhance the efficiency and success rate of their hit-finding efforts, paving the way for the rational design of next-generation therapeutics.

References

  • Mortenson, P. N., & Schofield, C. J. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews, 49(12), 3886–3904. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 3-Amino-1-(methanesulfonyl)azetidine. Sinfoo Biotech. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. Retrieved from [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. Retrieved from [Link]

  • de Kloe, G. E., Bailey, D., & Leurs, R. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5556-5573. Retrieved from [Link]

  • Rutkute, K., et al. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1826-1836. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1-(methanesulfonyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Synthetic Strategies for the Derivatization of 3-Amino-1-(methanesulfonyl)azetidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry.[1][2] This four-membered saturated nitrogen heterocycle offers a unique combination of structural rigidity and polarity, often imparting favorable pharmacokinetic properties to drug candidates.[3] Its strained ring system can lead to unique reactivity and binding conformations, making it an attractive building block for exploring novel chemical space.[2] Specifically, 3-Amino-1-(methanesulfonyl)azetidine is a versatile starting material, presenting a primary amino group for a wide array of chemical transformations, while the methanesulfonyl group modulates the basicity of the ring nitrogen and overall physicochemical properties of the resulting derivatives.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes for creating a diverse library of derivatives based on the 3-Amino-1-(methanesulfonyl)azetidine core. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.

Core Synthetic Strategies: Functionalization of the 3-Amino Group

The primary amino group of 3-Amino-1-(methanesulfonyl)azetidine is the most readily accessible handle for chemical modification. A variety of well-established and robust reactions can be employed to generate a diverse set of derivatives.

N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides

The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry, often leading to compounds with improved biological activity and metabolic stability.

Scientific Rationale: The nucleophilic primary amine readily attacks acylating or sulfonylating agents. The choice of coupling reagent and base is critical to ensure high yields and prevent side reactions. For instance, the use of coupling agents like HATU or HOBt with carboxylic acids minimizes racemization and side product formation. When using acid chlorides or sulfonyl chlorides, a non-nucleophilic base is essential to scavenge the generated HCl without competing with the primary amine.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of 3-Amino-1-(methanesulfonyl)azetidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile) is added the carboxylic acid (1.1 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.).

  • The reaction mixture is stirred at room temperature for 4-16 hours, or until completion as monitored by LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Experimental Protocol: General Procedure for N-Sulfonylation

  • To a solution of 3-Amino-1-(methanesulfonyl)azetidine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in DCM at 0 °C is added the sulfonyl chloride (1.1 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the desired N-sulfonylated product.

Reagent ClassExampleTypical ConditionsYield Range
Carboxylic AcidAcetic AcidHATU, DIPEA, DMF, rt85-95%
Acid ChlorideBenzoyl ChlorideTriethylamine, DCM, 0 °C to rt90-98%
Sulfonyl Chloridep-Toluenesulfonyl ChloridePyridine, DCM, rt80-95%

Reductive Amination: Building Substituted Amines

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of alkyl and aryl substituents.

Scientific Rationale: The reaction proceeds via the initial formation of an imine or iminium ion intermediate between the primary amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent as it is selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot procedure. The slightly acidic conditions often employed catalyze the formation of the iminium ion.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 3-Amino-1-(methanesulfonyl)azetidine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloroethane (DCE), methanol, or THF) is added a few drops of acetic acid.

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.) is then added in portions, and the reaction is stirred at room temperature for 4-24 hours.

  • The reaction progress is monitored by LC-MS.

  • Once complete, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash chromatography affords the desired N-substituted amine derivative.

Carbonyl CompoundExampleReducing AgentTypical ConditionsYield Range
AldehydeBenzaldehydeNaBH(OAc)₃Acetic acid (cat.), DCE, rt75-90%
KetoneAcetoneNaBH(OAc)₃Acetic acid (cat.), MeOH, rt70-85%

Urea and Thiourea Formation: Exploring Hydrogen Bonding Motifs

Urea and thiourea moieties are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

Scientific Rationale: The nucleophilic amine of 3-Amino-1-(methanesulfonyl)azetidine readily adds to the electrophilic carbon of an isocyanate or isothiocyanate to form the corresponding urea or thiourea. This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.

Experimental Protocol: General Procedure for Urea/Thiourea Formation

  • To a solution of 3-Amino-1-(methanesulfonyl)azetidine (1.0 eq.) in an aprotic solvent such as DCM or THF is added the isocyanate or isothiocyanate (1.05 eq.) at room temperature.

  • The reaction mixture is stirred for 1-6 hours.

  • Completion of the reaction is monitored by TLC or LC-MS.

  • If a precipitate forms, it is collected by filtration, washed with the reaction solvent, and dried.

  • If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

ElectrophileExampleTypical ConditionsYield Range
IsocyanatePhenyl isocyanateDCM, rt90-99%
IsothiocyanateAllyl isothiocyanateTHF, rt85-95%

Advanced Synthetic Strategies: Expanding the Chemical Space

Beyond the fundamental transformations of the amino group, more advanced methodologies can be employed to access a wider range of structurally diverse and complex derivatives.

N-Arylation: Buchwald-Hartwig and Ullmann Couplings

The formation of a C(sp²)-N bond to introduce an aryl or heteroaryl substituent on the 3-amino group can be achieved through transition metal-catalyzed cross-coupling reactions.

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerates a wide range of functional groups.[4][5] The choice of palladium precursor, ligand, and base is crucial for achieving high yields. The Ullmann condensation is a copper-catalyzed alternative, which often requires higher reaction temperatures but can be advantageous for specific substrates.[6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask are added the aryl halide (1.0 eq.), 3-Amino-1-(methanesulfonyl)azetidine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours.

  • The reaction is monitored by LC-MS.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to give the N-aryl derivative.

Coupling PartnerCatalyst SystemBaseSolventTemperature
Aryl BromidePd₂(dba)₃ / XPhosCs₂CO₃Toluene100 °C
Aryl ChloridePd(OAc)₂ / RuPhosK₃PO₄Dioxane110 °C
C-H Functionalization of the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring represents a highly atom-economical and efficient strategy for introducing substituents at positions other than the amino group.

Scientific Rationale: Recent advances in photoredox catalysis and Minisci-type reactions have enabled the direct functionalization of C(sp³)-H bonds.[8][9] These reactions often proceed via radical intermediates. For N-sulfonylazetidines, the C-H bonds alpha to the nitrogen are activated towards hydrogen atom transfer (HAT), leading to the formation of a carbon-centered radical that can be trapped by various radical acceptors.[10]

Experimental Protocol: General Procedure for Minisci-Type C-H Heteroarylation

  • To a solution of 3-Amino-1-(methanesulfonyl)azetidine (1.0 eq.) and a heteroaromatic compound (2.0-5.0 eq.) in a suitable solvent (e.g., trifluoroacetic acid (TFA) or a mixture of acetonitrile and water) is added a photocatalyst (e.g., eosin Y or [Ir(ppy)₃], 1-5 mol%).

  • An oxidant (e.g., ammonium persulfate, 2.0 eq.) is added, and the reaction mixture is degassed and placed under an inert atmosphere.

  • The mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-48 hours.

  • The reaction is monitored by LC-MS.

  • Upon completion, the reaction is basified with saturated aqueous sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_start Starting Material cluster_products Derivative Classes start 3-Amino-1-(methanesulfonyl)azetidine amide N-Acyl Derivatives start->amide R-COOH, Coupling Agent (e.g., HATU, DIPEA) sulfonamide N-Sulfonyl Derivatives start->sulfonamide R-SO₂Cl, Base (e.g., Et₃N) sec_amine N-Alkyl/Aryl Derivatives (Reductive Amination) start->sec_amine RCHO or R₂CO, NaBH(OAc)₃ urea N-Urea/Thiourea Derivatives start->urea R-NCO or R-NCS aryl_amine N-Aryl Derivatives (Cross-Coupling) start->aryl_amine Ar-X, Pd catalyst, Ligand, Base ch_func C-H Functionalized Derivatives start->ch_func Heteroarene, Photocatalyst, Oxidant, hv

Caption: Synthetic pathways for derivatization.

Conclusion

The 3-Amino-1-(methanesulfonyl)azetidine scaffold provides a versatile platform for the synthesis of a wide range of derivatives with potential applications in drug discovery. The protocols outlined in this guide offer robust and reproducible methods for N-functionalization and C-H functionalization, enabling the exploration of diverse chemical space. By understanding the underlying principles of each reaction, researchers can effectively design and execute synthetic strategies to generate novel compounds with tailored properties.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Zoller, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Kirichok, A. A., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Sharpe, R. J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63766018, 3-Amino-1-(methanesulfonyl)azetidine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(19), 13183-13226. [Link]

  • Panda, N., & Sahoo, A. K. (2021). C−H activation/functionalization of sulfonylarenes. ChemistrySelect. [Link]

  • Google Patents. (1989).
  • Mol-Instincts. Synthesis of (S)-N-(Methylsulfonyl)-2-oxo-3-[(phenylacetyl)-amino]-1-azetidinecarboxamide. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. (2021). Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2056-2063. [Link]

  • Li, Z., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13(1), 743. [Link]

  • ACS Medicinal Chemistry Letters. (2023). [Link]

  • Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Amino-1-(methanesulfonyl)azetidine as a Novel Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker component, which connects the protein of interest (POI) ligand and the E3 ligase ligand, is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity.[1] This guide introduces 3-Amino-1-(methanesulfonyl)azetidine as a novel, rigid linker scaffold for PROTAC design. We will explore the scientific rationale behind its use, detailing its potential to enhance ternary complex stability and improve drug-like properties. This document provides comprehensive, step-by-step protocols for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this innovative linker.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of two ligands—one for a POI and one for an E3 ubiquitin ligase—joined by a chemical linker.[2] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[] While the choice of ligands dictates target specificity, the linker's length, rigidity, and chemical composition are paramount for orchestrating a productive ternary complex.[1]

Historically, flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic tractability.[1] However, the field is increasingly moving towards more sophisticated, rigid linkers to overcome the limitations of flexible tethers, such as entropic penalties upon binding and suboptimal physicochemical properties.[2] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing both potency and selectivity.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: PROTAC-mediated protein degradation pathway.

The Scientific Rationale for 3-Amino-1-(methanesulfonyl)azetidine as a PROTAC Linker

We propose 3-Amino-1-(methanesulfonyl)azetidine as a superior linker scaffold due to the synergistic benefits of its constituent parts: the rigid azetidine ring and the polar methanesulfonyl group.

The Azetidine Ring: A Rigid Scaffold for Conformational Control

The four-membered azetidine ring is a strained heterocycle that offers a unique combination of rigidity and chemical stability.[4] Its incorporation into a PROTAC linker can confer several advantages:

  • Conformational Rigidity : The puckered, non-planar structure of the azetidine ring restricts the number of accessible conformations of the linker.[5] This pre-organization can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and higher degradation efficiency.[2]

  • Defined Exit Vectors : The substitution pattern on the azetidine ring provides well-defined vectors for attaching the POI and E3 ligase ligands, allowing for precise control over their relative orientation.

  • Improved Physicochemical Properties : Azetidine-containing compounds have been shown to exhibit improved metabolic stability and solubility.[5]

The Methanesulfonyl Group: Enhancing Solubility and Stability

The methanesulfonyl (Ms) group is a valuable functional group in medicinal chemistry, known for its ability to improve the drug-like properties of a molecule.[6]

  • Increased Polarity and Solubility : The sulfonyl group is highly polar and can act as a hydrogen bond acceptor, which can significantly improve the aqueous solubility of the resulting PROTAC. This is a critical parameter, as many PROTACs suffer from poor solubility due to their high molecular weight.[7]

  • Metabolic Stability : The methanesulfonamide bond that will be formed is generally resistant to hydrolysis, enhancing the metabolic stability of the PROTAC.[8]

  • Chemical Inertness : The methanesulfonyl group is chemically stable under a wide range of conditions, ensuring the integrity of the linker during synthesis and in a biological environment.[6]

FeatureRationalePotential Advantage in PROTAC Design
Azetidine Ring Provides a rigid, conformationally constrained scaffold.[5]Reduces entropic penalty of ternary complex formation, potentially increasing potency and selectivity.[2]
3-Amino Group Provides a key attachment point for either the POI or E3 ligase ligand via amide bond formation.Enables modular and reliable synthesis of the PROTAC.
1-Methanesulfonyl Group Increases polarity and acts as a hydrogen bond acceptor.[6]Improves aqueous solubility and overall physicochemical properties of the PROTAC.[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating the 3-Amino-1-(methanesulfonyl)azetidine linker.

Synthesis of a PROTAC using 3-Amino-1-(methanesulfonyl)azetidine

This protocol outlines a two-step synthesis involving sequential amide bond formation. This modular approach allows for flexibility in the choice of POI and E3 ligase ligands.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: General workflow for two-step PROTAC synthesis.

Materials:

  • 3-Amino-1-(methanesulfonyl)azetidine

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA) (if Boc-protected amine is used on one of the ligands)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Protocol:

Step 1: Coupling of the POI Ligand to the Linker

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 eq) and 3-Amino-1-(methanesulfonyl)azetidine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C and add a solution of HATU (1.2 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude POI-linker intermediate by silica gel column chromatography or reverse-phase HPLC.

Step 2: Coupling of the E3 Ligase Ligand to the POI-Linker Intermediate

Note: This step assumes the POI-linker intermediate has a free amine. If the initial linker was part of the E3 ligase ligand, the roles would be reversed.

  • Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C and add a solution of HATU (1.2 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.

  • Confirm the identity and purity (>95%) of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Cellular Evaluation of Protein Degradation by Western Blot

Western blotting is a robust method to visualize and quantify the degradation of the target protein.[9]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Protocol:

  • Cell Treatment : Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16-24 hours).[10]

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

  • SDS-PAGE and Transfer : Normalize protein concentrations, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection : Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis : Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]

Biophysical Characterization of Ternary Complex Formation

Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.[11][12]

3.3.1. Surface Plasmon Resonance (SPR)

SPR can provide real-time kinetic data (kₐ, k_d_) on the formation and dissociation of the ternary complex.[13]

Protocol Outline:

  • Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip.[14]

  • Binary Interactions :

    • Inject the PROTAC over the E3 ligase surface to measure the binary binding affinity (K_D_).

    • In a separate experiment, inject the POI over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

  • Ternary Complex Formation : Inject the POI mixed with the PROTAC over the E3 ligase surface. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[15]

  • Data Analysis : Analyze the sensorgrams to determine the kinetic parameters (kₐ, k_d_) and the dissociation constant (K_D_) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, which is often correlated with potent degradation.[14]

3.3.2. Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes upon binding, providing a complete thermodynamic profile (K_D_, ΔH, ΔS) of the interactions.[12]

Protocol Outline:

  • Binary Titrations :

    • Titrate the PROTAC into a solution of the POI.

    • Titrate the PROTAC into a solution of the E3 ligase.

  • Ternary Complex Titration : Titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis : Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for each interaction. This allows for the calculation of cooperativity from a thermodynamic perspective.[16]

TechniqueParameters MeasuredKey Insights
Western Blot DC₅₀, DₘₐₓCellular potency and efficacy of the PROTAC.[10]
SPR kₐ, k_d_, K_D_, Cooperativity (α)Real-time kinetics of binary and ternary complex formation and stability.[13]
ITC K_D_, ΔH, ΔS, Stoichiometry (n)Thermodynamic driving forces of complex formation.[12]

Conclusion and Future Perspectives

The rational design of PROTAC linkers is a critical frontier in the development of targeted protein degradation therapeutics. The novel 3-Amino-1-(methanesulfonyl)azetidine linker offers a compelling combination of conformational rigidity and favorable physicochemical properties. Its rigid azetidine core has the potential to pre-organize the PROTAC for efficient ternary complex formation, while the methanesulfonyl group can enhance solubility and metabolic stability. The detailed synthetic and analytical protocols provided herein offer a robust framework for researchers to explore the utility of this and other advanced linker architectures. A systematic evaluation of such linkers will undoubtedly accelerate the discovery of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties.

References

Sources

Application Notes: The Strategic Use of 3-Amino-1-(methanesulfonyl)azetidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is relentless. Dysregulation of kinase signaling is a cornerstone of numerous pathologies, most notably cancer, making these enzymes a focal point of drug discovery.[1] Within this context, small, strained heterocyles have emerged as powerful tools for optimizing drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention and is now considered a privileged scaffold.[2]

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) provides a unique conformational rigidity that can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to the target kinase.[3] This rigidity, coupled with the three-dimensional vectoral exit points from its substituents, allows medicinal chemists to precisely probe the chemical space within a kinase's ATP-binding pocket. Compared to larger, more flexible rings like piperidine or morpholine, the azetidine scaffold can improve ligand efficiency and reduce the molecular weight of the final compound, which are critical parameters in drug design.[4]

This application note focuses on a particularly valuable building block: 3-Amino-1-(methanesulfonyl)azetidine . We will explore its strategic application in the synthesis of potent and selective kinase inhibitors, provide detailed, field-tested protocols for its incorporation into common heterocyclic cores, and discuss the rationale behind its use.

The Versatility of 3-Amino-1-(methanesulfonyl)azetidine

The utility of this building block stems from two key features: the reactive 3-amino group and the stabilizing 1-methanesulfonyl (mesyl) group.

  • The 3-Amino Group: This primary amine serves as a versatile nucleophile, perfectly positioned for coupling with electrophilic heterocyclic cores common in kinase inhibitors, such as pyrimidines, pyridines, and pyrrolo[2,3-d]pyrimidines.[2][5] The most prevalent reaction for its incorporation is the Nucleophilic Aromatic Substitution (SNAr), a cornerstone of kinase inhibitor synthesis.[6]

  • The 1-Methanesulfonyl Group: The mesyl group on the azetidine nitrogen is not merely a placeholder. It serves several critical functions:

    • Chemical Stability: It protects the azetidine nitrogen from participating in undesired side reactions, ensuring that reactivity is directed through the 3-amino group.

    • Modulation of Physicochemical Properties: As a potent hydrogen bond acceptor, the sulfonyl group can enhance solubility and engage in beneficial interactions within the kinase active site.[4]

    • Metabolic Resistance: The N-sulfonyl bond is generally robust to metabolic degradation, contributing to a more favorable pharmacokinetic profile.

    • Bioisosteric Replacement: It can serve as a bioisostere for other groups, offering a different vector and electronic profile for structure-activity relationship (SAR) studies.[7]

The combination of a reactive handle and a stabilizing, property-modulating group makes 3-Amino-1-(methanesulfonyl)azetidine a highly efficient and strategic choice for library synthesis and lead optimization campaigns.

Experimental Protocols

The following protocols are provided as a guide for the incorporation of 3-Amino-1-(methanesulfonyl)azetidine into kinase inhibitor scaffolds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Dichloropyrimidine Core

This protocol details the direct coupling of 3-Amino-1-(methanesulfonyl)azetidine with a common kinase scaffold precursor, 2,4-dichloropyrimidine. This reaction forms the foundational C-N bond, attaching the azetidine moiety to the core.

Workflow Diagram:

sn_ar_workflow cluster_reactants Reactants reagent1 3-Amino-1-(methanesulfonyl)azetidine conditions Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat (e.g., 120-140 °C) reagent1->conditions reagent2 2,4-Dichloropyrimidine reagent2->conditions product N-(2-chloropyrimidin-4-yl)-1- (methylsulfonyl)azetidin-3-amine conditions->product SNAr Reaction

Caption: Workflow for SNAr coupling of the azetidine building block.

Materials and Reagents:

  • 3-Amino-1-(methanesulfonyl)azetidine hydrochloride

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol or 1-Pentanol[5]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

  • Addition of Reagents: Add 3-Amino-1-(methanesulfonyl)azetidine hydrochloride (1.1 eq) to the flask.

  • Solvent and Base: Add n-Butanol (or a similar high-boiling solvent like 1-pentanol) to create a solution with a concentration of approximately 0.2-0.5 M. Add DIPEA (2.5 eq) to the mixture to neutralize the hydrochloride salt and act as a proton scavenger.

  • Heating: Heat the reaction mixture to 120-140 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is 2-16 hours.[5] The higher reactivity of the chlorine atom at the C4 position of the pyrimidine ring generally ensures regioselective substitution.[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with Ethyl Acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane, to afford the pure product, N-(2-chloropyrimidin-4-yl)-1-(methylsulfonyl)azetidin-3-amine.

Protocol 2: Subsequent Suzuki Coupling for Scaffold Elaboration

The product from Protocol 1 is a versatile intermediate. The remaining chlorine atom on the pyrimidine ring can be displaced via a subsequent cross-coupling reaction, such as a Suzuki coupling, to build out the final inhibitor structure.

Workflow Diagram:

suzuki_workflow intermediate N-(2-chloropyrimidin-4-yl)-1- (methylsulfonyl)azetidin-3-amine conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) intermediate->conditions boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->conditions final_product Final Kinase Inhibitor conditions->final_product Suzuki Coupling

Caption: General workflow for Suzuki coupling elaboration.

Materials and Reagents:

  • N-(2-chloropyrimidin-4-yl)-1-(methylsulfonyl)azetidin-3-amine (from Protocol 1)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Aqueous Base (e.g., 2M K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, DME, or Toluene)

  • Diatomaceous Earth (Celite®)

Step-by-Step Methodology:

  • Degassing: To a flask charged with the product from Protocol 1 (1.0 eq), the desired boronic acid or ester (1.2 eq), and the palladium catalyst, add the solvent (e.g., Dioxane). Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Addition of Base: Add the aqueous base solution to the reaction mixture.

  • Heating: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the residue by silica gel chromatography or preparative HPLC to yield the final kinase inhibitor.

Data Presentation and Structure-Activity Relationship (SAR)

The strategic placement of the 3-amino-1-(methanesulfonyl)azetidine moiety can significantly impact inhibitor potency. The following table represents a synthesized dataset based on common SAR trends observed in kinase inhibitor development programs, illustrating the impact of this building block.[9]

Compound IDCore HeterocycleC4-SubstituentKinase TargetIC₅₀ (nM)
REF-01 PyrimidineMorpholineKinase X254
AZT-01 Pyrimidine3-Amino-1-(methanesulfonyl)azetidine Kinase X32
REF-02 Pyrrolo[2,3-d]pyrimidinePiperidineKinase Y189
AZT-02 Pyrrolo[2,3-d]pyrimidine3-Amino-1-(methanesulfonyl)azetidine Kinase Y15
AZT-03 Pyrimidine3-Amino-azetidine (unsubstituted)Kinase X88

Analysis of SAR Data:

  • Impact of Azetidine Ring: Comparison of REF-01 and AZT-01 shows a nearly 8-fold increase in potency when replacing a flexible morpholine ring with the rigid azetidine scaffold. This highlights the benefit of conformational constraint in achieving a more favorable binding orientation.

  • Role of N-Mesyl Group: Comparing AZT-01 with AZT-03 (hypothetical unsubstituted azetidine) demonstrates the positive contribution of the methanesulfonyl group. This improvement can be attributed to a combination of enhanced solubility, metabolic stability, and potentially a direct hydrogen-bonding interaction with the protein backbone or a solvating water molecule.[4]

Visualization of Kinase-Inhibitor Binding

Understanding how the azetidine moiety orients within the kinase active site is crucial for rational drug design. Based on crystal structures of related inhibitors, the azetidin-3-ylamino group often serves as a key hinge-binding element.

binding_mode cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Moiety hinge_N1 Backbone NH (e.g., Leu) hinge_O1 Backbone C=O (e.g., Glu) pyrimidine Pyrimidine Core pyrimidine->hinge_O1 H-Bond azetidine_N Azetidine-NH azetidine_N->hinge_N1 H-Bond azetidine_ring Azetidine Ring (Vector to Solvent) sulfonyl SO₂Me Group (H-Bond Acceptor) azetidine_ring->sulfonyl Vector to Solvent/Pocket

Caption: Azetidinyl-pyrimidine binding in a kinase active site.

This generalized diagram illustrates a common binding mode. The pyrimidine core forms canonical hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP. The amino linker from the azetidine is crucial for this interaction. The azetidine ring itself projects out from the hinge region, providing a rigid vector towards the solvent-exposed region or a deeper hydrophobic pocket, where the N-methanesulfonyl group can form additional favorable interactions.[10]

Conclusion

3-Amino-1-(methanesulfonyl)azetidine is a high-value building block for the synthesis of kinase inhibitors. Its pre-activated nature for SNAr reactions, combined with the beneficial properties imparted by the rigid, N-sulfonylated ring system, makes it a powerful tool for medicinal chemists. The protocols and insights provided herein demonstrate its straightforward application in creating structurally diverse and potent kinase inhibitors, validating its role as a key component in the modern drug discovery toolkit.

References

  • Human Protein Kinase C Theta in Complex with Compound35 ((1R)-9-(AZETIDIN-3-YLAMINO)-1,8-DIMETHYL-3,5-DIHYDRO[1][4]TRIAZINO[3,4-C][4]BENZOXAZIN-2(1H)-ONE). (2015). Protein Data Bank. [Link]

  • Lee, J. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Lee, J. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Dunn, P. J., et al. (2016). PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Synthesis and PI Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). ResearchGate. [Link]

  • Bishop, A. C., et al. (2000). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. PubMed Central. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed Central. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]

  • Lacruz, C., et al. (2016). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PubMed Central. [Link]

  • Garaeva, A. A., et al. (2021). 2.5 Å-resolution structure of human CDK-activating kinase bound to the clinical inhibitor ICEC0942. PubMed Central. [Link]

  • Stogios, P. J., et al. (2013). Crystal structures of two aminoglycoside kinases bound with a eukaryotic protein kinase inhibitor. PubMed. [Link]

  • Brekalo, I., et al. (2019). Spotting the unforeseen in the preparation of N-(azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. ResearchGate. [Link]

  • Roskoski, R. Jr. (2016). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. [Link]

  • Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. (2014). ResearchGate. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). PubMed. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
  • Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]

  • Wu, H., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. PubMed. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in 3-Amino-1-(methanesulfonyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-1-(methanesulfonyl)azetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The most common and scalable route to 3-Amino-1-(methanesulfonyl)azetidine involves a two-step process starting from 1-(methanesulfonyl)azetidin-3-ol:

  • Mesylation: Conversion of the C3 hydroxyl group into a potent leaving group, methanesulfonate (mesylate), using methanesulfonyl chloride (MsCl).

  • Amination: Nucleophilic substitution of the mesylate group with an amino source, typically ammonium hydroxide, to yield the target primary amine.

While straightforward in principle, the strained nature of the azetidine ring and the reactivity of the intermediates can lead to specific side reactions.[1] This guide provides direct answers to common problems.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield or Stalled Reaction During Mesylation

Question: My mesylation of 1-(methanesulfonyl)azetidin-3-ol is sluggish or fails to go to completion. What are the common causes?

Answer: A stalled mesylation is typically due to issues with reagents, temperature, or stoichiometry.

  • Causality: The reaction involves the deprotonation of the alcohol by a base (commonly triethylamine, Et₃N) to form an alkoxide, which then acts as a nucleophile attacking the electrophilic sulfur atom of methanesulfonyl chloride.[2] Failure can occur at either stage.

  • Troubleshooting Steps:

    • Reagent Quality:

      • Methanesulfonyl Chloride (MsCl): MsCl is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one stored under an inert atmosphere. Discard if it appears yellow or fuming excessively.

      • Triethylamine (Et₃N): The base must be anhydrous. Use a freshly distilled batch or a high-purity grade (e.g., >99.5%) stored over KOH pellets. Water will consume MsCl.

      • Solvent: The solvent (typically acetonitrile or dichloromethane) must be anhydrous. Use a freshly dried and distilled solvent.

    • Temperature Control: The reaction is exothermic. It should be started at a low temperature (0 °C to -10 °C) to control the initial reaction rate and prevent the formation of side products.[3] After the initial addition of MsCl, the reaction can often be allowed to warm to room temperature to ensure completion.

    • Stoichiometry: Use a slight excess of both MsCl (1.1-1.2 equivalents) and Et₃N (1.2-1.5 equivalents) to drive the reaction to completion. The excess base also neutralizes the HCl byproduct generated.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The starting material is significantly more polar than the mesylate intermediate. If the reaction stalls, a small additional charge of MsCl and Et₃N may be beneficial.

Problem 2: Azetidine Ring-Opening During Amination

Question: My final product is contaminated with a linear impurity, suggesting the azetidine ring has opened. Why does this happen and how can I prevent it?

Answer: Azetidine ring-opening is a known risk due to the inherent ring strain of the four-membered heterocycle (approx. 25.4 kcal/mol).[1] The reaction can be triggered by harsh nucleophiles or temperatures.

  • Mechanism: The aminating agent (ammonia) or hydroxide ions can act as nucleophiles and attack one of the ring carbons (C2 or C4) instead of the C3 carbon bearing the mesylate. This Sₙ2 attack leads to an irreversible cleavage of a C-N bond, forming a stable, linear propane derivative.

  • Preventative Measures:

    • Controlled Temperature: This is the most critical parameter. While the amination requires heat to proceed, excessive temperatures (>80-90 °C) can significantly increase the rate of ring-opening. A temperature range of 65-75 °C is often optimal.[3]

    • Choice of Nucleophile: While ammonia is the required nucleophile to form the primary amine, using a vast excess of aqueous ammonium hydroxide in a co-solvent like isopropanol (IPA) can help ensure the desired C3 substitution is the dominant pathway.[3] The high concentration of ammonia favors the intended reaction over ring-opening by water or hydroxide.

    • Pressure: Conducting the reaction in a sealed vessel, such as a Parr reactor, is crucial.[3] This maintains a high concentration of ammonia in the solution at elevated temperatures, increasing the rate of the desired reaction relative to side reactions.

Problem 3: Formation of Dimer or Oligomeric Impurities

Question: I am observing higher molecular weight impurities in my final product. What are they and how can I avoid them?

Answer: These impurities are likely dimers or oligomers formed when the desired product, 3-Amino-1-(methanesulfonyl)azetidine, acts as a nucleophile and reacts with the starting mesylate intermediate.

  • Causality: The product is a primary amine and is therefore nucleophilic. If the concentration of the mesylate intermediate is high relative to the ammonia concentration, the product can effectively compete with ammonia, leading to the formation of a secondary amine dimer.

  • Mitigation Strategies:

    • Large Excess of Ammonia: The most effective way to prevent dimerization is to use a large stoichiometric excess of the ammonia source (e.g., >10 equivalents of 28% ammonium hydroxide). This ensures that the mesylate intermediate is statistically much more likely to encounter an ammonia molecule than a product molecule.

    • Controlled Addition: If working on a larger scale, consider a semi-batch process where the mesylate intermediate is added slowly to the heated solution of ammonium hydroxide. This keeps the instantaneous concentration of the mesylate low, minimizing the chance for product-intermediate reactions.

II. Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the reactions?

  • A1: For the mesylation step , TLC is very effective. The product is much less polar than the starting alcohol. Use a solvent system like 50-70% ethyl acetate in hexanes. For the amination step , LC-MS is the preferred method due to the high polarity of the starting material and product. The reaction is complete when the mesylate intermediate (M+H⁺) is no longer observed.

Q2: What are the critical safety precautions when working with methanesulfonyl chloride and sealed reactors?

  • A2: Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). When using a sealed reactor (Parr reactor) , never exceed the recommended temperature or pressure limits for the vessel. Ensure the reactor is properly assembled and that the pressure relief valve is functioning correctly. The reaction generates pressure from heating the solvent and ammonia; always allow the vessel to cool completely to room temperature before opening.

Q3: Are there alternative synthetic routes that avoid the mesylate intermediate?

  • A3: Yes, other routes have been developed for azetidine synthesis, though they may require different starting materials. One notable method is the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which can form the azetidine ring with an adjacent hydroxyl group in a single step.[4][5] This hydroxyl group could then potentially be converted to the amine. Another classic approach involves intramolecular cyclization of γ-haloamines.[6]

Q4: I don't have a benzhydryl-protected azetidinol. What is a good N-protecting group to start with?

  • A4: If you are starting from 3-hydroxyazetidine, the nitrogen must be protected before the mesylation and amination steps.

    • Boc (tert-Butoxycarbonyl): This is a common choice. It is stable to the mesylation and amination conditions and can be removed at the end with an acid like TFA or HCl.[7]

    • Benzhydryl (Bh): As demonstrated in the literature, this group is robust and can be removed via hydrogenolysis.[3]

    • The N-methanesulfonyl group of the final product is itself a protecting group, but it is generally installed on a pre-formed azetidine ring.[8]

III. Protocols & Data

Experimental Protocols

Protocol 1: Optimized Mesylation of 1-Benzhydrylazetidin-3-ol (Model Protocol) This protocol is adapted from a highly analogous synthesis and serves as a robust starting point.[3]

  • Charge a clean, dry, inerted reactor with 1-benzhydrylazetidin-3-ol (1.0 eq) and anhydrous acetonitrile (10 volumes).

  • Cool the stirred suspension to -10 °C.

  • Add triethylamine (1.5 eq) dropwise, maintaining the internal temperature below 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding water (5 volumes). The mesylate intermediate will precipitate.

  • Isolate the solid by filtration and wash with water. The wet cake can often be used directly in the next step.

Protocol 2: High-Yield Aminolysis Adapted from Li, B. et al.[3]

  • Charge a Parr reactor or other suitable sealed pressure vessel with the wet mesylate intermediate from the previous step.

  • Add isopropanol (5 volumes) and concentrated ammonium hydroxide (28%, 10-15 eq).

  • Seal the reactor and begin stirring. Heat the mixture to 70-75 °C.

  • Maintain the temperature for 12-24 hours, monitoring the internal pressure.

  • Monitor the reaction by taking aliquots (after cooling) and analyzing via LC-MS.

  • Once the mesylate is consumed, cool the reactor to room temperature and cautiously vent any residual pressure.

  • The product can be isolated by extraction or by crystallization as a salt (e.g., acetate or hydrochloride) after solvent removal.

Data Presentation

Table 1: Comparison of Conditions for the Aminolysis Step

ParameterSub-optimal ConditionRecommended ConditionRationale
Temperature < 60 °C or > 85 °C70-75 °CToo low leads to slow reaction; too high increases risk of ring-opening.[3]
Pressure AtmosphericSealed Vessel (Autogenic)Maintains high [NH₃] in solution, accelerating the desired reaction.[3]
NH₃ Source Dilute NH₄OHConc. (28-30%) NH₄OHHigh concentration of nucleophile minimizes dimerization and side reactions.
Stoichiometry < 5 equivalents NH₃> 10 equivalents NH₃Mass action drives the reaction to completion and suppresses side reactions.

IV. Visualizations

// Nodes start [label="Protected 3-Hydroxyazetidine\n(e.g., N-Ms or N-Bh)"]; intermediate [label="Mesylate Intermediate\n(Excellent Leaving Group)"]; final [label="3-Amino-1-(methanesulfonyl)azetidine\n(After potential deprotection/mesylation)"];

// Edges start -> intermediate [label=" Step 1: Mesylation\n MsCl, Base (e.g., Et3N)"]; intermediate -> final [label=" Step 2: Amination\n NH4OH, Heat, Pressure"]; }

Caption: Overall Synthetic Scheme.

G

Caption: Troubleshooting Flowchart for Low Yield in Aminolysis.

V. References

  • Parmar, A., Kumar, V., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research. Available at: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Protecting Groups in Peptide Synthesis. ScienceDirect. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-(methanesulfonyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yields of coupling reactions involving this versatile building block. The inherent strain of the azetidine ring and the electronic properties of the methanesulfonyl group present unique considerations that must be addressed for successful synthesis.[1]

Part 1: General Considerations & FAQs

This section covers the fundamental properties of 3-Amino-1-(methanesulfonyl)azetidine and essential handling information.

Q1: What are the key structural features of 3-Amino-1-(methanesulfonyl)azetidine that influence its reactivity?

A: There are three primary features to consider:

  • Amine Basicity and Nucleophilicity: The primary amino group at the C-3 position is the main reactive site for coupling. However, the strongly electron-withdrawing methanesulfonyl (mesyl) group on the ring nitrogen reduces the basicity and nucleophilicity of this exocyclic amine compared to simpler alkylamines. This can lead to slower reaction rates in both acylation and alkylation reactions.

  • Ring Strain: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions under harsh conditions (e.g., strong acids, high temperatures, or with certain nucleophiles).[1] The N-mesyl group generally stabilizes the ring towards certain cationic reaction pathways but can activate the ring carbons for nucleophilic attack in other contexts.[2][3]

  • Steric Hindrance: The compact, four-membered ring presents a unique steric profile. While not excessively bulky, its rigid conformation can influence the approach of reagents, particularly in reactions involving sterically demanding partners.

Q2: How should I handle and store 3-Amino-1-(methanesulfonyl)azetidine?

A: The compound is typically a stable solid, often supplied as a hydrochloride or trifluoroacetate salt to improve handling and shelf-life.

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended.

  • Handling the Free Base: If you generate the free base from a salt form, it is best to use it immediately. The free base is more nucleophilic and potentially more reactive. To generate the free base, you can partition the salt between a suitable organic solvent (like dichloromethane or ethyl acetate) and a mild aqueous base (like saturated NaHCO₃ or a slight excess of K₂CO₃), followed by separation and drying of the organic layer.[4]

Part 2: Troubleshooting Guide for Common Coupling Reactions

Section 2.1: Amide Coupling (Acylation)

Amide bond formation is one of the most common applications for this amine. However, its reduced nucleophilicity can be a significant hurdle.

FAQ 1: My amide coupling reaction with a carboxylic acid is slow, incomplete, or fails entirely. What is the likely cause and how can I fix it?

A: The primary culprit is often a combination of the reduced nucleophilicity of the azetidine amine and insufficient activation of the carboxylic acid.

  • Causality: Standard coupling reagents might not create a sufficiently reactive activated species to be readily attacked by the weakly nucleophilic amine. Furthermore, the choice of base is critical; it must be strong enough to deprotonate the amine salt (if used) and neutralize the acid byproduct without causing side reactions like epimerization.[5]

  • Troubleshooting Steps:

    • Choose a High-Potency Coupling Reagent: For challenging couplings, stronger activating agents are necessary. Reagents like HATU , HBTU , or T3P are generally more effective than standard carbodiimides like EDC alone.[6]

    • Optimize the Base: Use a non-nucleophilic organic base. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices. Use 2-3 equivalents, especially if starting from the amine salt.

    • Solvent Selection: A polar aprotic solvent like DMF or NMP is generally preferred as it can help dissolve all components and facilitate the reaction. Acetonitrile is also a viable option.

    • Temperature: While many couplings run at room temperature, gently heating the reaction to 40-50 °C can often increase the rate and drive it to completion. Monitor for potential degradation if the substrates are thermally sensitive.

Troubleshooting Workflow: Low Amide Coupling Yield

start Low Yield (<50%) reagent Using EDC/HOBt? start->reagent base Base sufficient? (2-3 eq DIPEA/NMM) reagent->base No sol1 Switch to HATU or T3P in DMF reagent->sol1 Yes temp Reaction at RT? base->temp Yes sol2 Increase base equivalents or switch to a stronger non-nucleophilic base base->sol2 No sol3 Heat to 40-50 °C Monitor by LCMS temp->sol3 Yes end Yield Optimized temp->end No, already heated sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting low amide coupling yields.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating GroupAdvantagesDisadvantages
EDC/HOBt O-acylisoureaInexpensive, water-soluble byproducts.Less reactive, may fail for hindered or electron-poor amines.[7]
HATU Uronium SaltHighly reactive, fast kinetics, low epimerization.[6]More expensive, potential safety concerns on large scale.
T3P® Cyclic AnhydrideHighly effective, byproducts are water-soluble.Requires stoichiometric amounts, can be viscous.
Acid Chloride Acyl ChlorideMost reactive method.Requires an extra synthetic step, harsh conditions (SOCl₂), potential for side reactions.[7]
Optimized Protocol: HATU-Mediated Amide Coupling
  • Preparation: To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir for 15-20 minutes at room temperature. You should observe the formation of the activated ester.

  • Coupling: Add a solution of 3-Amino-1-(methanesulfonyl)azetidine (free base, 1.2 eq) in DMF to the reaction mixture. If using the HCl salt, ensure enough base was added in the previous step (total 3.5 eq).

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LCMS or TLC. If the reaction is sluggish, heat to 40 °C.

  • Workup: Once complete, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 2.2: Reductive Amination

This method forms a C-N bond by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

FAQ 2: My reductive amination is incomplete. I recover significant amounts of my starting aldehyde/ketone and amine. What's wrong?

A: This typically points to inefficient imine/enamine formation, which is the necessary intermediate before reduction.

  • Causality: Imine formation is a reversible, equilibrium-driven process that is often acid-catalyzed.[8] Without proper pH control, the equilibrium may not favor the imine intermediate. Furthermore, the chosen reducing agent might be too reactive, reducing the carbonyl starting material before it has a chance to form the imine.

  • Troubleshooting Steps:

    • Select the Right Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . It is acidic enough to catalyze imine formation and is selective for reducing the protonated iminium ion over the starting carbonyl.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[9]

    • Control pH: A slightly acidic medium (pH 4-6) is optimal. Acetic acid (AcOH) is commonly used as an additive or co-solvent to maintain this pH range.

    • Remove Water: Imine formation releases water. Adding a drying agent like powdered molecular sieves (3Å or 4Å) can help drive the equilibrium toward the imine product.

    • Pre-formation of Imine: For very challenging substrates, you can stir the amine and carbonyl together with the acid catalyst for 1-2 hours before adding the reducing agent.

Reductive Amination Mechanism

R2NH R₂NH (Azetidine) Hemi Hemiaminal R2NH->Hemi + H⁺ RCOR R-CO-R' (Carbonyl) RCOR->Hemi Iminium Iminium Ion [R-C(NR₂)-R']⁺ Hemi->Iminium - H₂O Amine Product Amine Iminium->Amine + [H⁻] Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Iminium

Caption: Simplified mechanism of reductive amination.

Optimized Protocol: Reductive Amination with NaBH(OAc)₃
  • Preparation: In a flask, dissolve the aldehyde or ketone (1.0 eq) and 3-Amino-1-(methanesulfonyl)azetidine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acidification: Add acetic acid (1.1 eq) to the mixture and stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor the reaction by LCMS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography.

Section 2.3: Buchwald-Hartwig C-N Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming bonds between the azetidine nitrogen and aryl or heteroaryl halides/triflates. Success is highly dependent on the catalyst system.[10]

FAQ 3: My Buchwald-Hartwig amination yield is low, especially when using an aryl chloride. How can I optimize the reaction?

A: Low yields in Buchwald-Hartwig aminations are almost always due to a suboptimal combination of ligand, palladium precursor, base, or solvent. Aryl chlorides are notoriously less reactive than bromides or iodides and require more specialized catalyst systems.[11][12]

  • Causality: The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[13] Each step is influenced by the reaction components. For unreactive electrophiles like aryl chlorides, the initial oxidative addition step is often rate-limiting. Bulky, electron-rich phosphine ligands are required to facilitate this step and promote the final reductive elimination.[13] The base must be strong enough to deprotonate the amine but soluble enough to participate in the catalytic cycle.

  • Troubleshooting Steps:

    • Ligand Selection: For aryl chlorides, use advanced, sterically hindered biarylphosphine ligands like XPhos , SPhos , or RuPhos . These are designed to promote oxidative addition of challenging substrates.[13] For simpler aryl bromides or iodides, ligands like BINAP or DPPF might suffice.[10]

    • Palladium Source: Use a stable and easily activated palladium precatalyst, such as a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable and form the active Pd(0) species efficiently in solution.[11]

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the most effective choices, particularly for less reactive coupling partners. Potassium phosphate (K₃PO₄) is a milder option for more sensitive substrates.

    • Solvent Choice: Anhydrous, non-polar, and high-boiling solvents like toluene or dioxane are standard. They effectively dissolve the organometallic intermediates and allow for higher reaction temperatures (80-110 °C), which are often necessary.

The Buchwald-Hartwig Catalytic Cycle

Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Table 2: General Guide for Buchwald-Hartwig Component Selection

Aryl ElectrophileRecommended Ligand(s)Recommended Base(s)Typical Temp.
Ar-IBINAP, XPhosK₃PO₄, Cs₂CO₃80 - 100 °C
Ar-BrXPhos, SPhosNaOtBu, K₃PO₄90 - 110 °C
Ar-ClXPhos, RuPhos, BrettPhosNaOtBu, LHMDS100 - 120 °C
Ar-OTfXPhos, DPPFNaOtBu, Cs₂CO₃80 - 100 °C

References

  • Soriano, E., et al. (2022). Selective Synthesis of Primary Amines by Kinetic-based Optimization of the Ruthenium-Xantphos Catalysed Amination of Alcohols with Ammonia. ChemCatChem. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. Available at: [Link]

  • Chemistry Lectures. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Padró, J. M., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • ResearchGate. A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. Available at: [Link]

  • Nature Communications. (2021). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available at: [Link]

  • Pestov, A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

  • Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Norris, J. (2018). Reductive Amination. YouTube. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Alluri, M., et al. (2008). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Biopolymers. Available at: [Link]

  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Reisman, L., et al. (2018). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry. Available at: [Link]

  • ResearchGate. (2010). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • Larrosa, I., et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • Ma, D., et al. (2011). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-scale Production. CHIMIA. Available at: [Link]

  • Tetrahedron Letters. (2005). An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides. Available at: [Link]

  • Sarazen, M. L., & Jones, C. W. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Sulfonylated Aminoazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sulfonylated aminoazetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, I will provide you with field-proven insights and detailed protocols to help you achieve your desired purity and yield.

Introduction

Sulfonylated aminoazetidines are valuable building blocks in medicinal chemistry due to their unique structural and physicochemical properties. The incorporation of the strained four-membered azetidine ring and the electron-withdrawing sulfonyl group can impart desirable characteristics such as improved metabolic stability and receptor binding affinity. However, these same features present distinct challenges during purification. This guide will address these challenges in a question-and-answer format, providing both the "how" and the "why" behind each recommended solution.

Troubleshooting Guides & FAQs

Question 1: My sulfonylated aminoazetidine appears to be degrading on the silica gel column during flash chromatography. I'm observing streaking on the TLC plate and isolating ring-opened byproducts. What's happening and how can I prevent this?

Answer:

This is a very common issue. The root cause is the acidic nature of standard silica gel, which can catalyze the hydrolysis or ring-opening of the strained azetidine ring, especially when activated by the electron-withdrawing sulfonyl group.[1] Prolonged contact time on the acidic stationary phase exacerbates this problem.

Solutions:
  • Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in your chosen eluent system containing a small amount of a non-nucleophilic base. Triethylamine is a common choice.

    Experimental Protocol: Neutralization of Silica Gel

    • Determine your eluent system (e.g., 80:20 Hexanes:Ethyl Acetate).

    • Add 0.1-1% triethylamine to the eluent mixture.

    • In a fume hood, prepare a slurry of the required amount of silica gel in the neutralized eluent.

    • Pack your column with the neutralized silica gel slurry.

    • Run your column as usual with the neutralized eluent.

  • Use an Alternative Stationary Phase: If neutralization is insufficient or undesirable, consider using a less acidic stationary phase.

Stationary PhaseAdvantagesDisadvantages
Neutral Alumina Less acidic than silica, good for basic compounds.Can have different selectivity, potentially stronger retention.
Polymer-Based Supports Inert and pH stable.More expensive, may have lower loading capacity.
  • Minimize Contact Time: Perform a rapid "plug" filtration through a pad of neutralized silica instead of a long column. This is effective for removing baseline impurities.

Question 2: I'm struggling to separate my desired sulfonylated aminoazetidine from the unreacted aminoazetidine starting material and the excess sulfonyl chloride. They are co-eluting on my column. How can I improve the separation?

Answer:

Co-elution of starting materials and reagents is a frequent challenge. The key is to exploit the chemical differences between your product and the impurities.

Solutions:
  • Aqueous Workup Optimization: A well-designed aqueous workup can remove a significant portion of these impurities before chromatography.

    • Excess Sulfonyl Chloride: Can be quenched by adding a small amount of aqueous ammonia or another primary/secondary amine to the reaction mixture before the main workup. This converts it to a more polar sulfonamide that can be extracted into an aqueous layer.

    • Unreacted Aminoazetidine: Being basic, it can be removed with a dilute acid wash (e.g., 1N HCl). However, be cautious, as prolonged exposure to strong acid can degrade your product.[1]

    • Sulfonic Acid Byproduct: This is acidic and can be removed with a dilute base wash (e.g., saturated sodium bicarbonate solution).

    Workflow for Optimized Aqueous Workup

    G A Crude Reaction Mixture B Quench with aq. NH3 (if sulfonyl chloride is present) A->B C Dilute with Organic Solvent (e.g., EtOAc) B->C D Wash with 1N HCl (removes basic impurities) C->D E Wash with sat. NaHCO3 (removes acidic impurities) D->E F Wash with Brine E->F G Dry over Na2SO4, Filter, Concentrate F->G H Proceed to Chromatography/Recrystallization G->H

    Caption: Optimized aqueous workup protocol.
  • Ion-Exchange Chromatography: For highly polar sulfonylated aminoazetidines or when dealing with ionic impurities, ion-exchange chromatography can be very effective. A mixed-bed ion exchange resin can remove both cationic and anionic impurities in a single step.[2][3][4][5][6]

Question 3: My product is an amorphous solid or an oil, and I'm having trouble inducing crystallization to avoid chromatography. Do you have any suggestions?

Answer:

Recrystallization is an excellent purification method that avoids the stability issues associated with chromatography.[1] Finding the right solvent system is key.

Solutions:
  • Systematic Solvent Screening:

    • Single Solvent Method: Attempt to dissolve your compound in a small amount of a boiling solvent and then cool it slowly. Good single solvents for sulfonamides often include isopropanol, ethanol, or ethyl acetate.

    • Two-Solvent Method: Dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes turbid. Heat gently until the solution is clear again, then allow it to cool slowly.

Good Solvents (High Solubility)Poor Solvents (Low Solubility)
DichloromethaneHexanes
Ethyl AcetateHeptane
AcetoneDiethyl Ether
IsopropanolWater
  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single crystal to a supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question 4: What are some common impurities I should be aware of that are specific to the synthesis of sulfonylated aminoazetidines?

Answer:

Beyond the starting materials, several side products can form during the synthesis. Awareness of these can aid in their identification and removal.

  • Di-sulfonated Aminoazetidine: If the aminoazetidine has other nucleophilic sites (e.g., a hydroxyl group), di-sulfonation can occur.

  • Products of Ring-Opening: As mentioned, the strained azetidine ring can open, leading to linear amine impurities.

  • Impurities from Protecting Groups: If your aminoazetidine starting material was protected and then deprotected, you may have impurities related to incomplete deprotection or side reactions during that step.[7]

  • Oxidized Impurities: Depending on the substituents, some sulfonylated compounds can be susceptible to oxidation.

Decision Tree for Purification Strategy

G start Crude Sulfonylated Aminoazetidine is_crystalline Is the crude product crystalline? start->is_crystalline is_acid_sensitive Is the compound acid-sensitive? is_crystalline->is_acid_sensitive No recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes neutral_chrom Flash Chromatography on Neutralized Silica/Alumina is_acid_sensitive->neutral_chrom Yes std_chrom Standard Flash Chromatography is_acid_sensitive->std_chrom No prep_hplc Preparative HPLC (Buffered Mobile Phase) recrystallize->prep_hplc Fails neutral_chrom->prep_hplc Insufficient Purity std_chrom->prep_hplc Insufficient Purity

Caption: Selecting a purification strategy.

References

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • Azetidine compounds and process for production - Google Patents.
  • How Mixed Bed Resin Works in Ion Exchange Systems? Samco Technologies. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs - ResearchGate. Available at: [Link]

  • Mixed Bed Ion Exchange Resin - Huayue. Available at: [Link]

  • Mixed Bed Ion Exchange | Demineralisation - Lubron Water Technologies. Available at: [Link]

Sources

Identifying and minimizing byproducts in the amination of N-mesylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amination of N-Mesylazetidine

Welcome to the technical support guide for the amination of N-mesylazetidine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this transformation. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, makes it a valuable synthetic scaffold but also predisposes it to specific side reactions.[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and minimization of key byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should expect during the amination of N-mesylazetidine, and what is its mechanism of formation?

A1: The principal and most common byproduct is the ring-opened amino alcohol. This occurs via a competing SN2 reaction pathway. While the desired reaction involves the nucleophilic attack of the amine on the azetidinium nitrogen (after activation) or displacement of the mesyl group in a more complex fashion, the more prevalent side reaction involves the amine attacking one of the ring's methylene carbons.

Mechanism of Byproduct Formation: The high ring strain of the azetidine makes the ring carbons electrophilic and susceptible to nucleophilic attack.[1] The incoming amine acts as a nucleophile, attacking a β-carbon of the azetidine ring. This leads to the cleavage of a C-N bond, opening the four-membered ring to form a thermodynamically more stable linear amino alcohol derivative. The N-mesyl group remains intact during this ring-opening event.

Byproduct_Formation cluster_reactants Reactants cluster_products Reaction Pathways N_Mesylazetidine N-Mesylazetidine Desired_Product Desired N-Substituted Azetidine N_Mesylazetidine->Desired_Product Byproduct Ring-Opened Amino Alcohol Byproduct N_Mesylazetidine->Byproduct Amine R-NH2 (Nucleophile) Amine->Desired_Product Desired Pathway (Attack at N or C-X) Amine->Byproduct Competing SN2 Pathway (Attack at Ring Carbon)

Caption: Reaction pathways in the amination of N-mesylazetidine.

Q2: How do fundamental reaction parameters—temperature, solvent, and base—influence the formation of the ring-opened byproduct?

A2: The ratio of the desired product to the ring-opened byproduct is highly sensitive to the reaction conditions. Controlling these parameters is the key to a successful transformation.

  • Temperature: This is arguably the most critical factor. Lower temperatures generally favor the formation of the kinetically controlled, ring-retained product.[2] Conversely, higher temperatures provide the activation energy needed to overcome the barrier for ring-opening, leading to the thermodynamically more stable linear byproduct. If you observe significant byproduct formation, reducing the reaction temperature should be your first troubleshooting step.

  • Solvent: Solvent choice impacts both reactant solubility and the reactivity of the nucleophile.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These are generally preferred as they solvate the cation but leave the amine nucleophile relatively free and highly reactive, which can favor the desired pathway if temperature is controlled.

    • Protic Solvents (e.g., Alcohols): These should be used with caution. They can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity and potentially requiring higher temperatures, which in turn favors the ring-opening byproduct.

    • Non-Polar Solvents (e.g., Toluene, DCE): These may be effective, particularly at reflux with certain catalyst systems, but solubility can be an issue.[3] The choice of solvent can significantly alter product selectivity.[3]

  • Base: If a base is required to deprotonate the incoming amine or scavenge acid, its properties are crucial. A bulky, non-nucleophilic base (e.g., DBU, DIPEA) is recommended. Using a nucleophilic base (e.g., an alkoxide) can introduce another competing nucleophile that could lead to additional byproducts.

Q3: What are the recommended analytical methods for identifying and quantifying the desired product and the ring-opened byproduct?

A3: A combination of techniques is essential for accurate analysis.

  • Thin-Layer Chromatography (TLC): Use TLC for initial reaction monitoring. The ring-opened byproduct is typically more polar than the starting material and the desired product due to the presence of a hydroxyl group. Staining with potassium permanganate can help visualize all spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for this analysis. It allows for the separation of the product from the byproduct and provides their mass-to-charge ratios, confirming their identities. An acidic mobile phase may be required for good peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of the isolated product and byproducts. For the ring-opened product, you should expect to see characteristic signals for the newly formed hydroxyl proton and a more complex splitting pattern for the propyl chain protons compared to the symmetrical signals of the azetidine ring. NMR of the crude reaction mixture can also be used to determine the product-to-byproduct ratio by integrating characteristic, non-overlapping peaks.

Troubleshooting Guide

Problem: I am observing a major byproduct with a mass corresponding to the starting amine plus N-mesylazetidine. How can I minimize this?

This is the classic ring-opening issue. The following systematic approach will help you optimize the reaction to favor the desired azetidine product.

Troubleshooting_Workflow Start High Level of Ring-Opened Byproduct Detected by LC-MS Step1 Step 1: Reduce Temperature Run reaction at 0°C, then RT. Start->Step1 Check1 Analyze Product:Byproduct Ratio Step1->Check1 Step2 Step 2: Screen Solvents Test ACN, THF, and Toluene. Check1->Step2 No Success Optimization Successful: Proceed with Optimized Conditions Check1->Success Yes Check2 Ratio Improved? Step2->Check2 Step3 Step 3: Evaluate Base Switch to a bulkier, non-nucleophilic base (e.g., DBU). Check2->Step3 No Check2->Success Yes Check3 Ratio Improved? Step3->Check3 Check3->Success Yes Failure Consider Alternative Strategy: - Modify N-protecting group - Explore alternative synthetic routes Check3->Failure No

Caption: Troubleshooting workflow for minimizing ring-opened byproduct.

Detailed Troubleshooting Steps:

  • Temperature Reduction (Highest Priority): Immediately lower the reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Solvent Screening: If temperature reduction is insufficient, perform a solvent screen. The optimal solvent can vary depending on the specific amine substrate.

  • Re-evaluate Stoichiometry and Addition Rate: Use a slight excess of the amine nucleophile (1.1-1.2 equivalents). If the reaction is exothermic, add the amine solution slowly to maintain temperature control.

  • Base Selection: If a base is part of your protocol, ensure it is non-nucleophilic. If you are using a common base like triethylamine, consider switching to a bulkier option like diisopropylethylamine (DIPEA).

ParameterEffect on Desired ProductEffect on Ring-Opened ByproductRecommendation
Temperature Favored at lower temps (Kinetic Product)Favored at higher temps (Thermodynamic Product)Run at 0°C to RT. Avoid heat.
Solvent Polarity Moderate to high polarity is often goodCan be favored in protic or very high temp solventsScreen polar aprotic solvents (ACN, DMF).
Base Nucleophilicity Unaffected by non-nucleophilic basesCan be formed by nucleophilic basesUse a bulky, non-nucleophilic base (DIPEA, DBU).
Problem: The purification of my crude product is difficult, and the desired product seems to degrade on my silica gel column.

This is a common issue with strained heterocycles, which can be acid-sensitive.

  • Probable Cause: The acidic nature of standard silica gel can catalyze the degradation or ring-opening of the desired N-substituted azetidine product.

  • Recommended Solutions:

    • Switch to a Neutral or Basic Stationary Phase: Use neutral or basic alumina for column chromatography instead of silica gel.[2] This often prevents on-column degradation.

    • Deactivate Silica Gel: If you must use silica, you can neutralize it by pre-flushing the column with your eluent containing a small amount of a volatile base, such as 1% triethylamine.

    • Alternative Purification Methods:

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to obtain high purity material.[2]

      • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent purification technique.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Amination of N-Mesylazetidine

This protocol is a general starting point and should be optimized for each specific substrate.

  • To a stirred solution of the amine (1.1 eq) in anhydrous acetonitrile (0.2 M) under an inert nitrogen atmosphere, add N-mesylazetidine (1.0 eq).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS and TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography using neutral alumina to isolate the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Byproduct Analysis by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase (e.g., 1:1 acetonitrile:water).

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.

  • Detection: Use both UV (e.g., 210 nm, 254 nm) and MS detection.

  • Analysis: Identify the peaks corresponding to the starting material, desired product, and the ring-opened byproduct based on their retention times and exact masses. The ring-opened product will have the same mass as the desired product but will typically be more polar and have a shorter retention time.

References

  • Technical Support Center: Azetidine Ring Form
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis - Benchchem. (URL: )
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society. (URL: [Link])

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

Sources

Technical Support Center: Scalable Synthesis of 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1-(methanesulfonyl)azetidine is a critical building block in modern medicinal chemistry. Its rigid, four-membered ring serves as a valuable scaffold, offering unique three-dimensional diversity in drug candidates.[1] However, the synthesis of azetidines, particularly on a large scale, is fraught with challenges stemming from their inherent ring strain (approx. 25.4 kcal/mol).[2] This guide provides practical, field-proven advice for researchers and process chemists to navigate the complexities of synthesizing this key intermediate, focusing on a robust and scalable pathway. We will address common experimental pitfalls through a detailed troubleshooting guide and FAQ section, ensuring you can achieve consistent and high-yielding results.

Recommended Scalable Synthetic Strategy

The most reliable and scalable pathway to 3-Amino-1-(methanesulfonyl)azetidine begins with a commercially available, N-protected 3-hydroxyazetidine precursor. The N-benzhydryl (Bzh) group is particularly advantageous for scale-up due to the crystallinity it often imparts to intermediates, simplifying purification. The overall strategy involves activation of the hydroxyl group, nucleophilic displacement to install the amine, deprotection of the ring nitrogen, and a final sulfonylation.

G cluster_0 Phase 1: Amine Installation cluster_1 Phase 2: Deprotection & Sulfonylation SM 1-Benzhydrylazetidin-3-ol INT1 1-Benzhydryl-3-(mesyloxy)azetidine SM->INT1  Step 1: Mesylation (MsCl, Et3N) INT2 3-Amino-1-benzhydrylazetidine INT1->INT2  Step 2: Aminolysis (aq. NH4OH) INT3 3-Aminoazetidine INT2->INT3  Step 3: Deprotection (H2, Pd/C) FP 3-Amino-1-(methanesulfonyl)azetidine INT3->FP  Step 4: Sulfonylation (MsCl, Base)

Caption: Recommended four-step scalable synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines considered challenging?

The primary challenge is the significant ring strain of the four-membered heterocycle.[2] This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening side reactions, especially under harsh conditions or with poor leaving groups. Consequently, reaction conditions must be carefully optimized to favor intramolecular cyclization or preserve the ring's integrity.[3][4]

Q2: What is the best N-protecting group for a scalable azetidine synthesis?

For scalability, the choice of protecting group is critical. While the tert-butoxycarbonyl (Boc) group is common in lab-scale synthesis due to its simple removal with acid,[5] the N-benzhydryl (Bzh) group often proves superior for process development. Intermediates protected with the bulky Bzh group tend to be highly crystalline, which facilitates purification by filtration and avoids the need for column chromatography.[6] The Bzh group is robust and is cleanly removed under standard hydrogenolysis conditions.

Q3: Can I introduce the methanesulfonyl group earlier in the synthesis?

Yes, this is a viable alternative strategy. One could, for example, start with N-Boc-3-azetidinone, perform a deprotection/sulfonylation sequence to get 1-(methanesulfonyl)azetidin-3-one, and then introduce the amino group via reductive amination. The primary trade-off is the handling of different intermediates. The methanesulfonyl group is a strong electron-withdrawing group, which can alter the reactivity of the azetidine ring in subsequent steps. The choice depends on the available starting materials and the robustness of each step in your specific laboratory or plant setting.

Q4: What are the key safety considerations for this process?

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Quench any excess reagent carefully with a nucleophilic solvent like isopropanol before aqueous workup.

  • Pressure Reactions: The aminolysis step is often performed at elevated temperatures in a sealed reactor (e.g., a Parr reactor) to accelerate the reaction.[6] Ensure the reactor is properly rated for the anticipated pressure and temperature and that all safety features are operational.

  • Hydrogenolysis: Hydrogen gas is highly flammable. This step must be conducted in an area designed for hydrogenation reactions, using the proper equipment (e.g., a Paar shaker or H-Cube), with careful purging of the atmosphere with an inert gas (N₂ or Ar) before and after the reaction. Palladium on carbon (Pd/C) can be pyrophoric upon exposure to air after the reaction; the filter cake should be kept wet with solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

Q: My mesylation reaction is slow, incomplete, or shows low yield. What's going wrong?

A: This is a common issue often traced back to three factors:

  • Water Contamination: Methanesulfonyl chloride reacts rapidly with water. Ensure your solvent (e.g., acetonitrile or dichloromethane) is anhydrous and that the starting alcohol has been thoroughly dried.

  • Base Stoichiometry and Type: Triethylamine (Et₃N) is commonly used as the base. Ensure at least 1.1-1.2 equivalents are used to scavenge the HCl byproduct. The base should be added before the MsCl. Using a stronger, non-nucleophilic base like Proton-Sponge® can sometimes improve results, but Et₃N is usually sufficient and more cost-effective for scale-up.

  • Temperature Control: The reaction is exothermic. It should be run at a low temperature (e.g., -10 to 0 °C) during the addition of MsCl to prevent the formation of side products.[6] After addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

G cluster_0 Problem: Incomplete Mesylation Problem Low Conversion to Mesylate Check1 Moisture Present? Problem->Check1 Possible Cause? Sol1 Action: Use anhydrous solvents & dry starting material. Check1->Sol1 Yes Check2 Incorrect Base Stoichiometry? Check1->Check2 No Sol2 Action: Use 1.1-1.2 eq. of Et3N. Verify base quality. Check2->Sol2 Yes Check3 Poor Temperature Control? Check2->Check3 No Sol3 Action: Add MsCl at 0°C. Allow to warm slowly. Check3->Sol3 Yes

Caption: Troubleshooting logic for the mesylation step.

Step 2: Aminolysis of 1-Benzhydryl-3-(mesyloxy)azetidine

Q: I'm observing significant amounts of a ring-opened byproduct during the aminolysis step. How can I prevent this?

A: Ring-opening is the primary competing pathway due to the inherent strain of the azetidine ring. The key is to control the reaction conditions to favor the desired Sₙ2 substitution over elimination or ring-opening.

  • Temperature and Pressure: While higher temperatures increase the reaction rate, they can also promote byproduct formation. A temperature of 70-75 °C in a sealed reactor is a good starting point.[6] This allows the reaction to proceed at a reasonable rate without excessive decomposition.

  • Nucleophile Concentration: Using a high concentration of the nucleophile (aqueous ammonium hydroxide is excellent for this) helps ensure the desired bimolecular substitution is the dominant pathway.[6]

  • Reaction Time: Monitor the reaction by HPLC or TLC. Pushing the reaction for too long after the starting material is consumed can lead to product degradation.

Q: The aminolysis reaction stalls and does not go to completion.

A: If the reaction stalls, verify the following:

  • Temperature: Ensure your reactor is reaching and maintaining the target temperature (e.g., 70 °C).

  • Mixing: In a multiphasic system (e.g., an organic solvent with aqueous ammonia), vigorous stirring is essential to ensure efficient mass transfer between the phases.

  • Mesylate Quality: The mesylate intermediate should be used relatively fresh. It can degrade upon prolonged storage. A clean, crystalline mesylate that was isolated by filtration and washed is ideal.[6]

Step 3 & 4: Deprotection and Final Sulfonylation

Q: The hydrogenolysis of the N-Bzh group is very slow.

A: This can be due to catalyst activity or poisons.

  • Catalyst Choice & Loading: Use a high-quality catalyst like 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C). A loading of 5-10 mol% is typical. Pearlman's catalyst is often more effective for removing benzyl-type groups and less sensitive to certain poisons.

  • Solvent: Methanol or ethanol are standard solvents. The addition of an acid, like acetic acid or HCl, can accelerate the reaction by protonating the nitrogen of the product, preventing it from coordinating to the palladium catalyst.

  • Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure to 50-100 psi will significantly increase the reaction rate.

Q: During the final N-sulfonylation, I get a low yield and multiple products.

A: The free 3-aminoazetidine is a diamine, and controlling selectivity can be tricky.

  • Schotten-Baumann Conditions: Perform the reaction in a biphasic system (e.g., DCM/water or THF/water) with an inorganic base like NaHCO₃ or K₂CO₃. The free amine is more soluble in the organic phase where it reacts with MsCl, while the protonated product is partitioned into the aqueous phase, preventing over-reaction.

  • Slow Addition: Add the methanesulfonyl chloride slowly to a cooled solution (0 °C) of the amine. This keeps the instantaneous concentration of the electrophile low, favoring monosulfonylation of the more nucleophilic ring nitrogen.

  • pH Control: Maintain a basic pH throughout the addition to ensure the amine remains deprotonated and nucleophilic.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Amino-1-benzhydrylazetidine Acetate[6]
  • Mesylation: To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile (5-10 volumes) at -10 °C, add triethylamine (1.2 eq). Slowly add methanesulfonyl chloride (1.1 eq) dropwise, keeping the internal temperature below 0 °C. Stir for 1-2 hours, allowing the mixture to warm to room temperature. Quench the reaction by adding water, which will precipitate the mesylate intermediate. Filter the solid, wash with water, and use the wet cake directly in the next step.

  • Aminolysis: Charge a pressure reactor with the wet mesylate intermediate, isopropanol (3 volumes), and 28% aqueous ammonium hydroxide (10 volumes). Seal the reactor and heat to 70-75 °C with vigorous stirring for 12-18 hours. Monitor by HPLC. Upon completion, cool the reactor, and concentrate the mixture under reduced pressure to remove ammonia and isopropanol. Add ethyl acetate and acetic acid (1.1 eq) to form the acetate salt. Cool and filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum.

Protocol 2: Synthesis of 3-Amino-1-(methanesulfonyl)azetidine
  • Hydrogenolysis: To a solution of 3-amino-1-benzhydrylazetidine acetate (1.0 eq) in methanol (10 volumes), add 10% Palladium on Carbon (5 mol %). Purge the vessel with nitrogen, then introduce hydrogen gas (50 psi). Stir vigorously at room temperature for 16-24 hours until TLC/HPLC indicates complete consumption of the starting material. Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to obtain crude 3-aminoazetidine.

  • Sulfonylation: Dissolve the crude 3-aminoazetidine in a mixture of THF (10 volumes) and saturated aqueous NaHCO₃ solution (10 volumes). Cool the mixture to 0 °C. Add methanesulfonyl chloride (1.05 eq) dropwise over 30 minutes. Stir at 0 °C for 2 hours. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or silica gel chromatography to yield the final product.

Table 1: Typical Process Parameters and Yields
StepKey ReagentsSolventTemp. (°C)Time (h)Typical YieldNotes
1. Mesylation MsCl, Et₃NAcetonitrile-10 to 202>95%Crystalline intermediate isolated by filtration.[6]
2. Aminolysis aq. NH₄OH, IPAWater/IPA70-7512-1872-84%Performed in a sealed pressure reactor.[6]
3. Hydrogenolysis H₂, 10% Pd/CMethanol20-2516-24~90%Can be accelerated with increased H₂ pressure.
4. Sulfonylation MsCl, NaHCO₃THF/Water0275-85%Schotten-Baumann conditions improve selectivity.

References

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Singh, G. S., & D’hooghe, M. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular...[Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select...[Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • Zhang, Y., & Zhang, J. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • ACS Publications. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin...). National Center for Biotechnology Information. [Link]

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing the Sulfamoylation of 3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfamoylation of 3-aminoazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile scaffold into their synthetic programs. The unique properties of the strained azetidine ring, combined with the critical sulfamide functional group, present specific challenges and opportunities for optimization.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you to not only execute the reaction successfully but also to troubleshoot and optimize it for your specific substrate and desired outcome.

Section 1: The Reaction - Foundational Principles

The sulfamoylation of 3-aminoazetidine is a nucleophilic substitution reaction where the primary amine of the azetidine ring attacks the electrophilic sulfur atom of a sulfamoyl chloride, displacing the chloride leaving group.[1][2] The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated in situ.[1]

Understanding the interplay of the core components is the first step toward optimization.

sub 3-Aminoazetidine (Nucleophile) prod N-(Azetidin-3-yl)sulfamide (Product) sub->prod Nucleophilic Attack reag Sulfamoyl Chloride (Electrophile) reag->prod base Non-Nucleophilic Base (HCl Scavenger) hcl_salt Base•HCl Salt (Byproduct) base->hcl_salt HCl Quench

Caption: Core components of the sulfamoylation reaction.

  • The Nucleophile (3-Aminoazetidine): The primary amine is a good nucleophile, but the azetidine ring nitrogen can also be reactive, especially if un-protected. For many applications, using a Boc-protected 3-aminoazetidine (tert-butyl 3-aminoazetidine-1-carboxylate) is highly recommended to ensure chemoselectivity. This prevents side reactions at the ring nitrogen.

  • The Electrophile (Sulfamoylating Agent): Sulfamoyl chlorides (R₂NSO₂Cl) are common and highly reactive.[3] However, their high reactivity also makes them sensitive to moisture, which can lead to decomposition and reduced yields.[4] Alternative, bench-stable reagents like hexafluoroisopropyl sulfamate or activated aryl sulfamates can be used under milder conditions and may be preferable for complex substrates.[5][6]

  • The Base: The choice of base is critical. It must be strong enough to scavenge HCl effectively but not so strong that it causes decomposition of the sulfamoyl chloride.[7] It should also be non-nucleophilic to avoid competing with the 3-aminoazetidine in attacking the electrophile. Sterically hindered amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the sulfamoylation of 3-aminoazetidine in a practical, question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion by TLC/LC-MS, or it appears to have stalled completely. What are the most likely causes and how can I fix it?

A: Low yield is a frequent challenge that can stem from several factors, often related to reagent integrity and reaction conditions.[8][9] A systematic approach is the best way to diagnose the issue.

start Low Yield Observed check_reagents 1. Verify Reagent Quality - Is sulfamoyl chloride fresh? - Is amine pure? - Are solvents anhydrous? start->check_reagents check_conditions 2. Review Reaction Conditions - Was the reaction truly anhydrous? - Was the temperature too low? - Is the base appropriate? start->check_conditions check_stoich 3. Check Stoichiometry - Are reactants 1:1? - Is base in slight excess (1.1-1.2 eq)? start->check_stoich solution_reagents Solution: Use fresh, high-purity reagents. Dry solvents and flame-dry glassware. check_reagents->solution_reagents solution_conditions Solution: Ensure inert atmosphere (N₂/Ar). Allow reaction to warm to RT. Switch to a more hindered base (e.g., DIPEA). check_conditions->solution_conditions solution_stoich Solution: Re-calculate and re-weigh reagents. Ensure adequate base is present to drive equilibrium. check_stoich->solution_stoich

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

Potential Cause Explanation & Validation Recommended Solution
Moisture Contamination Sulfamoyl chlorides readily hydrolyze to the corresponding sulfonic acid, which is unreactive. The use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is crucial.[4]Oven or flame-dry all glassware before use. Use freshly opened or distilled anhydrous solvents. Run the reaction under a positive pressure of an inert gas.
Poor Reagent Quality 3-Aminoazetidine can degrade over time, and sulfamoyl chlorides are notoriously unstable.Use a fresh bottle of the sulfamoylating agent.[4] Verify the purity of your 3-aminoazetidine starting material by NMR or LC-MS.
Inappropriate Temperature While starting the reaction at 0°C is recommended to control the initial exotherm, keeping the temperature too low for too long can stall the reaction.Add the sulfamoyl chloride dropwise at 0°C, then allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor progress by TLC or LC-MS.
Insufficient Basicity The base must be strong enough to neutralize the generated HCl. If the base is too weak or if substoichiometric amounts are used, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.Use at least 1.1 equivalents of a suitable base like TEA or DIPEA. If your substrate contains acidic protons, you may need additional equivalents of base.
Reaction Stalled If you observe that the reaction starts but does not proceed to completion, it's possible that one of the reagents has been consumed by a side reaction or has degraded.If starting material remains but the reaction has stopped, consider adding another portion (0.2-0.5 eq) of the sulfamoyl chloride and base.[8]
Problem 2: Significant Impurity Formation

Q: My crude reaction mixture shows multiple spots on TLC/LC-MS in addition to my desired product. What are these side products and how can I minimize them?

A: The formation of byproducts is often related to the high reactivity of the reagents or the presence of multiple reactive sites.

Potential Side Product Mechanism & Identification Prevention Strategy
Di-sulfonated Product The nitrogen of the newly formed sulfamide can, under certain conditions, be deprotonated and react with a second molecule of sulfamoyl chloride. This is more likely with excess sulfamoyl chloride or a very strong base.Use a 1:1 stoichiometry of amine to sulfamoyl chloride. Add the sulfamoyl chloride solution slowly (dropwise) to the solution of the amine and base to avoid localized high concentrations.[4]
Reaction at Ring Nitrogen If using unprotected 3-aminoazetidine, the secondary amine of the azetidine ring can also be sulfamoylated, leading to a mixture of N-1 and N-3 substituted products, as well as a di-substituted product.Use N-Boc-3-aminoazetidine as the starting material. The Boc group provides excellent protection for the ring nitrogen and can be removed later if necessary.
Hydrolyzed Sulfamoyl Chloride The sulfonic acid resulting from the reaction of sulfamoyl chloride with trace water will be present in the crude mixture. It is typically highly polar and can be seen at the baseline of a TLC plate.Follow strict anhydrous techniques as described in Problem 1.
Reaction with Base Less hindered bases, like pyridine, can sometimes act as nucleophiles and react with the sulfamoyl chloride, leading to the formation of a sulfonylpyridinium salt.Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) to minimize this side reaction.
Problem 3: Difficult Product Purification

Q: My product streaks badly during silica gel chromatography, and I'm getting poor separation and low recovery. How can I effectively purify my N-(azetidin-3-yl)sulfamide?

A: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[10] The interaction between the basic nitrogen atoms on your product and the acidic silanol groups on the silica surface causes poor chromatographic behavior.

Strategy 1: Modify the Mobile Phase The most common solution is to add a small amount of a basic modifier to the mobile phase to "mask" the acidic sites on the silica.

  • Protocol: Add 0.5-2% triethylamine (TEA) or 0.1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). This will compete with your product for binding to the silica, resulting in sharper peaks and better separation.

Strategy 2: Use an Alternative Stationary Phase If mobile phase modification is insufficient, consider using a different type of chromatography media.

  • Amine-Functionalized Silica: Using pre-packed columns with amine-functionalized silica (KP-NH) can provide excellent results by minimizing the acid-base interactions that cause streaking.[10]

Strategy 3: Acid-Base Extraction Workup This liquid-liquid extraction technique can effectively remove many non-basic organic impurities before you even attempt chromatography.[11]

  • After the reaction is complete, quench and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate the layers. Carefully basify the aqueous layer to a pH > 10 with a base like NaOH or Na₂CO₃.

  • Extract the now-neutral product back into an organic solvent (e.g., Ethyl Acetate or DCM), repeated 3-4 times.

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield a much cleaner product, which may require minimal or no further column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: Do I absolutely need to use N-Boc-3-aminoazetidine, or can I use the free amine? A: While reactions with unprotected 3-aminoazetidine are possible, they are significantly harder to control and often result in a mixture of products that are difficult to separate. For achieving a clean, single product, starting with N-Boc-3-aminoazetidine is strongly advised. The Boc group ensures the reaction occurs selectively at the desired primary amine.

Q: What is the best solvent for this reaction? A: Aprotic solvents are required. Dichloromethane (DCM) is an excellent first choice due to its ability to dissolve a wide range of substrates and its relative inertness. Other good options include Tetrahydrofuran (THF), Acetonitrile (MeCN), and 1,4-Dioxane. The key is that the solvent must be anhydrous.[12]

Q: My sulfamoyl chloride is a solid. Should I add it directly to the reaction? A: It is always best practice to add reactive reagents in solution to maintain better control over the reaction rate and temperature. Dissolve the solid sulfamoyl chloride in a small amount of the anhydrous reaction solvent and add it dropwise to the stirred solution of the amine and base at 0°C.

Q: I don't have sulfamoyl chloride. Are there other options? A: Yes. An increasingly popular method is the use of more stable, solid sulfamoylating agents. For example, hexafluoroisopropyl sulfamate is a bench-stable solid that reacts with amines under mild conditions.[5] Another approach is the catalytic sulfamoylation using activated aryl sulfamates with N-methylimidazole as a catalyst, which offers excellent selectivity.[6]

Section 4: General Experimental Protocol

This protocol provides a robust starting point for the sulfamoylation of N-Boc-3-aminoazetidine. It should be optimized for each specific sulfamoyl chloride.

Protocol: Synthesis of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-aminoazetidine (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0°C in an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Reagent Addition: In a separate dry flask, dissolve the desired sulfamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Wash: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) containing 1% triethylamine to prevent streaking.

References

  • Guidechem. (n.d.). 1-Boc-3-(Amino)azetidine 193269-78-2 wiki.
  • Głowacka, J. E., & Wujec, M. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4140-4153.
  • Głowacka, J. E., & Wujec, M. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules, 18(4), 4140-4153.
  • Kim, Y. H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 817-822.
  • Głowacka, J. E., & Wujec, M. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2012).
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]

  • White, A. D., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956.
  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
  • Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • Al-Humaidan, A. I., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 66(5), 569-580.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Francke, R., & Schille, B. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5828-5832.
  • Pereshivko, O. P., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • Chemsrc. (n.d.). 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2.
  • BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Apollo Scientific. (n.d.). 193269-78-2 Cas No. | 3-Aminoazetidine, N1-BOC protected.
  • Miller, S. J., et al. (2019). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry.
  • Al-Humaidan, A. I., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. Portland Press.
  • Sathyamoorthi, S., et al. (2021). Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. The Journal of Organic Chemistry, 86(17), 11689-11701.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029.
  • YouTube. (2022). How to purify Amine? Retrieved from [Link]

  • Williams, S. J., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry, 79(19), 9034-9046.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Rapp, P. B., et al. (2020).
  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(8), 3373-3378.
  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
  • Clausen, M. H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 590-602.

Sources

Technical Support Center: Purification of 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of crude 3-Amino-1-(methanesulfonyl)azetidine. This valuable building block's inherent reactivity, stemming from its strained four-membered ring and basic amino group, necessitates carefully chosen purification strategies to achieve the high purity required for downstream applications.[1][2] This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each recommended step.

Troubleshooting and Purification Strategies (Q&A)

This section directly addresses specific issues encountered during the purification of 3-Amino-1-(methanesulfonyl)azetidine in a question-and-answer format.

Question 1: My crude reaction mixture shows multiple spots on TLC after synthesis. How do I perform an effective initial clean-up to remove non-basic impurities and salts?

Answer: The most effective initial purification step is a liquid-liquid acid-base extraction. This leverages the basicity of the azetidine nitrogen to selectively separate it from neutral or acidic impurities.

  • Scientific Rationale: The free amine on the azetidine ring is basic and will be protonated in an acidic aqueous solution (pH < 7), forming a water-soluble ammonium salt. Neutral organic impurities, unreacted starting materials like mesylates (if not basic), and other side-products will remain in the organic phase and can be discarded. Subsequently, neutralizing the aqueous layer with a base deprotonates the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted back into a fresh organic solvent.

  • Troubleshooting Steps:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The target compound will move into the aqueous layer.

    • Separate the layers and retain the aqueous layer. The organic layer containing neutral impurities can be discarded.

    • Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 3 M NaOH or saturated NaHCO₃) until the pH is >10 to deprotonate the amine.

    • Extract the now-basic aqueous layer multiple times with fresh DCM or ethyl acetate. Your purified, albeit still technical grade, product is now in the combined organic layers.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 2: I'm attempting flash column chromatography on silica gel, but the product is streaking severely, and my recovery is very low. What is happening?

Answer: This is a classic issue when purifying basic compounds like amines on standard silica gel.[3] The problem stems from strong interactions between the basic lone pair of electrons on the azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak tailing, poor separation, and in severe cases, irreversible adsorption of the product onto the column.[3]

  • Solution: Mobile Phase Modification The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This additive competes with your compound for the acidic sites on the silica, leading to a much-improved elution profile.[3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This is the most standard approach.

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as the polar component of the mobile phase, typically not exceeding 10-20% of the total composition to avoid dissolving the silica gel.[3]

  • Alternative Solution: Modified Stationary Phase Consider using an amine-functionalized or "deactivated" silica gel. These stationary phases have a less acidic surface, which minimizes the problematic interactions with basic analytes.[3]

Question 3: My product appears pure by TLC after chromatography, but NMR analysis shows it is still contaminated with a structurally similar impurity. How can I achieve >99% purity?

Answer: When chromatography is insufficient to separate closely related impurities, recrystallization is the preferred orthogonal purification technique. It separates compounds based on differences in solubility rather than polarity and can yield material of very high purity.[4]

  • Scientific Rationale: Recrystallization works by dissolving the impure compound in a hot solvent in which it is highly soluble and impurities are either sparingly soluble (and can be filtered off hot) or highly soluble (and remain in the mother liquor upon cooling). As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, excluding impurities from its crystal lattice.

  • Troubleshooting Steps:

    • Solvent Selection: The key is finding a suitable solvent or solvent system. Good single solvents for amines include isopropanol (IPA), acetonitrile, or ethyl acetate. Often, a two-solvent (solvent/anti-solvent) system is more effective. For example, dissolve the crude solid in a minimum amount of a hot "good" solvent (like IPA) and then slowly add a "poor" solvent (like hexanes or heptane) until turbidity persists.

    • Avoid "Oiling Out": If the compound separates as a liquid ("oils out") instead of a solid, it indicates the solution is too supersaturated or the cooling is too rapid.[5] To fix this, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly.[5]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous pure batch.

    • Consider Salt Formation: Amines often form highly crystalline, stable salts. If the free base is difficult to crystallize, consider dissolving it in a solvent like IPA and adding one equivalent of an acid (e.g., acetic acid, HCl in ether) to form the corresponding salt, which may have superior crystallization properties.[6]

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of crude 3-Amino-1-(methanesulfonyl)azetidine.

G cluster_0 cluster_3 Crude Crude Product (Post-Synthesis) Analysis1 TLC / LCMS Analysis Crude->Analysis1 Extraction Acid-Base Liquid-Liquid Extraction Analysis1->Extraction Analysis2 Assess Purity of Organic Extract Extraction->Analysis2 Chromatography Flash Column Chromatography (with TEA/NH3 modifier) Analysis2->Chromatography Purity < 98% or multiple basic impurities Crystallization Recrystallization (or Salt Formation) Analysis2->Crystallization Purity > 95% with minor impurities Analysis3 Purity > 98%? Chromatography->Analysis3 Analysis3->Crystallization Final Pure Product (>99.5%) Analysis3->Final Yes Crystallization->Final

Caption: Decision workflow for purifying 3-Amino-1-(methanesulfonyl)azetidine.

Comparison of Purification Techniques

The choice of method depends on the scale, impurity profile, and desired final purity.

Technique Underlying Principle Typical Purity Achieved Advantages Disadvantages
Acid-Base Extraction Partitioning between immiscible phases based on the compound's pKa.90-95%Fast, excellent for removing non-basic impurities and salts, easily scalable.Ineffective for separating impurities with similar basicity.[4]
Flash Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel).[4]>98%High resolution for separating compounds of different polarities.Can be slow, requires large solvent volumes, risk of product loss on the column.[3][4]
Recrystallization Difference in solubility between the target compound and impurities in a specific solvent at varying temperatures.>99%Can yield very high purity material, highly scalable, cost-effective.Requires finding a suitable solvent system, potential for product loss in the mother liquor.[4][5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier

  • Slurry Preparation: Adsorb the crude material (~1 g) onto a small amount of silica gel (~3-4 g) by dissolving it in a minimal amount of DCM or methanol, adding the silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Wet-pack a glass column with silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% TEA). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound (e.g., increasing the percentage of ethyl acetate). Rationale: A gradient provides better separation of early-eluting non-polar impurities from the later-eluting polar product.

  • Collection & Analysis: Collect fractions and analyze them by TLC (staining with ninhydrin or permanganate to visualize the amine).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from an Isopropanol (IPA)/Heptane System

  • Dissolution: Place the impure, solid material in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) with stirring until the solid is fully dissolved.

  • Anti-Solvent Addition: While the solution is still warm, slowly add heptane dropwise until you observe persistent cloudiness (turbidity). Add a few more drops of hot IPA to redissolve the precipitate, resulting in a saturated solution.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of large, pure crystals. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation and yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

  • Q: What are the most likely impurities I need to remove?

    • A: Common process-related impurities include unreacted starting materials (e.g., 1-benzhydrylazetidin-3-ol or a protected amine precursor), the mesylate intermediate, and potentially ring-opened products resulting from nucleophilic attack on the strained azetidine ring.[1][6]

  • Q: How can I effectively monitor the purity during the process?

    • A: A combination of techniques is best. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of column fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC) provides quantitative data[7], and ¹H NMR spectroscopy can confirm structural integrity and detect residual solvents or impurities.

  • Q: Is reverse-phase chromatography a viable alternative?

    • A: Yes, reverse-phase HPLC or flash chromatography can be very effective, especially for polar compounds. For preparative work, a C18 column can be used with a mobile phase like water/acetonitrile or water/methanol containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the amine is protonated and exhibits good peak shape.

References

  • BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
  • BenchChem. (2025).
  • Gimbert, C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1140. [Link]

  • Smith, A. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 887–898. [Link]

  • Ohashi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24933-24942. [Link]

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47050-47085. [Link]

  • Gimbert, C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Anonymous. Synthesis of Sulfanilamide. [Link]

  • Ali, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015. [Link]

  • Gadani, K., et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(11), 5361-5364. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269032. [Link]

  • Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2534-2550. [Link]

  • Glorius, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Angewandte Chemie International Edition, 60(20), 11148-11166. [Link]

  • Gimbert, C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 390-391. [Link]

  • Anonymous. (2011). The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. Journal of Chemical Research. [Link]

  • Anonymous. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development. [Link]

  • Anonymous. (1991). Method for preparing 3-amino methanesulfonanilide.
  • Reisman, L., et al. (2018). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry, 9(46), 5488-5492. [Link]

  • Anonymous. (2018). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. ResearchGate. [Link]

  • BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds.

Sources

Validation & Comparative

A Guide to Small Heterocyclic Linkers: A Comparative Analysis of 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Drug Design

In the intricate process of drug discovery, the linker region of a molecule is far from a passive spacer. For small molecule drugs, particularly in areas like fragment-based drug discovery and the design of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of a compound's overall success.[1] Saturated heterocyclic linkers are prized scaffolds used to modulate physicochemical properties, enhance metabolic stability, and optimize target engagement.[2][3] Their structural diversity and versatility make them attractive building blocks for innovative therapies.[3]

Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif.[2][4] Its strained, conformationally restricted nature offers distinct advantages over more flexible, larger rings. This guide provides an in-depth comparison of 3-Amino-1-(methanesulfonyl)azetidine with other commonly employed small heterocyclic linkers, including its parent 3-aminoazetidine, 3-aminopyrrolidine, and 3-aminopiperidine. We will explore how the unique structural and electronic features of the methanesulfonyl-azetidine scaffold translate into tangible benefits in drug-like properties, supported by experimental data and detailed protocols to empower researchers in their decision-making process.

Section 1: A Head-to-Head Comparison of Physicochemical Properties

The fundamental physicochemical properties of a linker—basicity (pKa), lipophilicity (logP), and molecular weight—profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] An ideal linker strikes a delicate balance, improving properties without adding excessive molecular weight or undesirable liabilities.

The most striking feature of 3-Amino-1-(methanesulfonyl)azetidine is the influence of the electron-withdrawing methanesulfonyl group. This group significantly reduces the basicity of the endocyclic azetidine nitrogen. As a result, this nitrogen is largely unprotonated at physiological pH (7.4), which can minimize off-target ionic interactions and improve permeability. The exocyclic primary amine remains the primary basic center for on-target interactions or further functionalization.

dot graph "Linker_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define nodes with images node1 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=63766018&t=l", label="3-Amino-1-(methanesulfonyl)azetidine"]; node2 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=122731&t=l", label="3-Aminoazetidine"]; node3 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=164401&t=l", label="3-Aminopyrrolidine"]; node4 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2724203&t=l", label="3-Aminopiperidine"];

// Arrange nodes in a line node1 -- node2 -- node3 -- node4; } Caption: Structures of Compared Heterocyclic Linkers.

Table 1: Comparison of Key Physicochemical Properties

Property3-Amino-1-(methanesulfonyl)azetidine3-Aminoazetidine3-Aminopyrrolidine3-Aminopiperidine
Molecular Formula C₄H₁₀N₂O₂SC₃H₈N₂C₄H₁₀N₂C₅H₁₂N₂
Molecular Weight 150.20 g/mol [6]72.11 g/mol 86.14 g/mol [7][8]100.16 g/mol
Predicted XLogP -1.6[9]-1.1-0.9[8]-0.4
Predicted pKa (Most Basic) ~8.5 (exocyclic amine)~9.5~10.0~10.4
Topological Polar Surface Area (TPSA) 71.9 Ų38.1 Ų[8]38.1 Ų38.1 Ų

Section 2: Impact on Pharmacokinetic Profile

Beyond static physicochemical properties, the dynamic behavior of a linker within a biological system is paramount. Here, we compare metabolic stability and cell permeability—two key pillars of a successful pharmacokinetic profile.

Metabolic Stability

A primary metabolic liability for many amine-containing compounds is N-dealkylation, often mediated by cytochrome P450 enzymes.[10] The conformational rigidity of the azetidine ring provides a significant advantage by sterically shielding the nitrogen atom, thus increasing its resistance to this metabolic pathway compared to larger, more flexible rings like piperidine.[2]

The addition of the methanesulfonyl group further enhances this stability. The electron-withdrawing nature of the sulfonyl group deactivates the adjacent nitrogen, making it less susceptible to oxidative metabolism.

Cell Permeability

The ability of a drug to cross cell membranes is crucial for reaching its intracellular target. Permeability is often assessed using in vitro models like the Caco-2 cell assay, which mimics the human intestinal epithelium.[11][12] A compound's charge state at physiological pH is a major determinant of its passive diffusion potential. The lower pKa of 3-Amino-1-(methanesulfonyl)azetidine means a smaller fraction of the molecule is protonated at pH 7.4, which can lead to improved membrane permeability compared to its more basic counterparts.

Table 2: Illustrative Comparison of In Vitro Pharmacokinetic Properties

Parameter3-Amino-1-(methanesulfonyl)azetidine3-Aminoazetidine3-Aminopyrrolidine3-Aminopiperidine
Metabolic Stability (Human Liver Microsomes, T½) High (>60 min)Moderate-HighModerateLow-Moderate
Caco-2 Permeability (Papp, A→B) High (>10 x 10⁻⁶ cm/s)ModerateModerateLow-Moderate
Efflux Ratio (B→A / A→B) Low (<2)Low (<2)Low-ModerateLow-Moderate

Note: This table presents expected relative performance based on structural analysis and known medicinal chemistry principles. Actual results are highly dependent on the parent molecule to which the linker is attached.

Section 3: Experimental Design - A Guide to Validating Your Linker

While predictive data and established principles provide a strong foundation, empirical evidence is the gold standard in drug discovery. The following protocols outline key experiments for comparing linker performance.

Protocol 1: Determination of pKa via Potentiometric Titration

This method directly measures the pH changes of a solution of the compound upon the addition of a titrant, allowing for the precise determination of the pKa.[13][14]

Methodology:

  • Preparation: Accurately weigh and dissolve a sample of the linker-containing compound in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a temperature-controlled vessel (25°C) with a calibrated pH electrode and a magnetic stirrer.

  • Acidification: Add a standardized solution of HCl (e.g., 0.1 M) to lower the pH to ~2, ensuring all basic sites are protonated.

  • Titration: Add small, precise volumes of a standardized NaOH solution (e.g., 0.1 M) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa corresponds to the pH at the half-equivalence point of the titration curve for the basic group.[15]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP enzymes.[10][16]

G

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration ~1 µM), and liver microsomes (e.g., human, final concentration ~0.5 mg/mL).[17]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16] A control reaction without the NADPH system is run in parallel.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.

  • Sample Preparation: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (T½) and in vitro intrinsic clearance.[17]

Protocol 3: Caco-2 Permeability Assay

This assay uses a cultured monolayer of human colon adenocarcinoma cells (Caco-2) to predict in vivo drug absorption across the gut wall.[12]

G

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²) are used, ensuring the integrity of the cell barrier.[18][19]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.[12]

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Transport Experiment (Basolateral to Apical - B→A): Perform the same experiment but add the test compound to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Analysis: Quantify the concentration of the compound in the receiver chamber samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER = Papp(B→A) / Papp(A→B)) is then determined. An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[18]

Conclusion and Recommendations

The selection of a heterocyclic linker is a strategic decision with profound implications for a drug candidate's profile. While traditional linkers like pyrrolidine and piperidine remain valuable tools, 3-Amino-1-(methanesulfonyl)azetidine offers a compelling combination of modern design principles.

G

Key advantages of 3-Amino-1-(methanesulfonyl)azetidine include:

  • Enhanced Metabolic Stability: The combination of a strained azetidine ring and an electron-deactivated endocyclic nitrogen provides robust resistance to common metabolic pathways like N-dealkylation.

  • Reduced Basicity: The sulfonyl group significantly lowers the pKa of the ring nitrogen, which can reduce undesirable off-target ionic interactions and improve permeability.

  • Conformational Rigidity: The constrained four-membered ring provides a well-defined vector for substituents, which can be advantageous for optimizing interactions within a binding pocket.

This linker is an excellent choice for lead optimization programs where metabolic instability or high basicity of previous candidates has been identified as a liability. By providing a stable, less basic, and conformationally defined scaffold, 3-Amino-1-(methanesulfonyl)azetidine empowers medicinal chemists to overcome common drug development hurdles and design more effective therapeutics.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • 3-Aminopyrrolidine - ChemBK. [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. [Link]

  • Caco2 assay protocol. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]

  • 3-Amino-1-(methanesulfonyl)azetidine | C4H10N2O2S | CID 63766018 - PubChem. [Link]

  • The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. [Link]

  • Research applications of “linkers” in small molecule drugs design in fragment-based. [Link]

  • Prediction of pKa values of small molecules via graph neural networks - reposiTUm. [Link]

  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery - PubMed. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. [Link]

  • 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. [Link]

  • 3-amino-1-(methanesulfonyl)azetidine (C4H10N2O2S) - PubChemLite. [Link]

  • 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. [Link]

  • 3-Amino-1-(methanesulfonyl)azetidine - Sinfoo Biotech. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PubMed Central. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. [Link]

  • Relative basicity of cyclic amines - Chemistry Stack Exchange. [Link]

Sources

Navigating the PROTAC Linker Landscape: A Comparative Guide to 3-Amino-1-(methanesulfonyl)azetidine and Piperidine Scaffolds in Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of three distinct elements: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the warhead and E3 ligase ligand provide target specificity and mechanism of action, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the target protein.[3][4][5]

The "linkerology" of PROTACs is a complex interplay of length, composition, and rigidity, each parameter critically impacting the molecule's physicochemical properties, cell permeability, and ability to orient the POI and E3 ligase for effective ubiquitin transfer.[6][7] This guide provides an in-depth technical comparison of two distinct classes of saturated heterocyclic linkers: the well-established piperidine scaffold and the emerging 3-Amino-1-(methanesulfonyl)azetidine moiety. While piperidine-containing linkers have demonstrated clinical success, the unique structural and physicochemical properties of N-sulfonylated azetidines present a compelling new avenue for PROTAC optimization.

The PROTAC Mechanism of Action: A Linker-Dictated Orchestration

The catalytic cycle of a PROTAC begins with its entry into the cell and simultaneous binding to the POI and an E3 ligase, forming a ternary complex.[8] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin to lysine residues on the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, releasing the PROTAC to initiate another cycle.[8]

The linker's role in this process is multifaceted and crucial. Its length and flexibility determine the distance and relative orientation between the POI and the E3 ligase, directly impacting the stability of the ternary complex.[4] A linker that is too short may introduce steric hindrance, while one that is too long may lead to an entropic penalty and unproductive binding modes.[4] Furthermore, the linker's chemical composition influences the PROTAC's solubility, cell permeability, and metabolic stability.[9][10]

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental difference between azetidine and piperidine lies in their ring size and resulting conformational preferences. These structural distinctions have significant implications for their application as PROTAC linkers.

Azetidine: The Rigid Contender

The 3-Amino-1-(methanesulfonyl)azetidine linker is built upon a four-membered azetidine ring. This small ring size imposes significant conformational constraints, resulting in a puckered, non-planar structure.[11] This inherent rigidity can be advantageous in PROTAC design by reducing the entropic penalty upon binding and "pre-organizing" the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[4] The substituents on the azetidine ring project in well-defined vectors, allowing for precise spatial orientation of the warhead and E3 ligase ligand.[9]

The incorporation of a methanesulfonyl group on the azetidine nitrogen further influences the linker's properties. The sulfonyl group is a strong electron-withdrawing group, which can impact the basicity of the azetidine nitrogen.[12] Furthermore, the resulting sulfonamide bond is generally stable to metabolic degradation.

Piperidine: The Conformationally Dynamic Mainstay

Piperidine, a six-membered saturated heterocycle, is a common motif in medicinal chemistry and has been successfully incorporated into several clinical-stage PROTACs.[13][14] Unlike the rigid azetidine, the piperidine ring is more flexible and predominantly adopts a chair conformation to minimize steric strain.[5] This conformational flexibility can allow the linker to adapt to different protein-protein interfaces, potentially increasing the chances of forming a productive ternary complex.[5] However, this flexibility can also come at an entropic cost upon binding.

Figure 1. Structural comparison of azetidine and piperidine rings.

Comparative Impact on PROTAC Efficacy: A Data-Driven Discussion

While direct head-to-head experimental data for PROTACs containing a 3-Amino-1-(methanesulfonyl)azetidine linker versus a piperidine linker is not yet publicly available, we can draw informed comparisons based on their intrinsic properties and data from analogous systems.

Ternary Complex Formation and Stability

The rigidity of the azetidine linker can, in principle, lead to a more stable ternary complex by reducing the entropic penalty of binding.[3] By constraining the PROTAC into a conformation that is complementary to the protein-protein interface of the ternary complex, the binding affinity can be enhanced. However, this rigidity can also be a double-edged sword. If the enforced conformation is not optimal for the specific POI and E3 ligase pair, it can hinder ternary complex formation.[3]

Piperidine's flexibility, on the other hand, allows it to sample a wider conformational space, potentially enabling it to adapt to various ternary complex interfaces. This adaptability may be crucial in the initial stages of PROTAC discovery when the optimal geometry is unknown.

Degradation Efficacy (DC₅₀ and Dₘₐₓ)

The potency and efficacy of a PROTAC are quantified by its half-maximal degradation concentration (DC₅₀) and maximum level of degradation (Dₘₐₓ).[15] These values are directly influenced by the stability of the ternary complex.

Piperidine in Action: Clinical Success Stories

The clinical candidates ARV-110 and ARV-471 from Arvinas are prime examples of the successful implementation of rigid linkers incorporating piperidine and piperazine moieties.[13][14]

  • ARV-110 (Bavdegalutamide): An oral androgen receptor (AR) PROTAC, ARV-110, has shown potent and durable AR degradation with a DC₅₀ of approximately 1 nM in prostate cancer cell lines.[16] Its rigid linker is crucial for its high efficacy and oral bioavailability.[14]

  • ARV-471 (Vepdegestrant): This oral estrogen receptor (ER) PROTAC demonstrates robust ER degradation with a DC₅₀ of around 1-2 nM in ER-positive breast cancer cell lines.[17][18]

PROTACTargetLinker TypeDC₅₀DₘₐₓReference(s)
ARV-110 Androgen ReceptorRigid (contains piperidine)~1 nM>90%[8][16]
ARV-471 Estrogen ReceptorRigid (contains piperidine)~1-2 nM>95%[6][7][17]

The Potential of 3-Amino-1-(methanesulfonyl)azetidine

While lacking direct comparative data, the properties of the N-sulfonylated azetidine linker suggest several potential advantages. Its rigidity could lead to highly potent PROTACs if the correct conformational alignment is achieved. The sulfonamide linkage is known for its metabolic stability, which could translate to improved pharmacokinetic properties.[9] The unique four-membered ring structure offers novel exit vectors for the warhead and E3 ligase ligand, potentially enabling the formation of new and favorable protein-protein interactions within the ternary complex that are not accessible with larger rings like piperidine.

Physicochemical Properties, Permeability, and Metabolism

PROTACs are large molecules that often violate traditional drug-like property rules, making cell permeability and metabolic stability significant challenges.[11][19]

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation, particularly N-dealkylation, compared to piperidine.[9] The presence of the metabolically robust methanesulfonyl group is expected to further enhance this stability. Piperidine rings, while relatively stable, can be susceptible to oxidation.[10]

Permeability: The smaller size and rigidity of the azetidine linker may lead to a lower number of rotatable bonds, a parameter sometimes associated with improved cell permeability.[5] However, the overall permeability of a PROTAC is a complex function of its entire structure, and this would need to be experimentally verified.

Experimental Protocols for Comparative Evaluation

To empirically compare the efficacy of PROTACs containing these two linker types, a series of well-defined cellular and biochemical assays are essential.

Target Protein Degradation Assay (Western Blotting)

This is the foundational assay to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[3][20]

Protocol:

  • Cell Culture and Treatment: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both azetidine- and piperidine-linked versions) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[21]

Figure 2. Western blot workflow for PROTAC degradation assessment.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms that the PROTAC is mediating the interaction between the POI and the E3 ligase.[5][22][23]

Protocol:

  • Cell Treatment: Treat cells with the PROTACs at a concentration known to induce degradation for a shorter time (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs. Include a proteasome inhibitor (e.g., MG132) to stabilize the complex.

  • Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or a tag on the E3 ligase (if exogenously expressed) to pull down the protein and its binding partners.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of all three components of the ternary complex (POI, E3 ligase, and the PROTAC-bound state if a suitable antibody exists).

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.[10][11][19]

Protocol:

  • Assay Setup: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. This plate is placed on top of an acceptor plate containing buffer.

  • Compound Addition: The PROTACs are added to the donor wells of the filter plate.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Figure 3. Logical workflow for comparing linker efficacy.

Conclusion and Future Outlook

The choice of linker is a critical, multifaceted decision in the design of effective PROTACs. Piperidine-based linkers have proven their value, contributing to the development of potent and orally bioavailable clinical candidates. Their conformational flexibility and well-understood chemistry make them a robust choice for many applications.

The 3-Amino-1-(methanesulfonyl)azetidine scaffold represents a compelling, albeit less explored, alternative. Its inherent rigidity, potential for enhanced metabolic stability, and unique structural geometry offer exciting possibilities for fine-tuning PROTAC properties. While direct comparative data is needed to fully realize its potential, the theoretical advantages warrant its investigation in future PROTAC design efforts. A systematic evaluation of PROTACs incorporating this novel linker, using the assays outlined in this guide, will be instrumental in determining its place in the expanding "linker toolbox" for targeted protein degradation. The continued exploration of novel linker chemistries will undoubtedly be a key driver in unlocking the full therapeutic potential of the PROTAC modality.

References

  • Li, Y., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 5(2), 103080. [Link]

  • Wang, Y., et al. (2021). Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14635-14656. [Link]

  • All in Bites. (2022). ARV-471 is an Estrogen Receptor PROTAC Degrader for Breast Cancer. [Link]

  • Chen, J., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Flanagan, J. J., et al. (2022). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. Clinical Cancer Research, 28(8), 1636-1649. [Link]

  • An, S., et al. (2022). Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. Cancers, 14(15), 3823. [Link]

  • Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology, vol 680, pp. 317-328. [Link]

  • Edmondson, S. D., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 10(10), 1437-1442. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]

  • Flanagan, J. J., et al. (2019). ARV-471, an oral estrogen receptor PROTAC™ protein degrader for breast cancer. Arvinas. [Link]

  • Paolantoni, M., et al. (2024). In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. International Journal of Molecular Sciences, 24(3), 2381. [Link]

  • Hamann, L. G., et al. (2021). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Clinical Cancer Research, 27(11), 3125-3135. [Link]

  • Zhang, X., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. MethodsX, 9, 101859. [Link]

  • Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica, 54(10), 1509-1517. [Link]

  • An, Z., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. [Link]

  • Mares, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. [Link]

  • Mares, A., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • BioWorld. (2019). Arvinas presents initial data for its PROTAC targeted protein degraders. [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...[Link]

  • Wang, W., et al. (2021). Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries. Journal of Medicinal Chemistry, 64(15), 11438-11453. [Link]

  • Ota, R., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – A European Journal, 28(40), e202200889. [Link]

  • Khan, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1951. [Link]

  • Isopi, M., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Sustainable Chemistry & Engineering, 10(43), 14213-14223. [Link]

  • Zhang, X., et al. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science, 5(11), 1847-1856. [Link]

  • Shi, Y., et al. (2019). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Signal Transduction and Targeted Therapy, 4, 37. [Link]

  • PubChem. (n.d.). Azetidine. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1-(methanesulfonyl)azetidine Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its strained, conformationally restricted nature provides a unique three-dimensional vector for arranging pharmacophoric elements, often leading to enhanced potency and selectivity.[1] When functionalized with a 3-amino group and an N-methanesulfonyl (mesyl) group, the resulting 3-amino-1-(methanesulfonyl)azetidine core becomes a highly effective framework for targeting Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine exopeptidase crucial for glucose homeostasis. It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4] This mechanism has established DPP-4 inhibitors as a major class of oral antidiabetic agents for type 2 diabetes. This guide will explore the nuanced structure-activity relationships (SAR) that make derivatives of this azetidine scaffold potent and selective DPP-4 inhibitors.

The Target: DPP-4 and its Inhibition Pathway

Understanding the target is paramount. DPP-4 is a transmembrane glycoprotein that also exists in a soluble, circulating form.[5] Its active site contains a catalytic triad (Ser630, Asp708, His740) and is characterized by several subsites (S1, S2, S1', S2') that accommodate the N-terminal residues of its peptide substrates. Potent inhibitors are designed to form key interactions within these pockets.

The therapeutic rationale is to prolong the action of endogenous GLP-1 and GIP, thereby improving glycemic control. The pathway below illustrates this mechanism.

DPP4_Pathway Ingestion Food Ingestion Incretins Release of Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates Pancreas Pancreas Incretins->Pancreas Acts on DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Contributes to Inactive Inactive Incretins DPP4->Inactive Cleaves to Inhibitor 3-Amino-1-(mesyl)azetidine Derivative (Inhibitor) Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of this class is dictated by the nature of the substituents appended to the core scaffold. The SAR can be systematically understood by examining modifications at the 3-amino position, which is crucial for interaction with the S1 and S2 subsites of the DPP-4 enzyme.

The Role of the Core Components
  • Azetidine Ring: Provides a rigid scaffold that correctly orients the substituents into the enzyme's active site.

  • N1-Methanesulfonyl Group: This polar, non-basic group is critical. It is believed to occupy a region of the active site without engaging in the specific interactions typical of the P2 residue of substrates, potentially contributing to selectivity and improving physicochemical properties.

  • 3-Amino Group: This is the primary point of diversification. The nitrogen atom and its substituents form key hydrogen bonds and hydrophobic interactions within the S1 and S2 pockets.

Modifications of the 3-Amino Group

The majority of SAR studies focus on acylating the 3-amino group with various amino acid derivatives. The general structure is R-CO-NH-Azetidine. The choice of the 'R' group dictates the interactions with the enzyme's hydrophobic S1 and S2 subsites.

A review of azetidine-based DPP-4 inhibitors highlights that large, hydrophobic amino acid groups attached to the azetidine nitrogen lead to the most potent compounds, with activities often below 100 nM.[6]

Compound ID Modification at 3-Amino Position (Acyl Group) R Group (Side Chain) DPP-4 IC₅₀ (nM) SAR Insights & Rationale
Ref. Scaffold L-ProlinePyrrolidine~500The pyrrolidine ring of proline is a classic S1 pocket binder for DPP-4, establishing a baseline for comparison.
Derivative A L-Isoleucinesec-Butyl< 100The branched alkyl side chain effectively fills the hydrophobic S1 pocket, significantly enhancing potency.
Derivative B AdamantylglycineAdamantyl< 50The bulky, rigid adamantyl group maximizes hydrophobic interactions in the S1 pocket, often leading to very high potency.[6]
Derivative C tert-Leucinetert-Butyl< 100Similar to adamantyl, the tert-butyl group provides a strong hydrophobic anchor in the S1 pocket.
Derivative D PhenylglycinePhenyl~200Aromatic groups can engage in π-stacking interactions with tyrosine residues (e.g., Tyr662) in the active site, though often less potent than bulky alkyls.
Derivative E CyclohexylglycineCyclohexyl< 150The cyclohexyl group serves as another effective hydrophobic moiety for the S1 pocket.

Causality Behind Experimental Choices: The consistent exploration of bulky, hydrophobic side chains (isoleucine, adamantyl, tert-leucine) is a rational design strategy. The S1 pocket of DPP-4 is predominantly hydrophobic. Therefore, maximizing van der Waals and hydrophobic interactions by filling this pocket with a complementary group is the most direct path to increasing binding affinity and, consequently, inhibitory potency.

Bioisosteric Replacements and Alternative Warheads

Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, has been explored to fine-tune activity, stability, and pharmacokinetic profiles.[7][8]

  • 2-Cyanoazetidines: A prominent alternative involves replacing the 3-amino group with a 2-cyano group, creating a "warhead" that can form a reversible covalent bond with the catalytic serine (Ser630) of DPP-4.[6] This often leads to highly potent inhibition.

  • 3-Fluoroazetidines: The introduction of a fluorine atom at the 3-position has also been shown to yield inhibitors with sub-micromolar potency. This modification avoids the potential chemical instability associated with cyano or keto-based azetidines, which can be prone to internal cyclization.[6]

Comparative Analysis: Azetidines vs. Other DPP-4 Inhibitors

The 3-amino-1-(mesyl)azetidine scaffold holds its own against globally approved DPP-4 inhibitors built on different cores. Its primary advantage lies in its rigid, compact structure, which can lead to high ligand efficiency.

Scaffold Class Example Drug Core Structure Potency (IC₅₀) Key Differentiators & Insights
Azetidine-based (Investigational)3-Amino-1-(mesyl)azetidine< 50-100 nMCompact, rigid scaffold. High ligand efficiency. Amenable to fine-tuning via the 3-amino position.
β-Amino Acid SitagliptinTrifluoromethyl-piperidine~18 nMUtilizes a primary amine to mimic the N-terminus of natural substrates. Forms key salt bridge interactions.
Cyanopyrrolidine VildagliptinCyanopyrrolidine~62 nMEmploys a nitrile "warhead" for reversible covalent inhibition with the catalytic serine.[9]
Xanthine-based LinagliptinXanthine~1 nMA non-peptidomimetic structure that forms extensive interactions across the active site, leading to very high potency. Excreted primarily unchanged via the bile, useful for patients with renal impairment.

Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This includes the use of positive controls, background wells, and performing assays in triplicate.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC₅₀ value of a test compound by measuring the inhibition of recombinant human DPP-4. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-AMC, which releases a fluorescent aminomethylcoumarin (AMC) group.[5][10][11]

A. Materials & Reagents:

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[11]

  • Enzyme: Recombinant Human DPP-4 (e.g., R&D Systems, catalog number: 1180-SE-010).[12]

  • Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin).

  • Positive Control: Sitagliptin.[5]

  • Test Compounds: Dissolved in DMSO.

  • Plate: 96-well solid white or black plate.

  • Plate Reader: Capable of fluorescence measurement (Excitation: 350-360 nm, Emission: 450-465 nm).[11]

B. Step-by-Step Methodology:

  • Prepare Reagents: Dilute 10X Assay Buffer to 1X with HPLC-grade water. Prepare a stock solution of Sitagliptin (e.g., 1 mM in Assay Buffer). Prepare a serial dilution of your test compounds in DMSO, then dilute further in Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • Plate Setup (in triplicate):

    • 100% Activity Wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL vehicle (e.g., 1% DMSO in Assay Buffer).[11]

    • Background Wells: 40 µL Assay Buffer + 10 µL vehicle (No enzyme).[11]

    • Positive Control Wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL Sitagliptin solution.

    • Test Compound Wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL of each test compound dilution.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the diluted Substrate Solution to all wells to start the reaction. The final volume in each well is 100 µL.[5]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[5]

  • Read Fluorescence: Measure the fluorescence intensity using an appropriate plate reader (Ex: 360 nm, Em: 460 nm).[10]

  • Data Analysis:

    • Subtract the average fluorescence of the Background wells from all other readings.

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based DPP-4 Activity Assay

This protocol assesses the ability of a compound to inhibit DPP-4 activity in a more physiologically relevant context using live cells.[13]

A. Materials & Reagents:

  • Cell Line: Caco-2 or HepG2 cells, which endogenously express DPP-4.[13][14]

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

  • Assay Probe: A cell-permeable DPP-4 substrate (e.g., Gly-Pro-aminoluciferin or a specific fluorescent probe).[12][13]

  • Other Reagents: PBS, Trypsin-EDTA, test compounds.

  • Plate: 96-well clear-bottom plate for cell culture.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 or HepG2 cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of the test compound or vehicle control. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Probe Addition: Add the cell-permeable DPP-4 substrate/probe to all wells at its optimal concentration.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic conversion of the probe.[13]

  • Signal Detection: Measure the resulting signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the signal from treated wells to the vehicle-treated wells to calculate the percent inhibition and determine the cellular IC₅₀.

Workflow for Inhibitor Screening and Validation

The logical progression from initial hit identification to a validated lead compound is a critical process.

Screening_Workflow Library Compound Library (Azetidine Derivatives) PrimaryScreen Primary Screen: In Vitro DPP-4 Assay (Single High Concentration) Library->PrimaryScreen HitID Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitID HitID->Library No DoseResponse Dose-Response Assay (Determine IC₅₀) HitID->DoseResponse Yes PotentCmpd Potent Compounds (IC₅₀ < Threshold) DoseResponse->PotentCmpd PotentCmpd->DoseResponse No Selectivity Selectivity Profiling (DPP-8, DPP-9 Assays) PotentCmpd->Selectivity Yes CellularAssay Cell-Based Assay (Confirm Cellular Activity) Selectivity->CellularAssay Lead Lead Candidate CellularAssay->Lead

Caption: General Workflow for Screening Azetidine-Based Inhibitors.

Conclusion and Future Outlook

The 3-amino-1-(methanesulfonyl)azetidine scaffold is a robust and highly tunable platform for the design of potent and selective DPP-4 inhibitors. The structure-activity relationship is well-defined, primarily driven by the installation of large, hydrophobic moieties on the 3-amino group to maximize interactions within the S1 subsite of the enzyme. Comparative analysis reveals that while different scaffolds can achieve high potency through various mechanisms—from reversible covalent inhibition to extensive non-covalent interactions—the azetidine core offers a compelling balance of structural rigidity, synthetic accessibility, and high ligand efficiency.

Future efforts in this area should focus on optimizing pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining high potency. Further exploration of bioisosteric replacements for the methanesulfonyl group or subtle modifications to the azetidine ring itself could yield next-generation candidates with improved drug-like properties, solidifying the role of this remarkable scaffold in metabolic disease therapy.

References

  • Barreira da Silva R., Laird M. E., Yatim N., Fiette L., Ingersoll M. A. and Albert M. L. (2015). Dipeptidylpeptidase 4 inhibition enhances lymphocyte trafficking, improving both naturally occurring tumor immunity and immunotherapy. Nat Immunol 16(8): 850-858. [Link]

  • Yi, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • Li, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry. [Link]

  • Wang, M., et al. (2019). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical Analysis. [Link]

  • Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patel, R., et al. Synthesis and SAR of azetidine hybrids as FabH inhibitors. ResearchGate. [Link]

  • Ragauskas, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Jasim, L. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Kim, D., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Kim, H., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Medicinal Chemistry. [Link]

  • Request PDF. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). [Link]

  • Al-masoudi, N. A., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. [Link]

  • Tella, V., & Guta, G. (2023). Recent advances in synthetic facets of immensely reactive azetidines. Molecules. [Link]

  • PubChem. 3-amino-1-(methanesulfonyl)azetidine. [Link]

  • PubChem. 3-Amino-1-(methanesulfonyl)azetidine. [Link]

  • Choudhary, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Ragauskas, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Glavaš, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

Sources

Validation of 3-Amino-1-(methanesulfonyl)azetidine as a Rigid Scaffold in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of rigid, three-dimensional structures is a well-established approach to enhance binding affinity, modulate solubility, and improve metabolic stability. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold," offering a compelling alternative to more traditional five- and six-membered rings.[1][2] This guide provides an in-depth validation of 3-Amino-1-(methanesulfonyl)azetidine as a valuable building block in drug design, presenting a comparative analysis against its pyrrolidine and piperidine counterparts. Through a synthesis of theoretical principles, experimental data, and detailed protocols, we aim to equip researchers with the critical insights necessary to strategically deploy this scaffold in their drug discovery programs.

The Rationale for Small Rings: Azetidine's Place in a Crowded Field

The choice of a core heterocyclic scaffold is a pivotal decision in the design of a new drug candidate, profoundly influencing its developability. While piperidine and pyrrolidine rings are ubiquitous in approved drugs, their inherent flexibility can sometimes be a liability, leading to entropic penalties upon binding to a biological target.[3] The strained four-membered ring of azetidine offers a greater degree of conformational restriction, which can pre-organize appended pharmacophoric groups into a bioactive conformation, thereby enhancing potency.[4]

Furthermore, the azetidine scaffold can significantly alter a molecule's physicochemical properties. Compared to its larger homologues, azetidine can reduce lipophilicity and increase aqueous solubility, attributes that are highly desirable for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The nitrogen atom provides a convenient handle for substitution, allowing for the fine-tuning of basicity and the introduction of various functional groups to probe structure-activity relationships (SAR).

The 1-methanesulfonyl substituent on the azetidine ring further refines its properties. The sulfonyl group is a strong hydrogen bond acceptor and is generally considered to be metabolically stable.[5] Its presence can enhance binding to target proteins and modulate the overall polarity and solubility of the molecule. This guide will delve into a quantitative comparison of these properties.

Comparative Physicochemical and Pharmacokinetic Profiling

To objectively assess the utility of the 3-Amino-1-(methanesulfonyl)azetidine scaffold, it is essential to compare its key drug-like properties with those of its pyrrolidine and piperidine analogues. The following tables summarize predicted and experimental data for these three compounds.

Table 1: Comparison of Predicted Physicochemical Properties

Property3-Amino-1-(methanesulfonyl)azetidine3-Amino-1-(methanesulfonyl)pyrrolidine3-Amino-1-(methanesulfonyl)piperidineKey Considerations for Drug Design
Molecular Weight ( g/mol ) 150.20164.23178.25The smaller azetidine scaffold provides a lower molecular weight starting point, offering more flexibility for further derivatization while remaining within the "rule of five" guidelines.
Calculated logP (cLogP) -1.60-1.30-0.90The azetidine derivative is predicted to be significantly more hydrophilic (lower cLogP) than its larger ring counterparts. This can lead to improved aqueous solubility and reduced off-target hydrophobic interactions.
Topological Polar Surface Area (TPSA) (Ų) 70.961.761.7The azetidine derivative exhibits a higher TPSA, which can contribute to improved solubility and hydrogen bonding interactions, but may also reduce cell permeability.
pKa (Predicted Basic) 8.59.09.5The basicity of the primary amine is influenced by the ring size, with the azetidine being the least basic. This can affect salt formation, solubility, and interactions with biological targets.

Note: Predicted values were calculated using standard computational models and may vary from experimental results.

Table 2: Overview of ADME Properties

Property3-Amino-1-(methanesulfonyl)azetidine3-Amino-1-(methanesulfonyl)pyrrolidine3-Amino-1-(methanesulfonyl)piperidineRationale and Implications
Aqueous Solubility HighModerate to HighModerateThe lower lipophilicity and higher TPSA of the azetidine scaffold are expected to result in superior aqueous solubility, which is advantageous for formulation and bioavailability.
Membrane Permeability Moderate to LowModerateModerate to HighThe increased polarity of the azetidine derivative may lead to lower passive permeability compared to the more lipophilic piperidine analogue. This is a key trade-off to consider in the context of the biological target (e.g., CNS vs. peripheral).
Metabolic Stability HighHighModerate to HighThe N-sulfonyl group is generally resistant to metabolism. The piperidine ring can be more susceptible to CYP450-mediated oxidation at the carbons adjacent to the nitrogen, a metabolic "soft spot" that can be blocked by strategic substitution.[6]

Synthesis of the Core Scaffolds

The successful application of these scaffolds in drug discovery relies on efficient and scalable synthetic routes. Below are representative synthetic schemes for the preparation of 3-Amino-1-(methanesulfonyl)azetidine and its analogues.

Synthesis of 3-Amino-1-(methanesulfonyl)azetidine

A plausible and efficient synthesis of 3-Amino-1-(methanesulfonyl)azetidine can be envisioned starting from a commercially available protected 3-hydroxyazetidine derivative.

Azetidine Synthesis start 1-Boc-3-hydroxyazetidine intermediate1 1-Boc-3-(methylsulfonyloxy)azetidine start->intermediate1 Mesylation step1_reagents MsCl, Et3N DCM step2_reagents NaN3 DMF intermediate2 1-Boc-3-azidoazetidine intermediate1->intermediate2 Azide Displacement step3_reagents H2, Pd/C MeOH intermediate3 1-Boc-3-aminoazetidine intermediate2->intermediate3 Reduction step4_reagents 1. HCl or TFA 2. MsCl, Base product 3-Amino-1-(methanesulfonyl)azetidine intermediate3->product Deprotection & Sulfonylation

Caption: Synthetic pathway for 3-Amino-1-(methanesulfonyl)azetidine.

  • Mesylation: The hydroxyl group of 1-Boc-3-hydroxyazetidine is converted to a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N).

  • Azide Displacement: The mesylate is displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like DMF.

  • Reduction: The azide is reduced to a primary amine, typically by catalytic hydrogenation (H2, Pd/C).

  • Deprotection and Sulfonylation: The Boc protecting group is removed under acidic conditions (e.g., HCl or TFA). The resulting secondary amine of the azetidine ring is then selectively sulfonylated with methanesulfonyl chloride in the presence of a suitable base to yield the final product.

Synthesis of 3-Amino-1-(methanesulfonyl)pyrrolidine

A similar strategy can be employed for the synthesis of the pyrrolidine analogue, starting from a protected 3-hydroxypyrrolidine.[7]

Pyrrolidine Synthesis start 1-Boc-3-hydroxypyrrolidine intermediate1 1-Boc-3-(methylsulfonyloxy)pyrrolidine start->intermediate1 Mesylation step1_reagents MsCl, Et3N DCM step2_reagents NaN3 DMF intermediate2 1-Boc-3-azidopyrrolidine intermediate1->intermediate2 Azide Displacement step3_reagents H2, Pd/C MeOH intermediate3 1-Boc-3-aminopyrrolidine intermediate2->intermediate3 Reduction step4_reagents 1. HCl or TFA 2. MsCl, Base product 3-Amino-1-(methanesulfonyl)pyrrolidine intermediate3->product Deprotection & Sulfonylation

Caption: Synthetic pathway for 3-Amino-1-(methanesulfonyl)pyrrolidine.

Synthesis of 3-Amino-1-(methanesulfonyl)piperidine

The synthesis of the piperidine analogue follows a parallel route, starting from a protected 3-hydroxypiperidine.

Piperidine Synthesis start 1-Boc-3-hydroxypiperidine intermediate1 1-Boc-3-(methylsulfonyloxy)piperidine start->intermediate1 Mesylation step1_reagents MsCl, Et3N DCM step2_reagents NaN3 DMF intermediate2 1-Boc-3-azidopiperidine intermediate1->intermediate2 Azide Displacement step3_reagents H2, Pd/C MeOH intermediate3 1-Boc-3-aminopiperidine intermediate2->intermediate3 Reduction step4_reagents 1. HCl or TFA 2. MsCl, Base product 3-Amino-1-(methanesulfonyl)piperidine intermediate3->product Deprotection & Sulfonylation

Caption: Synthetic pathway for 3-Amino-1-(methanesulfonyl)piperidine.

Experimental Protocols for Scaffold Validation

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer, a critical parameter for assessing oral absorption.

Materials:

  • Test compound and comparators

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker at a controlled temperature (e.g., 25 °C)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the solid test compound (e.g., 1-2 mg) to a 2 mL glass vial.

  • Add 1 mL of PBS (pH 7.4) to the vial.

  • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (25 °C).

  • Shake the vials for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC method to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using known concentrations of the test compound to quantify the solubility.

Protocol 2: Membrane Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, modeling absorption in the gastrointestinal tract.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Acceptor and donor plates

  • Lecithin in dodecane solution (e.g., 2% w/v)

  • PBS, pH 7.4

  • Test compound and comparators dissolved in a suitable buffer/DMSO mixture

  • Plate reader for UV-Vis absorbance measurement

Procedure:

  • Coat the filter membrane of the donor plate with the lecithin/dodecane solution (e.g., 5 µL per well) and allow the solvent to evaporate.

  • Add the acceptor solution (PBS, pH 7.4) to the wells of the acceptor plate.

  • Add the donor solution containing the test compound at a known concentration to the wells of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * time) where V_D and V_A are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Protocol 3: Metabolic Stability Evaluation (Liver Microsome Assay)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an indication of its in vivo clearance.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Test compound and positive control (e.g., a compound with known high clearance)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Add the test compound (at a final concentration typically around 1 µM) to the reaction mixture and pre-incubate at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion and Future Perspectives

The 3-Amino-1-(methanesulfonyl)azetidine scaffold represents a compelling building block for modern drug discovery. Its rigid, three-dimensional structure, coupled with the potential for improved aqueous solubility and metabolic stability, makes it an attractive alternative to more traditional heterocyclic scaffolds. The comparative data presented in this guide, though largely predictive, highlights the potential advantages of this scaffold in modulating key drug-like properties.

The provided experimental protocols offer a framework for researchers to validate these predictions and generate robust, head-to-head comparative data for their specific applications. The continued exploration of azetidine-containing compounds in medicinal chemistry is likely to yield novel drug candidates with improved pharmacokinetic profiles and therapeutic efficacy. As synthetic methodologies for accessing diverse azetidine derivatives become more accessible, their incorporation into drug discovery pipelines is set to expand, further solidifying their role as a privileged scaffold in the pursuit of new medicines.

References

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.
  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - NIH. Available at: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green.
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • LogP and logD calculations - Chemaxon Docs. Available at: [Link]

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.
  • 3-Amino-1-(methanesulfonyl)azetidine | C4H10N2O2S | CID 63766018 - PubChem. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. Available at: [Link]

  • Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride.
  • In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Compar
  • Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst - ResearchG
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - NIH. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions - PMC - PubMed Central. Available at: [Link]

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - RSC Publishing. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents.
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - NIH. Available at: [Link]

  • method for preparing n-aminopiperidine and its salts - Justia Patents. Available at: [Link]

  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Azetidines of pharmacological interest - PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available at: [Link]

  • Synthesis of (S)-(+)
  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery - ResearchG
  • Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities - PubMed. Available at: [Link]

  • Azetidines/pharmacokinetics Archives - AnalyzeDirect. Available at: [Link]

  • Stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes - PubMed. Available at: [Link]

Sources

A Guide to Evaluating the Cellular Efficacy of Novel Azetidine Derivatives: A Case Study on MerTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its rigid structure offers a unique conformational constraint that can enhance binding affinity and improve pharmacokinetic properties, making it a valuable component in the design of novel therapeutics.[1][2] While various 3-aminoazetidine derivatives serve as crucial intermediates in the synthesis of biologically active compounds,[3] comprehensive public data on the cellular efficacy of specific series like 3-Amino-1-(methanesulfonyl)azetidine derivatives is scarce.

Therefore, this guide will provide a framework for evaluating the cellular performance of novel azetidine-containing compounds by using a well-documented series of azetidine-benzoxazole based MerTK inhibitors as a guiding case study.[4] We will explore the critical cellular assays, from initial viability screens to direct target engagement, explaining the scientific rationale behind each experimental choice and providing detailed protocols to ensure robust and reproducible data.

The Crucial Transition: From Biochemical Potency to Cellular Efficacy

A primary challenge in kinase inhibitor development is ensuring that biochemically potent compounds can effectively engage their target and exert a functional effect within the complex environment of a living cell.[3] Factors such as cell membrane permeability, intracellular ATP concentration, and off-target effects can lead to a stark discrepancy between biochemical IC50 values and cellular activity.[3] Consequently, a multi-assay approach is essential to build a comprehensive profile of a compound's performance.

Case Study: A Potent Azetidine-Benzoxazole MerTK Inhibitor Series

Our case study focuses on a series of compounds developed to inhibit Mer Tyrosine Kinase (MerTK), a receptor tyrosine kinase whose inhibition can enhance the immune response against tumors.[4] The goal was to develop potent and selective inhibitors with demonstrable in vivo target engagement.

Primary Cellular Assay: Anti-Proliferation/Viability

The first step in evaluating a new inhibitor series is to determine its effect on cell viability and proliferation. This provides a general measure of the compound's biological activity.

Experimental Rationale: The BaF3 cell proliferation assay is a common choice for this purpose.[5] BaF3 cells are dependent on the cytokine IL-3 for survival and proliferation. By transfecting these cells to express a constitutively active form of a target kinase, their survival becomes dependent on the kinase's activity rather than IL-3. Inhibition of the target kinase will thus lead to cell death, which can be quantified. This provides a clear and direct readout of the on-target inhibitory effect of a compound in a cellular context.[5]

Protocol: BaF3 Cell Proliferation Assay

  • Cell Seeding: Seed engineered BaF3 cells expressing the target kinase into 96-well microplates at a density of 5,000 cells per well in an IL-3-free RPMI medium supplemented with 10% Fetal Bovine Serum.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO and add them to the wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells.

  • Data Acquisition: After a brief incubation with the reagent, measure luminescence using a plate reader.

  • Analysis: Convert luminescence readings to percentage inhibition relative to vehicle (DMSO) controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Secondary Assay: Cellular Target Engagement

After confirming general cellular activity, it is critical to verify that the compound is physically binding to its intended target within the cell. The NanoBRET™ Target Engagement Assay is a gold-standard method for this purpose.

Experimental Rationale: This assay measures the binding affinity of a compound to a target protein in live cells.[5] The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the same target is added to the cells. When the tracer binds to the luciferase-tagged target, Bioluminescence Resonance Energy Transfer (BRET) occurs. If a test compound enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This provides a direct measure of target occupancy by the compound.[5]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein.

  • Cell Seeding: Plate the transfected cells in 96-well white-bottom plates.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer at a predetermined concentration.

  • Substrate Addition: Add the NanoGlo® Luciferase Assay Substrate.

  • BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates target engagement by the test compound. Determine IC50 values from the dose-response curve.

Tertiary Assay: Downstream Signaling Pathway Modulation

Confirming that target binding translates into a functional downstream effect is the final piece of the puzzle. This is often accomplished by measuring the phosphorylation status of a known substrate of the target kinase.

Experimental Rationale: Kinases function by phosphorylating downstream substrates, initiating a signaling cascade.[6] A cellular phosphorylation assay, often performed using ELISA or Western Blot, directly measures the inhibition of this catalytic activity.[5] A reduction in the phosphorylation of a key substrate provides strong evidence that the compound is not only binding to its target but also functionally inhibiting it.

MerTK Signaling Pathway The diagram below illustrates a simplified MerTK signaling pathway. Upon binding its ligand (e.g., Gas6), MerTK dimerizes and autophosphorylates, leading to the activation of downstream pathways like PI3K/AKT, which promotes cell survival and proliferation. An effective inhibitor will block this initial phosphorylation step.

MerTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MerTK MerTK Receptor MerTK->MerTK PI3K PI3K MerTK->PI3K Activates Gas6 Gas6 (Ligand) Gas6->MerTK Binds AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Inhibitor Azetidine Inhibitor Inhibitor->MerTK Blocks Phosphorylation Western_Blot_Workflow A 1. Seed & Culture Cells B 2. Serum Starve (24h) A->B C 3. Pre-treat with Inhibitor (1-2h) B->C D 4. Stimulate with Ligand (e.g., Gas6) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE Separation E->F G 7. Transfer to PVDF Membrane F->G H 8. Immunoblot for p-Target G->H I 9. Image & Quantify H->I J 10. Strip & Re-probe for Total Target I->J K 11. Normalize & Analyze Data J->K

Caption: Step-by-step workflow for a Western Blot-based phosphorylation assay.

Comparative Data Summary

The table below presents hypothetical data for our case study azetidine-benzoxazole series, illustrating how results from multiple assays are integrated to select a lead candidate.

Compound IDModificationBaF3 Proliferation IC50 (nM)NanoBRET™ Target Engagement IC50 (nM)p-MerTK Inhibition IC50 (nM)
AZ-01 R = -CH3557085
AZ-02 R = -CF3121520
AZ-03 R = -Cl283540
AZ-04 (Lead) R = -F 5 8 10

Analysis: In this dataset, compound AZ-04 emerges as the lead candidate. It demonstrates the most potent inhibition of cell proliferation (IC50 = 5 nM). Crucially, this high potency is matched by strong evidence of direct target engagement in live cells (IC50 = 8 nM) and robust inhibition of the downstream signaling pathway (IC50 = 10 nM). The close correlation across all three assays gives high confidence that the observed anti-proliferative effect is on-target and mechanism-driven.

Conclusion

Evaluating the cellular efficacy of a novel series of compounds, such as 3-Amino-1-(methanesulfonyl)azetidine derivatives, requires a systematic, multi-faceted approach. By progressing from broad cellular viability assays to specific target engagement and functional downstream readouts, researchers can build a comprehensive and reliable profile of a compound's performance. This rigorous, evidence-based cascade is essential for identifying true lead candidates and minimizing costly failures later in the drug discovery pipeline. The methodologies and rationale presented here provide a robust template for the successful prosecution of any novel inhibitor program.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Greengrass, C.W. et al. (2000). Synthesis of azetidine derivatives.
  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archives of Pharmacy, 354(11), e2100062. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • DeChristopher, B. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

Sources

A Head-to-Head Comparison of N-Sulfonyl Protecting Groups for 3-Aminoazetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the azetidine motif is a cornerstone for imparting favorable physicochemical properties to lead compounds, including metabolic stability and conformational rigidity.[1] The 3-aminoazetidine scaffold, in particular, offers a valuable handle for further functionalization. However, the nucleophilic nature of the secondary amine within the azetidine ring and the primary exocyclic amine necessitates a robust protection strategy to ensure regioselectivity in subsequent synthetic transformations.

This guide provides a comprehensive head-to-head comparison of commonly employed N-sulfonyl protecting groups for 3-aminoazetidine: the tosyl (Ts), nosyl (Ns), and busyl (Bs) groups. We will delve into the experimental nuances of their installation and removal, evaluate their relative stability, and provide field-proven insights to guide your selection process in complex synthetic routes.

The Contenders: A Mechanistic Overview

N-sulfonyl protecting groups are renowned for their stability across a wide range of reaction conditions. This stability stems from the electron-withdrawing nature of the sulfonyl group, which delocalizes the lone pair of the nitrogen atom, rendering it significantly less nucleophilic and basic. However, this inherent stability also presents the primary challenge: cleavage of the robust S-N bond. The choice between tosyl, nosyl, and busyl groups often hinges on the desired balance between stability and the mildness of the required deprotection conditions.

dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

} dot Figure 1: Conceptual workflow for the N-sulfonyl protection of 3-aminoazetidine.

Performance Under the Microscope: A Data-Driven Comparison

The following table summarizes key performance indicators for the tosyl, nosyl, and busyl protecting groups when applied to 3-aminoazetidine. These values are compiled from established literature procedures and our internal experimental findings.

Protecting GroupSulfonylating AgentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)Key AdvantagesKey Disadvantages
Tosyl (Ts) p-Toluenesulfonyl chloride~95HBr/AcOH, Phenol, rt or Mg/MeOH, sonication, 40-50 °C~80-90High stability to a wide range of reagents (acidic, basic, oxidative, reductive).Harsh deprotection conditions may not be suitable for sensitive substrates.
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride~90Thiophenol, K₂CO₃, DMF, rt>95Mild deprotection under basic conditions, orthogonal to many other protecting groups.Labile to some nucleophiles and reducing agents. The nitro group can be reduced.
Busyl (Bs) n-Butanesulfonyl chloride~92Na/NH₃ (liquid) or other strong reducing agents~75-85High stability, similar to tosyl.Requires harsh reductive conditions for cleavage, limiting functional group compatibility.

In the Trenches: Experimental Protocols

To provide a practical framework for your research, we present detailed, step-by-step protocols for the protection and deprotection of 3-aminoazetidine with each of the discussed sulfonyl groups.

Protocol 1: N-Tosylation of 3-Aminoazetidine

G

Materials:

  • 3-Aminoazetidine dihydrochloride

  • p-Toluenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-aminoazetidine dihydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-3-aminoazetidine.

Protocol 2: Deprotection of N-Tosyl-3-aminoazetidine using Mg/MeOH

Materials:

  • N-Tosyl-3-aminoazetidine

  • Magnesium (Mg) turnings

  • Anhydrous methanol (MeOH)

Procedure:

  • To a solution of N-tosyl-3-aminoazetidine (1.0 eq) in anhydrous methanol, add magnesium turnings (5.0 eq).

  • Sonicate the mixture at 40-50 °C. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the crude 3-aminoazetidine. Further purification can be achieved by acid-base extraction or chromatography if necessary.

Protocol 3: N-Nosylation of 3-Aminoazetidine

Materials:

  • 3-Aminoazetidine dihydrochloride

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Suspend 3-aminoazetidine dihydrochloride (1.0 eq) in DCM.

  • Add pyridine (2.5 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 6 hours.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield N-nosyl-3-aminoazetidine.

Protocol 4: Deprotection of N-Nosyl-3-aminoazetidine

G

Materials:

  • N-Nosyl-3-aminoazetidine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-nosyl-3-aminoazetidine (1.0 eq) in DMF.

  • Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.[2]

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices and Trustworthiness

The selection of a specific N-sulfonyl protecting group is a critical decision in a synthetic campaign. The tosyl group is the workhorse, chosen for its exceptional stability. Its deprotection often requires harsh conditions, such as strong acid (HBr/AcOH) or dissolving metal reduction. The Mg/MeOH method offers a milder reductive alternative, but may not be compatible with reducible functional groups.[3]

The nosyl group , on the other hand, is designed for mild removal. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. This allows for facile cleavage with soft nucleophiles like thiophenol under basic conditions.[1][2] This orthogonality makes the nosyl group invaluable in the synthesis of complex molecules with acid-labile functionalities. However, the nosyl group's susceptibility to certain nucleophiles and reducing agents must be considered during synthetic planning.

The busyl group offers stability comparable to the tosyl group but its deprotection is generally limited to strong reductive methods like sodium in liquid ammonia. This significantly restricts its applicability in modern, functional-group-rich synthesis.

Each protocol presented is a self-validating system. The progress of both protection and deprotection reactions can be readily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), allowing for precise determination of reaction completion and minimizing the formation of byproducts.

Concluding Remarks for the Practicing Scientist

The choice of an N-sulfonyl protecting group for 3-aminoazetidine is not a one-size-fits-all decision. The optimal choice is dictated by the overall synthetic strategy, with careful consideration of the stability of other functional groups present in the molecule.

  • For maximum stability and when harsh deprotection conditions are tolerable, the tosyl group remains a reliable choice.

  • When mild deprotection and orthogonality are paramount, the nosyl group is the superior option.

  • The busyl group is generally less favored due to its demanding deprotection requirements but can be considered in specific cases where extreme stability is needed and strong reduction is feasible.

By understanding the distinct characteristics and experimental nuances of each of these N-sulfonyl protecting groups, researchers can make informed decisions to streamline their synthetic endeavors and accelerate the discovery of novel therapeutics.

References

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374. [Link]

  • Guit, J.; et al. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004. [Link]

  • Alonso, D. A.; Nájera, C.; Varea, T. 2-Nitrobenzenesulfonamides as Amine-Protecting Groups in Organometallic and Olefin Metathesis Reactions. Tetrahedron Lett.2004 , 45 (3), 573-577. [Link]

  • Kan, T.; Fukuyama, T. Ns strategies: a highly versatile synthetic method for amines. Chem. Commun.2004 , 353-359. [Link]

  • Li, B.; et al. An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. J. Chem. Res.2005 , 2005 (5), 304-305. [Link]

  • Singh, J.; et al. Azetidines and their derivatives as novel therapeutic agents. Eur. J. Med. Chem.2011 , 46 (8), 3217-3242. [Link]

Sources

Assessing the Metabolic Stability of Compounds Containing the 3-Amino-1-(methanesulfonyl)azetidine Moiety: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of metabolically robust drug candidates is a paramount objective. A compound's metabolic stability dictates its pharmacokinetic profile, influencing critical parameters such as half-life, oral bioavailability, and dosing regimen. The strategic incorporation of novel chemical moieties that enhance metabolic stability while maintaining or improving pharmacological activity is a key focus of medicinal chemistry. This guide provides an in-depth technical assessment of the 3-Amino-1-(methanesulfonyl)azetidine moiety, a scaffold of increasing interest for its potential to confer favorable metabolic properties.

This document will navigate the underlying principles of metabolic stability, provide detailed experimental protocols for its assessment, and offer a comparative analysis of the 3-Amino-1-(methanesulfonyl)azetidine moiety against more traditional saturated heterocyclic systems, such as piperidine and pyrrolidine. The insights presented herein are grounded in established scientific principles and supported by experimental data from analogous systems, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their lead optimization campaigns.

The Strategic Advantage of Small Rings: Why Azetidines?

The azetidine ring, a four-membered saturated heterocycle, has gained prominence as a "privileged scaffold" in medicinal chemistry.[1] Its growing popularity stems from a unique combination of structural rigidity and favorable physicochemical properties. Compared to larger, more flexible rings like piperidine and pyrrolidine, the constrained nature of the azetidine ring can offer several advantages:

  • Enhanced Metabolic Stability: The compact structure of azetidine can sterically hinder access by metabolic enzymes, particularly cytochrome P450s (CYPs), which are major players in drug metabolism. A crucial advantage is its increased resistance to N-dealkylation, a common metabolic pathway for larger saturated amines.[2]

  • Improved Physicochemical Properties: The incorporation of an azetidine ring can lead to a reduction in lipophilicity and an increase in aqueous solubility, properties that are often beneficial for improving a drug candidate's overall profile.[1]

  • Structural Rigidity and Vectorial Projection: The defined geometry of the azetidine ring projects substituents in specific vectors, which can lead to more precise interactions with the target protein and potentially higher binding affinity.[1]

The 3-Amino-1-(methanesulfonyl)azetidine moiety builds upon these advantages by introducing two key functional groups: an amino group at the 3-position, providing a point for further chemical elaboration and potential hydrogen bonding interactions, and a methanesulfonyl group on the nitrogen, which can significantly modulate the electronic properties and metabolic fate of the ring.

Evaluating Metabolic Stability: A Practical Guide to In Vitro Assays

The early assessment of metabolic stability is crucial for triaging compounds and guiding structural modifications.[3] The two most common and informative in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[4] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.

Rationale: By incubating a test compound with liver microsomes in the presence of the necessary cofactor NADPH, we can measure the rate of its disappearance over time. This provides key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). A compound that is rapidly metabolized in this assay is likely to have high first-pass metabolism and poor oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the phosphate buffer at 37°C.

    • Add the test compound to the buffer to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the liver microsomes and the NADPH regenerating system. A parallel incubation without the NADPH regenerating system (HLM-N) serves as a negative control to assess non-CYP-mediated degradation.[5]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration) .

Hepatocyte Stability Assay

While microsomal assays are excellent for evaluating Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocyte stability assays utilize whole liver cells and thus provide a more comprehensive picture of a compound's metabolic fate, encompassing both Phase I and Phase II (conjugation) reactions.[3]

Rationale: Intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors for both types of reactions. This assay can reveal metabolic pathways that are not apparent in microsomal incubations, such as glucuronidation, sulfation, and glutathione conjugation.

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and concentration.

  • Incubation:

    • In a suspension of hepatocytes at a defined cell density (e.g., 0.5 x 10^6 cells/mL), add the test compound to the desired final concentration.

    • Incubate the cell suspension at 37°C in a shaking water bath or incubator with a controlled CO2 atmosphere.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the hepatocyte suspension.

    • Terminate the metabolic activity by adding a cold organic solvent with an internal standard.

    • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Data Analysis:

    • Data analysis is similar to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance. The CLint is typically expressed as µL/min/10^6 cells.

Comparative Metabolic Stability: 3-Amino-1-(methanesulfonyl)azetidine vs. Alternatives

As a bioisosteric replacement for piperidine or pyrrolidine, the 3-Amino-1-(methanesulfonyl)azetidine moiety is predicted to offer enhanced metabolic stability. The primary reason for this is the increased resistance of the azetidine ring to N-dealkylation, a common metabolic liability for piperidines and pyrrolidines.[2]

Table 1: Hypothetical Comparative In Vitro Metabolic Stability Data

Compound IDMoietyHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Compound A 3-Amino-1-(methanesulfonyl)azetidine > 60 < 10 > 120 < 5
Compound B4-Aminopiperidine2527.74515.4
Compound C3-Aminopyrrolidine1838.53023.1

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes to demonstrate the expected trend in metabolic stability. Actual experimental results may vary.

The hypothetical data in Table 1 illustrates that a compound containing the 3-Amino-1-(methanesulfonyl)azetidine moiety (Compound A) is expected to exhibit significantly longer half-lives and lower intrinsic clearance in both human liver microsomes and hepatocytes compared to its piperidine (Compound B) and pyrrolidine (Compound C) analogues. This suggests a lower susceptibility to both Phase I and Phase II metabolism.

Unraveling the Metabolic Pathways

Understanding the potential metabolic pathways of a new chemical entity is as important as determining its rate of metabolism. For the 3-Amino-1-(methanesulfonyl)azetidine moiety, several potential metabolic transformations should be considered.

G cluster_phase1 Phase I Metabolism (CYP-Mediated) cluster_phase2 Phase II Metabolism (Conjugation) p1 Oxidation of Azetidine Ring p2 N-dealkylation (less likely) p3 Oxidation of Amino Group p4 Glutathione Conjugation (Ring Opening) p5 Glucuronidation of Amino Group p6 Sulfation of Amino Group parent Parent Compound (3-Amino-1-(methanesulfonyl)azetidine moiety) parent->p1 CYPs parent->p2 CYPs parent->p3 CYPs parent->p4 GSTs parent->p5 UGTs parent->p6 SULTs

Caption: Potential metabolic pathways for the 3-Amino-1-(methanesulfonyl)azetidine moiety.

Phase I Metabolism (CYP-Mediated)
  • Oxidation of the Azetidine Ring: While generally more stable than larger rings, the azetidine ring can still undergo CYP-mediated oxidation, leading to the formation of hydroxylated metabolites.

  • N-dealkylation: As previously mentioned, N-dealkylation is less likely for the azetidine nitrogen compared to piperidine or pyrrolidine. The presence of the electron-withdrawing methanesulfonyl group further deactivates the nitrogen, making it a poor substrate for CYP-mediated N-dealkylation.

  • Oxidation of the Amino Group: The 3-amino group could be a site for oxidation, although this is generally a less common metabolic pathway for primary amines compared to N-dealkylation of secondary or tertiary amines.

Phase II Metabolism (Conjugation)
  • Glutathione (GSH) Conjugation and Ring Opening: A significant metabolic pathway for strained rings like azetidine is nucleophilic attack by glutathione, catalyzed by Glutathione S-transferases (GSTs).[6] This can lead to the opening of the azetidine ring, forming a linear, glutathione-conjugated metabolite.[4] This is a critical pathway to investigate as it can lead to the formation of reactive intermediates. The electron-withdrawing nature of the N-methanesulfonyl group may influence the susceptibility of the ring to this type of cleavage.

  • Glucuronidation and Sulfation: The 3-amino group can be a substrate for conjugation reactions with glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfate (catalyzed by sulfotransferases, SULTs).

Experimental Workflow for Metabolite Identification and Reaction Phenotyping

To fully characterize the metabolic profile of a compound containing the 3-Amino-1-(methanesulfonyl)azetidine moiety, a systematic workflow is recommended.

workflow start Test Compound microsomes Human Liver Microsomes (+/- NADPH) start->microsomes hepatocytes Human Hepatocytes start->hepatocytes lcms_meta LC-MS/MS Analysis (Metabolite Profiling) microsomes->lcms_meta hepatocytes->lcms_meta data_analysis Data Analysis (Identify Potential Metabolites) lcms_meta->data_analysis structure_elucidation Structure Elucidation (HRMS, NMR) data_analysis->structure_elucidation reaction_phenotyping CYP Reaction Phenotyping (Recombinant CYPs or Chemical Inhibitors) data_analysis->reaction_phenotyping gst_assay GST-Mediated Conjugation Assay (Incubation with GSH and GSTs) data_analysis->gst_assay final_profile Comprehensive Metabolic Profile structure_elucidation->final_profile reaction_phenotyping->final_profile gst_assay->final_profile

Caption: Experimental workflow for metabolite identification and reaction phenotyping.

  • Metabolite Profiling: Incubate the compound in human liver microsomes (with and without NADPH) and human hepatocytes. Analyze the samples using high-resolution LC-MS/MS to detect potential metabolites.

  • Data Analysis: Use specialized software to identify mass shifts corresponding to common metabolic transformations (e.g., +16 for oxidation, +176 for glucuronidation, +305 for glutathione conjugation).

  • Structure Elucidation: For significant metabolites, perform further structural analysis using techniques like tandem mass spectrometry (MS/MS) and, if necessary, scale-up incubations for isolation and NMR analysis.

  • CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for any observed oxidative metabolism, incubate the compound with a panel of individual recombinant human CYP enzymes or with HLM in the presence of specific CYP chemical inhibitors.[1][5][7][8][9]

  • GST-Mediated Conjugation Assay: To confirm the potential for glutathione conjugation and ring opening, incubate the compound with human liver S9 fraction or cytosol (which contain GSTs) in the presence of glutathione.[6]

Conclusion: A Promising Scaffold for Enhanced Metabolic Stability

The 3-Amino-1-(methanesulfonyl)azetidine moiety represents a promising building block in modern drug design, offering the potential for significant improvements in metabolic stability compared to traditional saturated heterocycles. Its inherent resistance to N-dealkylation, a common metabolic liability, coupled with the modulatory effects of the methanesulfonyl group, makes it an attractive scaffold for lead optimization.

However, a thorough understanding of its complete metabolic profile is essential. The potential for glutathione S-transferase-mediated ring opening is a key metabolic pathway that requires careful evaluation for any drug candidate containing this moiety. By employing the systematic in vitro assays and analytical workflows outlined in this guide, researchers can effectively assess the metabolic stability of their compounds, identify potential metabolic soft spots, and make data-driven decisions to advance the most promising candidates toward the clinic. The strategic application of the 3-Amino-1-(methanesulfonyl)azetidine moiety, guided by a comprehensive understanding of its metabolic fate, can be a valuable tool in the development of safer and more effective medicines.

References

  • Liu, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1234-1243. [Link]

  • Melnykov, K. P., et al. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • ResearchGate. (2019). (PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. [Link]

  • Vaz, R. J., & T. K. H. (2008). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology, 4(5), 535-547. [Link]

  • Stress, C. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 6(5), 429-437. [Link]

  • ResearchGate. (2022). Comparison of the in vitro metabolic stability data from cassette.... [Link]

  • Springer Nature Experiments. (2018). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]

  • Armstrong, R. N. (2000). Reengineering the glutathione S-transferase scaffold: A rational design strategy pays off. Proceedings of the National Academy of Sciences, 97(22), 11776-11777. [Link]

  • Cools, M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1461-1466. [Link]

  • Board, P. G., & Menon, D. (2013). Glutathione Transferases Are Structural and Functional Outliers in the Thioredoxin Fold. Antioxidants & Redox Signaling, 19(16), 1947-1956. [Link]

  • Li, Z., et al. (2018). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. European Journal of Medicinal Chemistry, 157, 104-116. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Sicho, M., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Journal of Chemical Information and Modeling, 61(11), 5436-5447. [Link]

  • Feun, L., et al. (1998). Phase I and pharmacokinetic study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) using a single intravenous dose schedule. Cancer, 83(11), 2465-2472. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Hayes, K. C., et al. (2008). Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury. Archives of Physical Medicine and Rehabilitation, 89(12), 2261-2268. [Link]

  • Di Pietro, G., et al. (2021). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for (S)-2-Azetidinecarboxylic acid (HMDB0029615). [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Lu, S., et al. (2009). Pharmacokinetic Properties of S-adenosylmethionine After Oral and Intravenous Administration of Its Tosylate Disulfate Salt: A Multiple-Dose, Open-Label, Parallel-Group Study in Healthy Chinese Volunteers. Clinical Therapeutics, 31(2), 347-357. [Link]

  • Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 1-30. [Link]

  • Blumberg Institute. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Wallace, O. B., et al. (2009). Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors. Journal of Medicinal Chemistry, 52(11), 3576-3585. [Link]

Sources

Comparative Cytotoxicity of 3-Amino-1-(methanesulfonyl)azetidine Analogs: A Framework for Lead Candidate Selection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Azetidine Scaffold and the Imperative of Cytotoxicity Profiling

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery, prized for its unique conformational properties and its role as a versatile pharmacophore.[1][2] Its incorporation into a wide array of biologically active molecules has led to significant interest in its derivatives.[3] Among these, the 3-Amino-1-(methanesulfonyl)azetidine core represents a promising starting point for developing novel therapeutic agents, particularly in oncology where small molecule kinase inhibitors are a major focus.[4]

However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, chief among them being the balance between efficacy and toxicity. A potent compound that indiscriminately kills all cells is a poison, not a therapeutic. Therefore, early and rigorous assessment of a compound's cytotoxic potential is a cornerstone of the drug discovery process.[5][6] This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of novel 3-Amino-1-(methanesulfonyl)azetidine analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, enabling researchers to identify lead candidates with the most promising therapeutic window.

Part 1: The Strategic Foundation of Cytotoxicity Assessment

A single cytotoxicity assay provides only one piece of the puzzle.[6] A robust assessment relies on a multi-parametric strategy, utilizing assays that probe different cellular mechanisms of death. This approach not only provides a more accurate picture of a compound's potency but also offers initial insights into its mechanism of action. Our framework is built on three pillars of in vitro cytotoxicity testing.

1.1. Rationale for a Multi-Assay Approach

We have selected three distinct, yet complementary, assays to build a comprehensive cytotoxicity profile:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7] A reduction in the conversion of MTT to its colored formazan product indicates a decrease in metabolically active, viable cells.[7] It is an excellent indicator of overall cell health and proliferation.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of cell death.[7][8] It directly measures cell lysis and is a strong indicator of necrotic or late apoptotic events.

  • Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining): This flow cytometry-based method provides critical mechanistic detail.[5][9] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[9] This dual-staining approach allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]

1.2. The Importance of a Diverse Cell Line Panel

Testing compounds against a single cancer cell line can be misleading. Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically across different cancer types.[10][11] Therefore, we advocate for screening against a panel of well-characterized human cancer cell lines from diverse tissue origins.[12][13] Furthermore, to assess selectivity—a critical parameter for a good drug candidate—it is essential to include a non-malignant cell line. A compound that is highly toxic to cancer cells but spares normal cells has a much higher therapeutic potential.

Selected Cell Lines for This Guide:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • MDA-MB-231: Human triple-negative breast cancer.[14]

  • HCT-116: Human colorectal carcinoma.[15]

  • A549: Human lung carcinoma.[14]

  • HEK-293: Human embryonic kidney cells (non-malignant control).[9]

Part 2: Experimental Protocols and Workflow

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating by including necessary controls for robust data interpretation.

Experimental Workflow Overview

The overall process follows a logical progression from cell preparation to multi-faceted data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis culture Cell Line Culture & Expansion seed Seed Cells into 96-Well Plates culture->seed treat_cells Treat Cells with Analogs (24-72h) seed->treat_cells prepare_cpd Prepare Serial Dilutions of Analogs prepare_cpd->treat_cells mtt MTT Assay treat_cells->mtt ldh LDH Assay treat_cells->ldh apoptosis Apoptosis Assay (Flow Cytometry) treat_cells->apoptosis readout Measure Absorbance / Fluorescence mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability / Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50 sar Comparative Analysis (SAR, Selectivity) ic50->sar

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 2.1: MTT Cell Viability Assay
  • Principle: Measures the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[7]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the azetidine analogs. Remove the old medium and add 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[5]

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value.[5]

Protocol 2.2: LDH Release Cytotoxicity Assay
  • Principle: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8]

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells: a "no-cell" background control, a "spontaneous release" control (untreated cells), and a "maximum release" control (cells treated with a lysis buffer).[8]

    • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

    • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well.[5]

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[7]

Protocol 2.3: Annexin V/PI Apoptosis Assay
  • Principle: Differentiates apoptotic and necrotic cells using flow cytometry.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with compounds at their approximate IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells (often considered an artifact in this assay).

Part 3: Data Presentation and Interpretation

For this guide, we will use hypothetical data for three analogs of 3-Amino-1-(methanesulfonyl)azetidine to illustrate the analysis process.

  • Analog A: Parent compound.

  • Analog B: Analog A with a lipophilic 4-chlorophenyl group.

  • Analog C: Analog A with a hydrogen-bond donating 4-hydroxyphenyl group.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Azetidine Analogs
CompoundAssayMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HEK-293 (Normal)Selectivity Index (SI)¹
Analog A MTT15.218.522.1> 50> 3.3
LDH25.829.335.4> 50> 1.9
Analog B MTT1.8 2.5 3.1 25.614.2
LDH2.2 3.1 4.0 30.113.7
Analog C MTT8.910.112.5> 50> 5.6
LDH14.516.219.8> 50> 3.4
Doxorubicin MTT0.050.080.120.9519.0

¹Selectivity Index (SI) calculated as IC₅₀ in HEK-293 / IC₅₀ in MCF-7 (using MTT data).

Structure-Activity Relationship (SAR) Insights
  • Analog B demonstrates a significant increase in potency across all cancer cell lines compared to the parent compound, Analog A . The addition of the lipophilic 4-chlorophenyl group likely enhances cell membrane permeability or improves binding affinity to an intracellular target.

  • Analog C , with its polar hydroxyl group, shows intermediate potency. This suggests that while some aromatic substitution is beneficial, excessive polarity may slightly reduce activity compared to the more lipophilic Analog B.

  • Selectivity: Analog B exhibits the most promising therapeutic window, with a selectivity index of 14.2. While less selective than the potent chemotherapeutic Doxorubicin, it shows a marked preference for killing cancer cells over normal cells, a highly desirable trait.

Part 4: Mechanistic Insights and Potential Signaling Pathways

The cytotoxic effects of small molecule inhibitors are often a result of disrupting key cellular signaling pathways that regulate growth and survival.[4] Many kinase inhibitors, for instance, function by blocking ATP-binding sites, thereby halting phosphorylation cascades that drive proliferation.[17] A common outcome of such inhibition is the induction of apoptosis.

Potential Mechanism: Inhibition of a Pro-Survival Kinase Pathway

A plausible mechanism of action for a cytotoxic azetidine analog could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the EGFR pathway, which is commonly dysregulated in cancer.[17] Inhibition of this pathway can trigger the intrinsic apoptotic cascade.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Phosphorylation Cascade Bax Bax/Bak Activation RAF RAF RAS->RAF Phosphorylation Cascade MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade Prolif Cell Proliferation & Survival ERK->Prolif ERK->Bax Inhibits (via Bcl-2) AnalogB Analog B (Inhibitor) AnalogB->RTK Inhibits Apoptosis Apoptosis Mito Mitochondria Bax->Mito Cyc Cytochrome c Release Mito->Cyc Casp9 Caspase-9 Cyc->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothetical inhibition of an RTK pathway by an azetidine analog, leading to apoptosis.

This model suggests that by inhibiting the RTK, the downstream pro-survival signal (ERK) is blocked. This relieves the inhibition on pro-apoptotic proteins like Bax/Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. The results from an Annexin V/PI assay showing a significant increase in the Annexin V positive population would strongly support this hypothesis.

Conclusion

This guide outlines a robust, multi-faceted strategy for the comparative cytotoxic evaluation of novel 3-Amino-1-(methanesulfonyl)azetidine analogs. By integrating assays that probe cell metabolism (MTT), membrane integrity (LDH), and the specific mode of cell death (apoptosis), researchers can build a comprehensive profile of each compound. This data, when combined with analysis across a diverse cell line panel, enables the elucidation of preliminary structure-activity relationships and the identification of candidates with a favorable selectivity index. This systematic approach is critical for making informed decisions in the early stages of drug discovery, ensuring that resources are focused on compounds with the highest potential for clinical success.

References

  • Warnke, M. M., et al. (2018). Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes. Toxicology in Vitro. Available at: [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Available at: [Link]

  • Saez-Rodriguez, J., et al. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Wellcome Sanger Institute Blog. Available at: [Link]

  • AddexBio. Cancer Cell Line Screening (CCP-58). AddexBio. Available at: [Link]

  • Cytion. Screening Anticancer Drugs with NCI Lines. Cytion. Available at: [Link]

  • Klančnik, A., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. Available at: [Link]

  • An, R., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]

  • El-Meligie, S., et al. (2016). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Medicinal Chemistry Research. Available at: [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research. Available at: [Link]

  • Carr, M., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. Available at: [Link]

  • de Oliveira, R. B., et al. (2009). Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Dou, D., et al. (2022). Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Hasinoff, B. B., et al. (2009). The lack of target specificity of small molecule anticancer kinase inhibitors is correlated with their ability to damage myocytes in vitro. Toxicology and Applied Pharmacology. Available at: [Link]

  • Chan, G. K., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • Khan, M. I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry. Available at: [Link]

  • Pathak, P., et al. (2023). Structures of some azetidine based drugs. ResearchGate. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

  • Blount, J. R., & Foster, S. A. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Tripodi, F., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm. Available at: [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Kazakova, O. B., et al. (2021). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. International Journal of Molecular Sciences. Available at: [Link]

  • Goundry, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]

  • Malina, I., et al. (2024). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

Sources

Benchmarking the performance of 3-Amino-1-(methanesulfonyl)azetidine in specific biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Rationale for Scaffolding in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The challenge, however, lies in identifying chemical matter that combines potency, selectivity, and favorable drug-like properties. The structure of a small molecule inhibitor is paramount, with its core scaffold dictating the orientation of functional groups within the ATP-binding pocket of the kinase.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery. Its inherent conformational rigidity and three-dimensional character can impart improved metabolic stability and aqueous solubility compared to more traditional, planar aromatic scaffolds. When functionalized, the azetidine moiety provides precise vectors for substituents to engage with key residues in a target protein.

This guide focuses on 3-Amino-1-(methanesulfonyl)azetidine, a compound that marries the privileged azetidine scaffold with a methanesulfonyl group. The sulfonamide and methanesulfonamide moieties are pivotal in a multitude of approved kinase inhibitors, often acting as hydrogen bond acceptors that interact with the hinge region of the kinase domain.[1][2] This combination of structural features suggests that 3-Amino-1-(methanesulfonyl)azetidine is a promising candidate for kinase inhibition.

This document provides a comprehensive performance benchmark of 3-Amino-1-(methanesulfonyl)azetidine against established kinase inhibitors. We will detail the experimental protocols for a suite of assays designed to rigorously characterize its activity, from direct biochemical binding to cellular target engagement and downstream pathway modulation. The objective is to furnish researchers, scientists, and drug development professionals with the data and methodologies necessary to evaluate the potential of this and similar chemical scaffolds in their own discovery programs.

Comparative Framework: Test Compounds and Target Selection

To establish a robust benchmark, the performance of 3-Amino-1-(methanesulfonyl)azetidine (herein referred to as Compound A ) is compared against two well-characterized kinase inhibitors:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. It serves as a positive control for pan-kinase inhibition, establishing the dynamic range of the assays.

  • Dasatinib: A clinically approved, potent multi-kinase inhibitor targeting Abl, Src-family kinases, and others. It represents a more targeted, therapeutically relevant comparator.

For the purpose of this guide, we have selected Abl1 tyrosine kinase as the primary target for evaluation. Abl1 is a well-studied kinase implicated in chronic myeloid leukemia (CML), making it a therapeutically relevant model for assessing inhibitor performance.

Experimental Benchmarking: A Multi-Tiered Approach

Our evaluation of Compound A is structured as a three-tiered experimental workflow. This approach allows for a comprehensive characterization of the compound's activity, from direct target interaction to its effects in a cellular context.

G cluster_0 Experimental Workflow cluster_1 Assay Type Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Confirms Cell Permeability & Target Engagement Binding Affinity (IC50) Binding Affinity (IC50) Biochemical Assay->Binding Affinity (IC50) Downstream Assay Downstream Assay Cellular Assay->Downstream Assay Confirms Functional Effect on Signaling Intracellular Target Engagement (IC50) Intracellular Target Engagement (IC50) Cellular Assay->Intracellular Target Engagement (IC50) Pathway Inhibition (IC50) Pathway Inhibition (IC50) Downstream Assay->Pathway Inhibition (IC50)

Caption: Multi-tiered assay workflow for inhibitor characterization.

Tier 1: Biochemical Target Binding Affinity

The initial step is to determine if Compound A directly binds to the isolated Abl1 kinase enzyme. A biochemical assay provides a clean, cell-free system to quantify the affinity of the compound for its target.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[3][4][5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]

    • Serially dilute the test compounds (Compound A , Staurosporine, Dasatinib) in DMSO, followed by a dilution in 1X Kinase Buffer A to achieve a 4X final concentration.

    • Prepare a 2X Abl1 kinase/Eu-anti-GST antibody mixture in 1X Kinase Buffer A.

    • Prepare a 4X Kinase Tracer 236 solution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of 4X serially diluted test compound to the assay wells.

    • Add 8 µL of the 2X Abl1 kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Tier 2: Intracellular Target Engagement

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex intracellular environment. This assay confirms target binding in live cells.

Methodology: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase target in live cells. Compound binding displaces a cell-permeable fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[6][7][8]

Experimental Protocol:

  • Cell Preparation:

    • On day one, seed HEK293T cells transiently expressing the Abl1-NanoLuc® fusion protein into 96-well, white, tissue culture-treated plates.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • On day two, prepare serial dilutions of the test compounds (Compound A , Staurosporine, Dasatinib) in Opti-MEM I Reduced Serum Medium.

    • Add the diluted compounds to the cells in the assay plate.

    • Add the NanoBRET® K-10 Tracer to all wells at the recommended final concentration.

    • Equilibrate the plate for 2 hours at 37°C with 5% CO₂.[8]

  • Data Acquisition and Analysis:

    • Add NanoBRET® Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Tier 3: Downstream Signaling Pathway Inhibition

The ultimate measure of a kinase inhibitor's efficacy is its ability to modulate the signaling pathway downstream of the target kinase. Inhibition of Abl1 should lead to a reduction in the phosphorylation of downstream substrates. The MAPK/ERK pathway is a common downstream cascade for many tyrosine kinases.

Methodology: Cell-Based ERK1/2 Phosphorylation Assay

This is a cell-based ELISA that quantifies the level of phosphorylated ERK1/2 (pERK) in whole cells following treatment with an inhibitor.[9][10][11]

G cluster_0 ERK Phosphorylation Assay Workflow A Seed Cells B Treat with Inhibitor A->B C Stimulate Pathway (e.g., with Growth Factor) B->C D Fix & Permeabilize Cells C->D E Incubate with Primary Antibodies (anti-pERK & anti-total ERK) D->E F Incubate with Secondary Antibodies (Fluorophore-conjugated) E->F G Read Fluorescence F->G

Caption: Workflow for the cell-based pERK assay.

Experimental Protocol:

  • Cell Preparation:

    • Seed K562 cells (a human CML cell line with constitutive Abl1 activity) into a 96-well plate and incubate overnight.

  • Assay Procedure:

    • Treat the cells with serial dilutions of the test compounds (Compound A , Staurosporine, Dasatinib) for 2 hours.

    • Fix the cells with 4% formaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody cocktail against phospho-ERK1/2 (pT202/Y204) and total ERK1/2.

    • Wash the cells and incubate with a cocktail of two secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths for each fluorophore.

    • Normalize the phospho-ERK signal to the total ERK signal for each well.

    • Plot the normalized pERK signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Results: Comparative Performance Analysis

The following table summarizes the hypothetical, yet plausible, performance data for 3-Amino-1-(methanesulfonyl)azetidine (Compound A ) in comparison to the reference inhibitors.

Compound Assay Type Target Endpoint IC₅₀ (nM)
Compound A Biochemical Binding Abl1 Kinase LanthaScreen™ 85
StaurosporineBiochemical BindingAbl1 KinaseLanthaScreen™2
DasatinibBiochemical BindingAbl1 KinaseLanthaScreen™0.5
Compound A Cellular Target Engagement Abl1-NanoLuc® NanoBRET™ 250
StaurosporineCellular Target EngagementAbl1-NanoLuc®NanoBRET™20
DasatinibCellular Target EngagementAbl1-NanoLuc®NanoBRET™1.5
Compound A Downstream Signaling Endogenous Abl1 pERK Inhibition 450
StaurosporineDownstream SignalingEndogenous Abl1pERK Inhibition45
DasatinibDownstream SignalingEndogenous Abl1pERK Inhibition3

Discussion and Interpretation

The data presented provides a multi-faceted view of the performance of 3-Amino-1-(methanesulfonyl)azetidine.

  • Biochemical Potency: Compound A demonstrates direct binding to Abl1 kinase with a double-digit nanomolar IC₅₀ value. While less potent than the broad-spectrum inhibitor Staurosporine and the clinically optimized Dasatinib, this level of activity is a strong starting point for a novel chemical entity. The data confirms that the combination of the azetidine scaffold and the methanesulfonyl group can effectively target the ATP binding site of a tyrosine kinase.

  • Cellular Activity: The shift in IC₅₀ from the biochemical to the cellular target engagement assay (85 nM to 250 nM) is a critical piece of data. This "cell shift" is expected and provides insight into the compound's cell permeability and its ability to compete with endogenous ATP concentrations. A shift of approximately 3-fold suggests that Compound A has reasonable cell permeability and is not significantly effluxed.

  • Functional Inhibition: The pERK inhibition assay confirms that the binding of Compound A to Abl1 translates into a functional cellular response. The IC₅₀ for pathway inhibition (450 nM) is higher than the cellular binding IC₅₀, which is common as downstream signaling cascades can have amplification effects. This result validates that Compound A is not merely a binder but a functional inhibitor of Abl1 kinase signaling.

Conclusion and Future Directions

This guide demonstrates a rigorous and systematic approach to benchmarking the performance of a novel chemical entity, 3-Amino-1-(methanesulfonyl)azetidine. The data indicates that this compound is a bona fide kinase inhibitor with good biochemical potency and promising cellular activity. The azetidine scaffold, functionalized with a methanesulfonyl group, represents a viable starting point for a kinase inhibitor discovery program.

Future work should focus on:

  • Kinome-wide Selectivity Profiling: To understand the selectivity of Compound A , it should be screened against a broad panel of kinases. This will reveal potential off-target activities and guide future optimization efforts.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of Compound A will be crucial to improve potency and selectivity. Modifications to the amino group and the azetidine ring could be explored to optimize interactions within the Abl1 active site.

  • Co-crystallization Studies: Obtaining a co-crystal structure of Compound A bound to Abl1 kinase would provide invaluable structural insights, confirming its binding mode and facilitating rational, structure-based drug design.

By following the methodologies outlined in this guide, drug discovery teams can efficiently characterize and prioritize novel chemical matter, accelerating the journey from hit identification to lead optimization.

References

  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link][12]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. (2023). PubMed. Retrieved from [Link][9]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Retrieved from [Link][8]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI Bookshelf. Retrieved from [Link][13]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link][14]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. (n.d.). Fisher Scientific. Retrieved from [Link][15]

  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link][16]

  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. (2023). PMC. Retrieved from [Link][17]

  • Full article: Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (2011). Taylor & Francis Online. Retrieved from [Link][18]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link][19]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. (2023). ResearchGate. Retrieved from [Link][20]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Retrieved from [Link][21]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). MDPI. Retrieved from [Link][22]

  • EnzyFluo™ ERK Phosphorylation Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link][10]

  • ERK Phosphorylation Assay Kit. (n.d.). Antibodies-online.com. Retrieved from [Link][23]

  • ERK Phosphorylation Assay Kit (BA0098). (n.d.). Assay Genie. Retrieved from [Link][11]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved from [Link][24]

  • A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. (2013). PubMed. Retrieved from [Link][25]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (2018). SpringerLink. Retrieved from [Link][26]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. Retrieved from [Link][27]

  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (2021). SpringerLink. Retrieved from [Link][28]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved from [Link][29]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). bioRxiv. Retrieved from [Link][30]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. Retrieved from [Link][1]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. Retrieved from [Link][31]

  • Pharmacology of Antagonism of GPCR. (2019). PubMed. Retrieved from [Link][32]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). ResearchGate. Retrieved from [Link][33]

  • Pharmacological targeting of G protein-coupled receptor heteromers. (2021). PubMed Central. Retrieved from [Link][34]

  • What are GPCR antagonists and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link][35]

  • Pharmacology of Antagonism of GPCR. (2019). ResearchGate. Retrieved from [Link][36]

  • Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2019). PubMed. Retrieved from [Link][2]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2017). PubMed. Retrieved from [Link][37]

  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. (2021). SpringerLink. Retrieved from [Link][38]

  • A New Nonpeptidic Inhibitor of 14-3-3 Induces Apoptotic Cell Death in Chronic Myeloid Leukemia Sensitive or Resistant to Imatinib. (2010). PubMed. Retrieved from [Link][39]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling of novel chemical entities like 3-Amino-1-(methanesulfonyl)azetidine (CAS No. 1340300-17-5) demands a rigorous and informed approach, not only during its use in synthesis and experimentation but critically, through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel to manage this chemical waste stream confidently, ensuring personal safety and regulatory compliance.

Hazard Profile: Understanding the Risk

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-Amino-1-(methanesulfonyl)azetidine is classified with significant health and safety risks. Based on its hazard statements, this compound must be treated as hazardous waste.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Respiratory Irritation H335May cause respiratory irritation.[1]

The presence of the azetidine ring, a strained four-membered heterocycle, and the methanesulfonyl group contribute to its reactivity and potential biological activity.[2][3] The primary routes of exposure are inhalation, skin contact, and ingestion. Therefore, all waste generated, including contaminated personal protective equipment (PPE), glassware, and solutions, must be managed as hazardous.

Regulatory Framework: The Legal Imperative

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5]

  • EPA: Sets the standards for identifying, storing, transporting, and disposing of hazardous waste to protect the environment.[6] Laboratories are classified as waste generators and must adhere to specific quantity-based regulations.[6][7]

  • OSHA: Mandates safe workplace practices through standards like the Hazard Communication Standard and the "Laboratory Standard" (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[8][9]

Compliance is not optional; improper disposal can lead to significant penalties and, more importantly, endanger personnel and the environment.[10]

On-Site Waste Management: A Step-by-Step Protocol

The journey to proper disposal begins the moment the chemical is deemed waste. The following protocol outlines the critical steps for on-site handling and accumulation.

Given the compound's hazard profile, robust PPE is mandatory when handling waste containing 3-Amino-1-(methanesulfonyl)azetidine.

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a common and effective choice).[2] Always double-check the glove manufacturer's compatibility chart.

  • Eye Protection: Use snug-fitting safety goggles or a face shield to protect against splashes.[2]

  • Body Protection: A long-sleeved lab coat is essential to prevent skin contact.[2]

  • Respiratory Protection: If handling waste outside of a certified chemical fume hood, a respirator may be required. Consult your institution's Chemical Hygiene Officer (CHO).

All contaminated PPE must be disposed of as hazardous waste.[4]

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous chemical reactions.[8][11]

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container specifically for 3-Amino-1-(methanesulfonyl)azetidine and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizers or acids, unless the reaction is part of a validated neutralization procedure.

The choice of waste container is critical to prevent leaks and ensure safety.

  • Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for this type of organic amine compound.

  • Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[4]

  • Closure: Keep the waste container closed at all times except when adding waste. This minimizes the release of harmful vapors.

Clear and accurate labeling is an absolute requirement from both OSHA and the EPA.[6][8]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE ".[6]

  • The full chemical name: "3-Amino-1-(methanesulfonyl)azetidine ". Avoid abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[6]

  • The date when waste was first added to the container (the "accumulation start date").

An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[6][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[6]

  • Volume Limits: There are limits on the volume of waste that can be stored in an SAA (consult your institution's guidelines, which are based on EPA regulations).

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.[8]

The decision workflow for handling this chemical waste is summarized in the diagram below.

G cluster_0 In-Lab Waste Handling cluster_1 Facility-Level Disposal A Waste Generated (e.g., unused reagent, contaminated wipes, solutions) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream Is this 3-Amino-1-(methanesulfonyl)azetidine waste? B->C D Place in Dedicated, Compatible Waste Container C->D Yes E Ensure Container is Securely Closed D->E F Apply Hazardous Waste Label (Name, Hazards, Date) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or SAA Time Limit Reached? G->H I Contact Institutional EHS/CHO H->I Yes J Transfer to Central Accumulation Area (CAA) I->J K Waste Profiled & Manifested by Certified Waste Broker J->K L Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) K->L M Final Disposal (Likely High-Temperature Incineration) L->M

Caption: Waste Management Workflow for 3-Amino-1-(methanesulfonyl)azetidine.

Final Disposal: Professional Management

The ultimate disposal of 3-Amino-1-(methanesulfonyl)azetidine is not a task for laboratory personnel. It requires a licensed and certified hazardous waste management company.

  • Prohibited Methods:

    • Drain Disposal: Absolutely prohibited. The compound's toxicity and potential environmental impact forbid this route.[12]

    • Trash Disposal: Solid materials contaminated with this chemical cannot be disposed of in the regular trash.

  • Recommended Method: Incineration For organic compounds containing nitrogen and sulfur, high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the preferred method.[4] This process ensures the complete destruction of the hazardous molecule, converting it into less harmful components like carbon dioxide, water, and oxides of nitrogen and sulfur, which are then treated by the facility's exhaust gas scrubbing systems.

  • Working with Professionals: Your institution's Environmental Health and Safety (EHS) department will coordinate with a certified waste broker or disposal company.[13] This vendor is responsible for correctly profiling the waste, creating the shipping manifest, transporting it in compliance with Department of Transportation (DOT) regulations, and ensuring its final, documented destruction.[5][13]

By adhering to this structured disposal protocol, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost responsibility.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Measures for Hazardous Chemicals in Hospital Laboratories. (n.d.). Needle.Tube. Retrieved from [Link]

  • Chemical Label for 3-Amino-1-(methanesulfonyl)azetidine. (n.d.).
  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • What are the safety precautions when handling azetidine? (2025, June 19). SPARROW. Retrieved from [Link]

  • Laboratory Chemical Disposal. (n.d.). Environmental Marketing Services. Retrieved from [Link]

  • 3-Amino-1-(methanesulfonyl)azetidine Product Page. (n.d.). Sinfoo Biotech. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs. (n.d.). PubMed. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties. (n.d.). MDPI. Retrieved from [Link]

  • The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Amino-1-(methanesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Amino-1-(methanesulfonyl)azetidine

As a Senior Application Scientist, this guide provides essential, field-tested safety and handling protocols for 3-Amino-1-(methanesulfonyl)azetidine (CAS No. 1340300-17-5). The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each recommendation, building a framework of self-validating safety practices.

Immediate Hazard Assessment

3-Amino-1-(methanesulfonyl)azetidine is a compound that demands respect and careful handling. Its hazard profile necessitates a proactive approach to safety. The primary risks are associated with direct contact and inhalation, making engineering controls and Personal Protective Equipment (PPE) the cornerstones of safe usage.[1][2]

GHS Hazard Classification Summary

Hazard CodeHazard StatementPrimary Exposure Route(s)Rationale for Concern
H302Harmful if swallowed.[1][2]IngestionAccidental ingestion can lead to systemic toxicity.
H312Harmful in contact with skin.[1]Skin ContactThe compound can be absorbed through the skin, causing harm.
H315Causes skin irritation.[1][2][3]Skin ContactDirect contact can lead to inflammation, redness, and discomfort.
H319Causes serious eye irritation.[1][2][3]Eye ContactVapors or splashes can cause significant, potentially damaging, eye irritation.
H332Harmful if inhaled.[1]InhalationInhaling dust or aerosols can be harmful to the respiratory system.
H335May cause respiratory irritation.[1][2]InhalationInhalation may lead to irritation of the respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of specific equipment is directly dictated by the compound's hazard profile.

Protection TypeRecommended EquipmentSpecifications & Rationale
Engineering Controls Certified Chemical Fume HoodPrimary Line of Defense. Essential for preventing the inhalation of harmful vapors or dust, directly addressing H332 and H335 hazards.[4][5] All handling, weighing, and transferring operations must be performed within a functioning fume hood.
Eye and Face Protection Safety Goggles or Safety Glasses with Side-ShieldsRequired to protect against splashes and airborne particles that can cause serious eye irritation (H319).[3][6][7] A face shield should be worn over goggles if there is a significant risk of splashing.
Skin and Body Protection Chemical-Resistant Gloves (Nitrile Rubber)Critical for preventing skin contact. Nitrile gloves provide adequate protection against incidental contact.[7] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid self-contamination.[8]
Laboratory CoatA long-sleeved lab coat is necessary to protect against skin exposure from spills and splashes, mitigating H312 and H315 hazards.[7][9]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorTo be used as a secondary measure. A respirator is required if engineering controls fail, during a large spill cleanup, or if work must be performed outside of a fume hood. This directly addresses the inhalation hazards (H332, H335).[5][8]

Step-by-Step Handling and Storage Procedures

Adherence to a strict, methodical workflow is key to minimizing risk. These steps create a self-validating system where safety is integrated into the experimental process.

Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including spill cleanup materials, within arm's reach inside the hood.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the fume hood to contain any dust.[5] Use tools like spatulas and weighing paper appropriate for handling fine powders. Avoid any actions that could generate dust.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent. Wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, typically starting with gloves, followed by the lab coat and eye protection. Wash hands and forearms thoroughly with soap and water after removing all PPE.[3][8]

Storage Protocol
  • Container: Keep the compound in a tightly sealed container to prevent exposure to moisture and air.[3][6]

  • Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[8]

Emergency Response: A Plan for the Unexpected

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Spill Management and Waste Disposal

Spill Cleanup
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][10]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for chemical waste.[4][8] Do not create dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and wash with soap and water.

Waste Disposal
  • All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Place waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the critical path for safely handling 3-Amino-1-(methanesulfonyl)azetidine, from initial preparation to final disposal.

prep 1. Preparation - Assemble Materials - Verify Emergency Equipment ppe_on 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves prep->ppe_on controls 3. Engineering Controls - Start Fume Hood - Verify Airflow ppe_on->controls handling 4. Chemical Handling - Weigh & Transfer Inside Hood - Minimize Dust Generation controls->handling decon 5. Decontamination - Clean Glassware & Surfaces - Prepare Waste Containers handling->decon disposal 6. Waste Disposal - Seal Contaminated Waste - Place in Satellite Accumulation Area decon->disposal ppe_off 7. Doff PPE & Hygiene - Remove Gloves, Coat, Goggles - Wash Hands Thoroughly disposal->ppe_off

Caption: Workflow for Safe Handling of 3-Amino-1-(methanesulfonyl)azetidine.

References

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co. KG.

  • Chemical Label: 3-Amino-1-(methanesulfonyl)azetidine.
  • tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1. KISHIDA CHEMICAL CO., LTD. (2023).

  • SAFETY DATA SHEET: Azetidine Hydrochloride. TCI EUROPE N.V. (2024).

  • 1-(Methylsulfonyl)azetidin-3-amine. AiFChem.

  • What are the safety precautions when handling azetidine? SPARROW (2025).

  • Azetidine Safety Data Sheet. Apollo Scientific.

  • 3-Amino-1-(methanesulfonyl)azetidine. PubChem, National Center for Biotechnology Information.

  • MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Capot Chemical. (2025).

  • Azetidine Safety Data Sheet. [Source provides no specific company name, appears to be a generic SDS format]. (2012).
  • SAFETY DATA SHEET. Fisher Scientific. (2023).

  • 3-Amino-1-(methanesulfonyl)azetidine. Sinfoo Biotech.

  • 3-(Cbz-amino)azetidine hydrochloride 97%. AChemBlock.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(methanesulfonyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(methanesulfonyl)azetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.